2-Acetamido-2-deoxy-D-gluconhydroximo-1,5-lactone
Description
Properties
IUPAC Name |
N-[(2Z,3R,4R,5S,6R)-4,5-dihydroxy-2-hydroxyimino-6-(hydroxymethyl)oxan-3-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O6/c1-3(12)9-5-7(14)6(13)4(2-11)16-8(5)10-15/h4-7,11,13-15H,2H2,1H3,(H,9,12)/b10-8-/t4-,5-,6-,7-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJBKCLCEXIDHDR-OANDGCGGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1=NO)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]\1[C@H]([C@@H]([C@H](O/C1=N\O)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide on 2-Acetamido-2-deoxy-D-gluconhydroximo-1,5-lactone as a Glycosidase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of 2-Acetamido-2-deoxy-D-gluconhydroximo-1,5-lactone, a potent inhibitor of glycosidases. The document delves into the inhibitor's mechanism of action as a transition state analog, its chemical synthesis, and its critical role in the study of O-GlcNAc cycling and the development of more selective therapeutic agents. Detailed experimental protocols for its synthesis and kinetic analysis are provided to enable researchers to effectively utilize this compound in their work.
Introduction: The Significance of Glycosidase Inhibition
Glycoside hydrolases (glycosidases) are a ubiquitous class of enzymes that catalyze the cleavage of glycosidic bonds in carbohydrates and glycoconjugates. These enzymes play fundamental roles in a vast array of biological processes, from digestion and metabolism to cellular signaling and pathogenesis. The dynamic post-translational modification of proteins with O-linked β-N-acetylglucosamine (O-GlcNAc) is a critical signaling mechanism regulated by the interplay of O-GlcNAc transferase (OGT) and O-GlcNAcase (OGA), a specific type of glycosidase. Dysregulation of O-GlcNAc cycling has been implicated in the pathophysiology of numerous diseases, including neurodegenerative disorders, type 2 diabetes, and cancer.[1][2][3]
The development of potent and selective glycosidase inhibitors is therefore of paramount importance for both basic research and therapeutic applications. These molecular tools allow for the controlled modulation of glycosidase activity, enabling the elucidation of complex biological pathways and providing starting points for drug discovery programs. This compound, also known as lactone oxime N-acetylglucosamine (LOGNAc), has emerged as a significant player in this field. While it is a key intermediate in the synthesis of the widely used but non-selective OGA inhibitor PUGNAc, LOGNAc itself possesses intrinsic inhibitory activity and serves as a valuable scaffold for the design of next-generation glycosidase inhibitors.[4][5] This guide will provide an in-depth exploration of the science and application of this important molecule.
Mechanism of Action: Mimicking the Transition State
The profound catalytic power of glycosidases stems from their ability to stabilize the highly transient, high-energy transition state of the glycosidic bond cleavage reaction.[6] For retaining β-glycosidases, this process involves the formation of an oxocarbenium ion-like transition state, characterized by a flattened ring conformation (such as a half-chair or boat) and significant positive charge development at the anomeric carbon.[7][8]
This compound is a potent competitive inhibitor of β-N-acetylglucosaminidases precisely because its structure closely mimics this transition state.[6] The key features contributing to this mimicry are:
-
Planar Lactone Ring: The sp²-hybridized carbon of the lactone carbonyl group forces the ring into a flattened conformation, resembling the geometry of the oxocarbenium ion intermediate.[6]
-
Endocyclic Oxygen: The presence of the endocyclic oxygen atom is a feature it shares with the natural substrate, unlike many other classes of inhibitors.[6]
-
Hydroximo Group: The hydroximo (=N-OH) group at the anomeric position further enhances its inhibitory potency compared to the simple lactone. While not possessing a formal positive charge, the electronic distribution within the hydroximo-lactone moiety is thought to effectively engage with active site residues that stabilize the developing positive charge of the true transition state.
It is noteworthy that while LOGNAc is a good inhibitor, it is significantly less potent than its derivative, PUGNAc (O-(2-acetamido-2-deoxy-D-glucopyranosylidene)amino N-phenyl carbamate).[9] This suggests that the phenyl carbamate group of PUGNAc makes additional favorable interactions within the enzyme's active site, highlighting a key area for synthetic modification to improve affinity and selectivity.[9]
Chemical Synthesis
The synthesis of this compound is a multi-step process that typically starts from the readily available D-glucosamine hydrochloride. The key synthetic transformations involve the protection of hydroxyl groups, oxidation to the corresponding lactone, and finally, the formation of the hydroximo group.
A common synthetic route involves the initial conversion of D-glucosamine hydrochloride to a protected N-acetylated derivative, such as 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-D-glucopyranose.[10] This intermediate is then oxidized to the corresponding 2-acetamido-2-deoxy-D-glucono-1,5-lactone. The final step is the reaction of the lactone with hydroxylamine to yield the desired this compound.[4][11]
Detailed Experimental Protocol: Synthesis of 2-Acetamido-2-deoxy-D-glucono-1,5-lactone
This protocol is adapted from procedures described for the synthesis of related compounds.[10]
Step 1: Synthesis of 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-D-glucopyranose
-
D-glucosamine hydrochloride is converted to 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-D-glucopyranose following established two-step procedures.[10] This typically involves N-acetylation followed by O-acetylation.
Step 2: Oxidation to 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-D-glucono-1,5-lactone
-
To a solution of the protected glucopyranose (1 equivalent) in an anhydrous solvent such as dichloromethane, add activated manganese dioxide (MnO₂) (excess, e.g., 20 equivalents).[10]
-
Reflux the mixture for several hours (e.g., 20 hours), monitoring the reaction progress by thin-layer chromatography (TLC).[10]
-
Upon completion, cool the reaction mixture and filter off the MnO₂.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to yield the protected lactone.
Step 3: Oximation to this compound (LOGNAc)
-
The protected lactone from Step 2 would first be deprotected to yield 2-acetamido-2-deoxy-D-glucono-1,5-lactone. This can be achieved using a mild base such as ammonia in methanol.[10]
-
The deprotected lactone is then dissolved in a suitable solvent, such as pyridine or an alcohol.
-
Hydroxylamine hydrochloride, often with a base like sodium acetate to liberate the free hydroxylamine, is added to the solution.
-
The reaction mixture is stirred at room temperature or with gentle heating until the reaction is complete, as monitored by TLC.
-
The product is then isolated and purified, typically by crystallization or chromatography.
Applications in Research and Drug Development
A Tool for Studying O-GlcNAc Cycling
This compound and its derivatives are invaluable tools for investigating the complex roles of O-GlcNAc signaling. By inhibiting OGA, these compounds lead to an accumulation of O-GlcNAcylated proteins in cells, allowing researchers to study the downstream effects of this modification on various cellular processes.[5] For example, the use of OGA inhibitors has been instrumental in demonstrating the interplay between O-GlcNAcylation and phosphorylation in signal transduction pathways.[2]
A Scaffold for Novel Drug Discovery
The non-selective nature of early OGA inhibitors like PUGNAc, which also inhibit lysosomal hexosaminidases, has driven the development of more specific inhibitors.[12] The this compound core serves as an excellent starting point for the design of such selective inhibitors. Structure-activity relationship (SAR) studies on derivatives, such as the sulfonylhydrazones and semicarbazones, have provided crucial insights into the molecular features that govern potency and selectivity.[3][13] Computational modeling and kinetic analyses of these derivatives have revealed that modifications to the aglycone part of the inhibitor can significantly impact its binding affinity for OGA versus other hexosaminidases.[3]
| Derivative Class | Target Enzymes | Potency (Ki) | Selectivity | Reference |
| Sulfonylhydrazones | hOGA, hHexB | Nanomolar range (e.g., 27 nM for hOGA) | Low | [3] |
| Semicarbazones | hOGA, HexA/HexB | Nanomolar to submicromolar range | Moderate | [13] |
Kinetic Analysis of Glycosidase Inhibition
To characterize the inhibitory potency of this compound and its derivatives, rigorous enzyme kinetic studies are essential. The inhibition constant (Ki) is a key parameter that quantifies the affinity of the inhibitor for the enzyme.
Experimental Protocol: Determination of Ki
This protocol is a generalized procedure based on methods used for the kinetic analysis of OGA inhibitors.[3][13]
-
Enzyme and Substrate Preparation:
-
Recombinant human OGA (hOGA) is expressed and purified.
-
A chromogenic or fluorogenic substrate, such as p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNP-GlcNAc) or 4-methylumbelliferyl-N-acetyl-β-D-glucosaminide (4-MU-GlcNAc), is used.
-
-
Inhibition Assay:
-
Set up a series of reactions in a suitable buffer (e.g., phosphate buffer at pH 7.4).
-
Each reaction should contain a fixed concentration of the enzyme.
-
Vary the concentrations of both the substrate and the inhibitor across a range of concentrations.
-
Initiate the reaction by adding the enzyme and monitor the rate of product formation over time using a spectrophotometer or fluorometer.
-
-
Data Analysis:
-
Determine the initial reaction velocities (v₀) for each substrate and inhibitor concentration.
-
Plot the data using methods such as the Dixon plot (1/v₀ vs. [I]) or the Cornish-Bowden plot ([S]/v₀ vs. [I]) to determine the mode of inhibition (e.g., competitive, non-competitive, or mixed).[13]
-
For competitive inhibition, the Ki can be determined by linear regression of the data from the Dixon plots.
-
Conclusion and Future Perspectives
This compound is a fundamentally important molecule in the field of glycobiology and drug discovery. Its ability to mimic the transition state of glycosidase-catalyzed reactions makes it a potent inhibitor and a valuable tool for studying the intricate roles of enzymes like OGA. While its own therapeutic potential may be limited by selectivity issues, its core structure has proven to be a highly successful scaffold for the development of more sophisticated and selective inhibitors. The ongoing research into the synthesis and biological evaluation of derivatives of this hydroximo-lactone will undoubtedly lead to the discovery of novel therapeutic agents for a range of diseases characterized by aberrant glycosidase activity. The detailed synthetic and analytical protocols provided in this guide are intended to empower researchers to further explore the potential of this fascinating class of molecules.
References
-
Kiss, M., Timári, I., Barna, T., Mészáros, Z., Slámová, K., Bojarová, P., Křen, V., Hayes, J. M., & Somsák, L. (2022). 2-Acetamido-2-deoxy-d-glucono-1,5-lactone Sulfonylhydrazones: Synthesis and Evaluation as Inhibitors of Human OGA and HexB Enzymes. International Journal of Molecular Sciences, 23(3), 1037. [Link]
-
He, Y., Bubb, A. K., Stubbs, K. A., Gloster, T. M., & Davies, G. J. (2011). Inhibition of a bacterial O-GlcNAcase homologue by lactone and lactam derivatives: structural, kinetic and thermodynamic analyses. Amino acids, 40(3), 829–839. [Link]
-
Gloster, T. M., & Vocadlo, D. J. (2012). Glycosidase inhibition: assessing mimicry of the transition state. Organic & Biomolecular Chemistry, 10(42), 8375-8386. [Link]
-
Kiss, M., Szabó, E., Bocska, B., Sinh, L. T., Fernandes, C. P., Timári, I., Hayes, J. M., Somsák, L., & Barna, T. (2021). Nanomolar inhibition of human OGA by 2-acetamido-2-deoxy-D-glucono-1,5-lactone semicarbazone derivatives. European journal of medicinal chemistry, 223, 113649. [Link]
- Zachara, N. E., & Hart, G. W. (2004). O-GlcNAc a sensor of cellular state: the role of the nutrient-sensitive O-GlcNAc modification in the nucleus and cytoplasm. Biochimica et Biophysica Acta (BBA)-General Subjects, 1673(1-2), 1-14.
- Beer, D., Maloisel, J. L., & Vasella, A. (1990). Synthesis of 2‐Acetamido‐2‐deoxy‐D‐gluconhydroximolactone‐ and Chitobionhydroximolactone‐Derived N‐Phenylcarbamates, Potential Inhibitors of β‐N‐Acetylglucosaminidase. Helvetica Chimica Acta, 73(7), 1918-1922.
-
Kiss, M., Timári, I., Barna, T., Mészáros, Z., Slámová, K., Bojarová, P., Křen, V., Hayes, J. M., & Somsák, L. (2022). 2-Acetamido-2-deoxy-d-glucono-1,5-lactone Sulfonylhydrazones: Synthesis and Evaluation as Inhibitors of Human OGA and HexB Enzymes. International Journal of Molecular Sciences, 23(3), 1037. [Link]
- Beer, D., Maloisel, J. L., Rast, D. M., & Vasella, A. (1990). Synthesis of 2-Acetamido-2-deoxy-D-gluconhydroximolactone- and Chitobionhydroximolactone-DerivedN-Phenylcarbamates, Potential Inhibitors of ?-N-Acetylglucosaminidase. Helvetica Chimica Acta, 73(7), 1918-1922.
- Gloster, T. M., & Vocadlo, D. J. (2012). Glycosidase inhibition: assessing mimicry of the transition state. Organic & Biomolecular Chemistry, 10(42), 8375-8386.
- Biarnés, X., Ardèvol, A., Planas, A., Rovira, C., & Laio, A. (2011). The conformational free-energy landscape of β-D-glucopyranose. Implications for substrate preactivation in β-glucoside-processing enzymes. Journal of the American Chemical Society, 133(50), 20306-20319.
-
Yang, Y. R., & Kim, Y. (2018). O-GlcNAc: A Sweetheart of the Cell Cycle and DNA Damage Response. Frontiers in endocrinology, 9, 447. [Link]
-
Kiss, M., Timári, I., Barna, T., Mészáros, Z., Slámová, K., Bojarová, P., Křen, V., Hayes, J. M., & Somsák, L. (2022). 2-Acetamido-2-deoxy-d-glucono-1,5-lactone Sulfonylhydrazones: Synthesis and Evaluation as Inhibitors of Human OGA and HexB Enzymes. International Journal of Molecular Sciences, 23(3), 1037. [Link]
- Ardèvol, A., & Rovira, C. (2015). Reaction mechanisms in carbohydrate-active enzymes: glycoside hydrolases and glycosyltransferases. Bioorganic chemistry, 61, 69-83.
- He, Y., Bubb, A. K., Stubbs, K. A., Gloster, T. M., & Davies, G. J. (2011). Inhibition of a bacterial O-GlcNAcase homologue by lactone and lactam derivatives: structural, kinetic and thermodynamic analyses. Amino acids, 40(3), 829–839.
- Zachara, N. E., & Hart, G. W. (2004). O-GlcNAc a sensor of cellular state: the role of the nutrient-sensitive O-GlcNAc modification in the nucleus and cytoplasm. Biochimica et Biophysica Acta (BBA)-General Subjects, 1673(1-2), 1-14.
- Kiss, M., Szabó, E., Bocska, B., Sinh, L. T., Fernandes, C. P., Timári, I., Hayes, J. M., Somsák, L., & Barna, T. (2021). Nanomolar inhibition of human OGA by 2-acetamido-2-deoxy-D-glucono-1,5-lactone semicarbazone derivatives. European journal of medicinal chemistry, 223, 113649.
- Beer, D., Maloisel, J. L., Rast, D. M., & Vasella, A. (1990). Synthesis of 2-Acetamido-2-deoxy-D-gluconhydroximolactone- and Chitobionhydroximolactone-DerivedN-Phenylcarbamates, Potential Inhibitors of ?-N-Acetylglucosaminidase. Helvetica Chimica Acta, 73(7), 1918-1922.
- Macauley, M. S., Bubb, A. K., Martínez-Fleites, C., Davies, G. J., & Vocadlo, D. J. (2005). A divergent synthesis of 2-acyl derivatives of PUGNAc yields selective inhibitors of O-GlcNAcase. Journal of the American Chemical Society, 127(47), 16572-16573.
Sources
- 1. cdn.usbio.net [cdn.usbio.net]
- 2. Chemical tools to explore nutrient-driven O-GlcNAc cycling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-Acetamido-2-deoxy-d-glucono-1,5-lactone Sulfonylhydrazones: Synthesis and Evaluation as Inhibitors of Human OGA and HexB Enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. O-GlcNAc: A Sweetheart of the Cell Cycle and DNA Damage Response - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Glycosidase inhibition: assessing mimicry of the transition state - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hydrolysis and Transglycosylation Transition States of Glycoside Hydrolase Family 3 β-Glucosidases Differ in Charge and Puckering Conformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Synthesis of 2‐Acetamido‐2‐deoxy‐D‐gluconhydroximolactone‐ and Chitobionhydroximolactone‐Derived N‐Phenylcarbamates, Potential Inhibitors of β‐N‐Acetylglucosaminidase | Semantic Scholar [semanticscholar.org]
- 12. 2-Acetamido-2-deoxy-d-glucono-1,5-lactone Sulfonylhydrazones: Synthesis and Evaluation as Inhibitors of Human OGA and HexB Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. knowledge.lancashire.ac.uk [knowledge.lancashire.ac.uk]
The Genesis of a Potent O-GlcNAcase Inhibitor: A Technical Guide to 2-Acetamido-2-deoxy-D-gluconhydroximo-1,5-lactone and its Derivatives
This in-depth technical guide delves into the discovery and history of 2-Acetamido-2-deoxy-D-gluconhydroximo-1,5-lactone, a pivotal scaffold in the development of potent inhibitors for O-GlcNAcase (OGA). This document will navigate the scientific journey from the initial understanding of O-GlcNAcylation to the synthesis and characterization of this lactone-based inhibitor and its influential derivatives, most notably PUGNAc. We will explore the biochemical rationale behind its design, its mechanism of action, and the experimental methodologies that have defined its significance in the field.
The Dynamic World of O-GlcNAcylation: The Need for a Molecular Switch
The post-translational modification of proteins is a cornerstone of cellular regulation. Among these, the dynamic addition and removal of O-linked β-N-acetylglucosamine (O-GlcNAc) on serine and threonine residues of nuclear and cytoplasmic proteins has emerged as a critical regulatory mechanism, akin to phosphorylation.[1] This process, known as O-GlcNAcylation, is governed by the interplay of two highly conserved enzymes: O-GlcNAc transferase (OGT), which adds the O-GlcNAc moiety, and O-GlcNAcase (OGA), which removes it.[2]
The cycling of O-GlcNAc is integral to a vast array of cellular processes, including signal transduction, transcription, and stress responses.[3] Consequently, dysregulation of O-GlcNAcylation has been implicated in the pathophysiology of numerous diseases, including neurodegenerative disorders like Alzheimer's disease, type 2 diabetes, and cancer.[2][4] This has spurred significant interest in the development of small molecule inhibitors of OGA as a means to elevate global O-GlcNAc levels and therapeutically modulate these disease states.[4]
The Dawn of OGA Inhibition: The Emergence of PUGNAc
One of the earliest and most widely utilized inhibitors of OGA is O-(2-acetamido-2-deoxy-D-glucopyranosylidene)amino-N-phenylcarbamate, commonly known as PUGNAc.[1] PUGNAc is a synthetic 1,5-hydroximolactone derivative that potently inhibits both OGA and the functionally related lysosomal β-hexosaminidases.[5] Its discovery marked a significant milestone, providing researchers with a chemical tool to probe the functional consequences of increased O-GlcNAcylation.[2]
The core of PUGNAc's structure is the this compound scaffold. This structure was rationally designed to mimic the transition state of the OGA-catalyzed hydrolysis of O-GlcNAc.[6] The lactone ring mimics the oxazoline intermediate formed during substrate-assisted catalysis by OGA.[7]
Deconstructing the Core: Synthesis and Properties of this compound
The synthesis of the this compound core and its derivatives generally starts from D-glucosamine. A common synthetic route involves the N-acetylation of D-glucosamine, followed by the protection of hydroxyl groups. The key step is the oxidation of the anomeric carbon to form the glucono-1,5-lactone. Subsequent reaction with a hydroxylamine derivative, or in the case of PUGNAc, with N-phenylcarbamoylhydroxylamine, yields the desired hydroximo-1,5-lactone.
A critical aspect of the chemistry of these inhibitors is the stereochemistry of the oxime moiety. PUGNAc, for instance, exists as both Z and E isomers. Through detailed chemical analysis, including the Beckmann rearrangement, it was unequivocally demonstrated that the Z-isomer is the significantly more potent inhibitor of OGA.[8] This highlights the precise geometric requirements for effective binding within the OGA active site.
General Synthetic Workflow
The synthesis of 2-acetamido-2-deoxy-D-glucono-1,5-lactone derivatives, such as sulfonylhydrazones, provides a clear example of the chemical strategies employed.[9]
Caption: Generalized synthetic workflow for 2-acetamido-2-deoxy-D-glucono-1,5-lactone derivatives.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₈H₁₃NO₆ | [10][11] |
| Molecular Weight | 219.19 g/mol | [10][11] |
| CAS Number | 19026-22-3 | [10][11] |
| Appearance | White to off-white powder | N/A |
| Storage Temperature | -20°C | [11] |
Mechanism of OGA Inhibition: Mimicking the Transition State
The inhibitory prowess of this compound and its derivatives stems from their ability to act as transition state analogues. The OGA catalytic mechanism proceeds through a substrate-assisted pathway involving an oxazoline intermediate.[7] The planar nature of the sp²-hybridized carbon at the C1 position of the lactone ring in the inhibitor mimics the geometry of this transient intermediate.
Caption: Mechanism of OGA inhibition by this compound derivatives.
Structural studies of a bacterial OGA homologue in complex with a lactone oxime (LOGNAc), a close relative of the topic compound, have provided valuable insights into the binding mode.[12][13] These studies revealed that while LOGNAc is a weaker inhibitor than PUGNAc, it still engages key active site residues. The phenylcarbamate group of PUGNAc appears to provide additional favorable interactions, contributing to its higher potency.[12]
Experimental Protocols: Assessing Inhibitory Activity
The evaluation of this compound derivatives as OGA inhibitors typically involves a series of in vitro and cell-based assays.
In Vitro OGA Inhibition Assay
A common method to determine the inhibitory potency (Kᵢ or IC₅₀) is a fluorometric assay using a synthetic substrate such as 4-methylumbelliferyl-N-acetyl-β-D-glucosaminide (4-MU-GlcNAc).
Protocol:
-
Enzyme Preparation: Recombinant human OGA (hOGA) is purified.
-
Assay Buffer: Prepare a suitable buffer (e.g., 50 mM sodium phosphate, 100 mM NaCl, 0.1% BSA, pH 7.4).
-
Inhibitor Preparation: Prepare serial dilutions of the test compound (e.g., 2-acetamido-2-deoxy-D-glucono-1,5-lactone derivative) in the assay buffer.
-
Assay Procedure: a. In a 96-well plate, add a fixed concentration of hOGA to each well. b. Add varying concentrations of the inhibitor. c. Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15 minutes at 37°C). d. Initiate the reaction by adding the substrate (4-MU-GlcNAc). e. Monitor the increase in fluorescence (excitation ~360 nm, emission ~450 nm) over time, which corresponds to the release of 4-methylumbelliferone.
-
Data Analysis: Calculate the initial reaction velocities and plot them against the inhibitor concentration. Determine the IC₅₀ value by fitting the data to a dose-response curve. The Kᵢ value can be determined using the Cheng-Prusoff equation if the inhibition is competitive.
Cellular O-GlcNAcylation Assay
To assess the ability of the inhibitor to increase O-GlcNAc levels in a cellular context, Western blotting is a standard technique.
Protocol:
-
Cell Culture: Culture a relevant cell line (e.g., HeLa or SH-SY5Y) under standard conditions.
-
Inhibitor Treatment: Treat the cells with varying concentrations of the inhibitor for a specific duration (e.g., 24 hours).
-
Cell Lysis: Harvest the cells and prepare whole-cell lysates.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
-
Western Blotting: a. Separate the protein lysates by SDS-PAGE. b. Transfer the proteins to a PVDF or nitrocellulose membrane. c. Block the membrane to prevent non-specific antibody binding. d. Incubate the membrane with a primary antibody specific for O-GlcNAc (e.g., RL2 or CTD110.6). e. Incubate with a suitable HRP-conjugated secondary antibody. f. Detect the signal using an enhanced chemiluminescence (ECL) substrate. g. Normalize the O-GlcNAc signal to a loading control (e.g., β-actin or GAPDH).
The Legacy and Future Directions
The discovery and development of this compound and its derivatives, particularly PUGNAc, were foundational to our understanding of the biological roles of O-GlcNAcylation. While PUGNAc's lack of selectivity for OGA over β-hexosaminidases can complicate the interpretation of some experimental results, its use has been instrumental in demonstrating the therapeutic potential of OGA inhibition.[5]
This pioneering work has paved the way for the development of more selective and potent OGA inhibitors, such as Thiamet-G and NButGT, which are now being investigated for the treatment of various diseases.[4] The fundamental chemical insights gained from studying the this compound scaffold continue to inform the design of next-generation OGA inhibitors with improved pharmacological properties.
References
-
Dennis, R. J., et al. (2011). Inhibition of a bacterial O-GlcNAcase homologue by lactone and lactam derivatives: structural, kinetic and thermodynamic analyses. Amino Acids, 40(3), 829-839. [Link]
-
Dorfmueller, H. C., et al. (2010). A divergent synthesis of 2-acyl derivatives of PUGNAc yields selective inhibitors of O-GlcNAcase. Organic & Biomolecular Chemistry, 8(1), 45-48. [Link]
-
Dorfmueller, H. C., et al. (2010). Screening-based discovery of drug-like O-GlcNAcase inhibitor scaffolds. FEBS Letters, 584(4), 694-700. [Link]
-
Dennis, R. J., et al. (2011). Inhibition of a bacterial O-GlcNAcase homologue by lactone and lactam derivatives: structural, kinetic and thermodynamic analyses. PubMed. [Link]
-
Selnick, H. G., et al. (2019). Discovery of MK-8719, a Potent O-GlcNAcase Inhibitor as a Potential Treatment for Tauopathies. Journal of Medicinal Chemistry, 62(22), 10062-10097. [Link]
-
Alzheimer's Drug Discovery Foundation. (n.d.). O-GlcNAcase Inhibitors. Cognitive Vitality Reports. [Link]
-
Kiss, M., et al. (2022). 2-Acetamido-2-deoxy-d-glucono-1,5-lactone Sulfonylhydrazones: Synthesis and Evaluation as Inhibitors of Human OGA and HexB Enzymes. International Journal of Molecular Sciences, 23(3), 1037. [Link]
-
Kiss, M., et al. (2022). 2-Acetamido-2-deoxy-d-glucono-1,5-lactone Sulfonylhydrazones: Synthesis and Evaluation as Inhibitors of Human OGA and HexB Enzymes. PubMed. [Link]
-
Perreira, M., et al. (2006). Inhibition of O-GlcNAcase by PUGNAc is dependent upon the oxime stereochemistry. Bioorganic & Medicinal Chemistry, 14(4), 837-846. [Link]
-
Macauley, M. S., & Vocadlo, D. J. (2010). Analysis of PUGNAc and NAG-thiazoline as Transition State Analogues for Human O-GlcNAcase: Mechanistic and Structural Insights into Inhibitor Selectivity and Transition State Poise. Journal of the American Chemical Society, 132(48), 17137-17147. [Link]
-
Patsnap. (2024). What are OGA inhibitors and how do they work?. Synapse. [Link]
-
van Aalten, D. M. F., et al. (2008). Mechanism, Structure, and Inhibition of O-GlcNAc Processing Enzymes. Current Opinion in Structural Biology, 18(5), 557-565. [Link]
-
Zachara, N. E., & Hart, G. W. (2012). Dissecting PUGNAc-mediated inhibition of the pro-survival action of insulin. Amino Acids, 43(3), 1141-1151. [Link]
Sources
- 1. biosynth.com [biosynth.com]
- 2. Mechanism, Structure, and Inhibition of O-GlcNAc Processing Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-Acetamido-2-deoxy-d-glucono-1,5-lactone Sulfonylhydrazones: Synthesis and Evaluation as Inhibitors of Human OGA and HexB Enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. alzdiscovery.org [alzdiscovery.org]
- 5. Dissecting PUGNAc-mediated inhibition of the pro-survival action of insulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. summit.sfu.ca [summit.sfu.ca]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Inhibition of O-GlcNAcase by PUGNAc is dependent upon the oxime stereochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. biosynth.com [biosynth.com]
- 11. 2-Acetamido-2-deoxy-D-glucono-1,5-lactone 2-Acetamido-2-deoxy-D-glucono-d-lactone 19026-22-3 [sigmaaldrich.com]
- 12. Inhibition of a bacterial O-GlcNAcase homologue by lactone and lactam derivatives: structural, kinetic and thermodynamic analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. research-portal.st-andrews.ac.uk [research-portal.st-andrews.ac.uk]
The Role of 2-Acetamido-2-deoxy-D-gluconhydroximo-1,5-lactone in Glycobiology: A Technical Guide for Researchers
Introduction: The Dynamic World of O-GlcNAcylation
In the intricate landscape of post-translational modifications, O-GlcNAcylation stands out for its unique simplicity and profound impact on cellular processes. This dynamic modification involves the attachment of a single sugar molecule, β-N-acetylglucosamine (O-GlcNAc), to serine and threonine residues of nuclear and cytoplasmic proteins.[1] Unlike the complex branched structures of classical glycosylation, O-GlcNAcylation is a reversible process governed by the interplay of two key enzymes: O-GlcNAc transferase (OGT), which adds the sugar moiety, and O-GlcNAcase (OGA), which removes it.[1] This elegant enzymatic cycle allows for rapid and sensitive responses to cellular nutrient status and stress, influencing a vast array of biological functions including signal transduction, transcription, and metabolism.[2]
Dysregulation of O-GlcNAc cycling has been implicated in a host of pathologies, from neurodegenerative diseases like Alzheimer's to cancer and diabetes.[2][3] Consequently, the enzymes that regulate this process, particularly OGA, have emerged as compelling targets for therapeutic intervention and as invaluable tools for fundamental research. Small molecule inhibitors of OGA offer a powerful means to elevate global O-GlcNAc levels, enabling researchers to dissect the functional consequences of this modification in various biological contexts.[4] This guide focuses on a specific and potent class of OGA inhibitors, the 2-acetamido-2-deoxy-D-gluconhydroximo-1,5-lactone and its derivatives, providing a comprehensive overview of their function, synthesis, and application in glycobiology research.
Mechanism of Action: Targeting the O-GlcNAcase Active Site
This compound and its analogues are designed as transition-state mimics for the hydrolysis of O-GlcNAc by OGA. The lactone ring of the inhibitor resembles the oxazolinium ion intermediate formed during the catalytic cycle of OGA. This structural mimicry allows the inhibitor to bind with high affinity to the active site of the enzyme, effectively blocking its catalytic activity.
The inhibition is competitive, meaning the inhibitor directly competes with the natural substrate (O-GlcNAcylated proteins) for binding to the enzyme's active site.[2][5] The potency of these inhibitors can be finely tuned through chemical modifications, as demonstrated by the nanomolar inhibition constants (Ki) observed for various derivatives.[2][5]
Caption: Mechanism of OGA inhibition.
Synthesis of 2-Acetamido-2-deoxy-D-glucono-1,5-lactone Derivatives
The synthesis of 2-acetamido-2-deoxy-D-glucono-1,5-lactone and its derivatives, such as the sulfonylhydrazones, is a multi-step process that begins with D-glucosamine. The following is a generalized protocol based on published methods.[2][6]
Experimental Protocol: Synthesis of 2-Acetamido-2-deoxy-D-glucono-1,5-lactone Sulfonylhydrazones
Step 1: Protection of D-glucosamine
-
Start with commercially available D-glucosamine hydrochloride.
-
Perform a two-step procedure to obtain 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-D-glucopyranose.[6] This involves N-acetylation followed by O-acetylation.
Step 2: Condensation with Arenesulfonylhydrazines
-
Dissolve the protected glucosamine derivative in a suitable solvent such as chloroform.
-
Add the desired arenesulfonylhydrazine (1.5 equivalents) and a catalytic amount of p-toluenesulfonic acid monohydrate (0.1 equivalents).
-
Reflux the mixture until the reaction is complete, monitoring by thin-layer chromatography (TLC).
Step 3: Oxidation to the Glucono-1,5-lactone
-
To a solution of the product from Step 2 in anhydrous dichloromethane, add activated manganese dioxide (MnO2).
-
Boil the mixture for approximately 20 hours, monitoring the reaction progress by TLC.
-
After completion, filter off the MnO2 and concentrate the filtrate.
-
Purify the resulting 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-D-glucono-1,5-lactone arenesulfonylhydrazone by column chromatography.[6]
Step 4: Deprotection
-
Remove the O-acetyl protecting groups by treating the product from Step 3 with ammonia in methanol (NH3/MeOH).
-
This final step yields the target 2-acetamido-2-deoxy-D-glucono-1,5-lactone arenesulfonylhydrazone.[2]
In Vitro Evaluation of OGA Inhibition
To determine the inhibitory potency of the synthesized compounds, a robust in vitro enzymatic assay is essential. A commonly used method involves a fluorogenic or colorimetric substrate.
Experimental Protocol: In Vitro OGA Activity Assay
Materials:
-
Recombinant human OGA (hOGA)
-
Fluorogenic substrate: 4-Methylumbelliferyl N-acetyl-β-D-glucosaminide (4-MU-GlcNAc) or colorimetric substrate p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNP-O-GlcNAc)[7][8]
-
Assay buffer: 50 mM sodium cacodylate, pH 6.5
-
Test inhibitor (this compound derivative) at various concentrations
-
96-well microplate
-
Plate reader (fluorometer or spectrophotometer)
Procedure:
-
Prepare a reaction mixture in a 96-well plate containing the assay buffer, the substrate (e.g., 2 mM pNP-O-GlcNAc), and the test inhibitor at a range of concentrations.[7]
-
Initiate the reaction by adding the hOGA enzyme to each well.
-
Incubate the plate at 37°C for a defined period (e.g., 30 minutes).[7]
-
Stop the reaction by adding a stop solution (e.g., 900 μL of 500 mM sodium carbonate for the pNP-O-GlcNAc substrate).[7]
-
Measure the fluorescence or absorbance of the product (4-methylumbelliferone or p-nitrophenol) using a plate reader.
-
Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value.
-
To determine the inhibition constant (Ki), perform kinetic studies by measuring the reaction rates at various substrate and inhibitor concentrations and fitting the data to the appropriate inhibition model (e.g., competitive inhibition) using Dixon or Cornish-Bowden plots.[6]
Cell-Based Assays to Assess OGA Inhibition
Validating the activity of an OGA inhibitor in a cellular context is a critical step. The most common method to assess the cellular efficacy of an OGA inhibitor is to measure the global increase in O-GlcNAcylation levels by Western blotting.
Experimental Protocol: Western Blot Analysis of Global O-GlcNAcylation
Materials:
-
Cell line of interest (e.g., HEK293T, HeLa)
-
Cell culture reagents
-
Test inhibitor (this compound derivative)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blotting apparatus and reagents
-
Primary antibody: Anti-O-GlcNAc antibody (e.g., CTD110.6 or RL2)
-
Loading control antibody (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Culture cells to the desired confluency.
-
Treat the cells with various concentrations of the OGA inhibitor or vehicle control for a specified duration (e.g., 3-9 hours).[6]
-
Harvest the cells and prepare cell lysates using lysis buffer.
-
Quantify the protein concentration of the lysates.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with the primary anti-O-GlcNAc antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with a loading control antibody to ensure equal protein loading.
-
Quantify the band intensities to determine the relative increase in global O-GlcNAcylation.
Sources
- 1. Insights into O-Linked N-Acetylglucosamine ([0-9]O-GlcNAc) Processing and Dynamics through Kinetic Analysis of O-GlcNAc Transferase and O-GlcNAcase Activity on Protein Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. bmrservice.com [bmrservice.com]
- 4. Screening-based discovery of drug-like O-GlcNAcase inhibitor scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. assets.fishersci.com [assets.fishersci.com]
- 6. Immunoprecipitation and Western blot-based detection of protein O-GlcNAcylation in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enzymatic assay of nucleocytoplasmic O-linked β-N-acetylglucosaminidase (O-GlcNAcase) - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Enzymatic assay of nucleocytoplasmic O-linked β-N-acetylglucosaminyltransferase (O-GlcNAc transferase, OGT) - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
Topic: Synthesis and Characterization of 2-Acetamido-2-deoxy-D-gluconhydroximo-1,5-lactone Derivatives
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis, characterization, and application of 2-acetamido-2-deoxy-D-gluconhydroximo-1,5-lactone and its derivatives. These compounds are of significant interest as potent inhibitors of glycoside hydrolases, particularly human O-GlcNAcase (OGA) and lysosomal hexosaminidases (HexA and HexB), which are implicated in a range of pathologies including neurodegenerative diseases, type 2 diabetes, and cancer.[1][2][3] This document details robust synthetic pathways from D-glucosamine, outlines rigorous characterization methodologies, and discusses the therapeutic rationale and structure-activity relationships that drive their development.
Introduction: The Rationale for Targeting Glycoside Hydrolases
The dynamic post-translational modification of proteins with O-linked β-N-acetylglucosamine (O-GlcNAc) is a critical regulatory mechanism, akin to phosphorylation, that governs a multitude of cellular processes.[1] This modification is reversibly controlled by two key enzymes: O-GlcNAc transferase (OGT) which adds the sugar moiety, and O-GlcNAcase (OGA) which removes it.[4] The dysregulation of O-GlcNAc cycling is a hallmark of several diseases, making the targeted inhibition of OGA a compelling therapeutic strategy.[2][5]
This compound and its analogues are designed as transition-state mimics for these enzymes. The core structure, featuring a gluconolactone ring, mimics the oxocarbenium ion-like transition state of the glycosidic bond cleavage reaction. The hydroximo (or derivative) group at the C-1 position further enhances binding affinity and inhibitory potency. This guide provides the foundational knowledge for researchers to synthesize and evaluate these promising molecules.
Synthetic Pathways: From D-Glucosamine to Bioactive Lactones
The synthesis of these complex derivatives is a multi-step process that requires careful control of protecting groups and reaction conditions. The most common and efficient route begins with the readily available monosaccharide, D-glucosamine.
Core Synthetic Strategy
The overarching strategy involves a four-stage process: (1) Protection of the starting material, (2) Condensation to introduce the C-1 side chain, (3) Oxidation to form the crucial lactone ring, and (4) Deprotection to yield the final active compound. A recent and well-documented approach focuses on the synthesis of sulfonylhydrazone derivatives, which have shown potent biological activity.[2][3]
The general workflow is depicted below:
Caption: General Synthetic Workflow for Lactone Derivatives.
Detailed Experimental Protocol: Synthesis of a Representative Sulfonylhydrazone Derivative
This protocol is adapted from established literature for the synthesis of 2-acetamido-2-deoxy-d-glucono-1,5-lactone arenesulfonylhydrazones.[1][3]
Step 1: Preparation of 1-(2-Acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-d-glucopyranosyl)-2-(p-toluenesulfonyl) Hydrazine (3a)
-
To a solution of 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-D-glucopyranose (1) (0.58 mmol) in an appropriate solvent, add p-toluenesulfonyl hydrazide (2a) (1.5 equivalents, 0.87 mmol).
-
Add a catalytic amount of p-toluenesulfonic acid (0.1 equivalents, 0.058 mmol).
-
Stir the reaction mixture at room temperature until completion (monitored by TLC).
-
Filter off the excess reagent and evaporate the solvent under reduced pressure.
-
The resulting crude product can be purified by column chromatography or used directly in the next step. A typical yield is around 77%.[1]
Step 2: Oxidation to 2-Acetamido-3,4,6-tri-O-acetyl-2-deoxy-d-glucono-1,5-lactone p-Toluenesulfonylhydrazone (4a)
-
Dissolve the product from Step 1 (3a) (0.194 mmol) in anhydrous dichloromethane (CH₂Cl₂).
-
Add activated Manganese Dioxide (MnO₂) (20 equivalents, 3.88 mmol). The use of a large excess of freshly activated MnO₂ is critical for driving the oxidation to completion.
-
Stir the suspension vigorously at room temperature. The reaction progress should be monitored by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the MnO₂, washing thoroughly with CH₂Cl₂.
-
Concentrate the filtrate in vacuo.
-
Purify the crude product by silica gel column chromatography to yield the desired lactone as a white powder (typical yield: ~69%).[1]
Step 3: Deprotection to 2-Acetamido-2-deoxy-d-glucono-1,5-lactone p-Toluenesulfonylhydrazone (5a)
-
Dissolve the protected lactone (4a) in anhydrous methanol (MeOH).
-
Cool the solution to 0 °C in an ice bath.
-
Bubble ammonia (NH₃) gas through the solution or add a saturated solution of NH₃ in MeOH until the solution is saturated.
-
Seal the reaction vessel and allow it to stir at room temperature.
-
Monitor the reaction by TLC until all starting material is consumed.
-
Evaporate the solvent to dryness to afford the final deprotected product. Purification can be achieved by recrystallization or chromatography if necessary.
Rigorous Characterization: A Multi-Technique Approach
Unambiguous structural confirmation and purity assessment are paramount. A combination of spectroscopic and analytical methods is required to validate the synthesized compounds.
Caption: Workflow for the comprehensive characterization of derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the detailed structure of these derivatives in solution.
-
¹H and ¹³C NMR: These experiments confirm the presence of key functional groups and the overall carbon skeleton. The chemical shift of the anomeric carbon (C-1) is particularly diagnostic, shifting significantly upon oxidation to the lactone.[1] Advanced NMR techniques can also be used to identify the presence of the 2-acetamido-2-deoxy-D-glucono-1,5-lactone unit in complex mixtures.[6]
-
2D NMR (ROESY): The stereochemistry of the C=N bond (Z vs. E isomer) is a critical determinant of biological activity.[7] A 2D Rotating-frame Overhauser Effect Spectroscopy (ROESY) experiment is essential for this assignment. For instance, the observation of NOE cross-peaks between the N(2)H proton and protons on the aromatic sulfonyl group can confirm a specific isomeric form, such as the Z isomer.[1]
| Representative NMR Data (Protected Lactone 4d) [1] | |
| Technique | Key Chemical Shifts (δ, ppm in CDCl₃) |
| ¹³C NMR | 171.2, 170.9, 169.5 (C=O), 90.1 (C-1), 73.1, 72.6, 68.6 (C-3, C-4, C-5), 62.1 (C-6), 51.9 (C-2) |
| ¹H NMR | 8.01 (d, NH), 7.85 (d, Ar-H), 7.50 (d, Ar-H), 6.13 (d, NHAc), 5.48 (t, H-3), 5.14 (t, H-4), 4.75 (d, H-2), 4.30 (dd, H-6a), 4.14 (dd, H-6b), 4.02 (ddd, H-5), 2.11, 2.05, 2.03, 1.99 (s, 4x CH₃) |
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS), typically using Electrospray Ionization (ESI), is used to confirm the elemental composition and molecular weight of the synthesized compounds.[1] The observed mass-to-charge ratio (m/z) should closely match the calculated value for the desired molecular formula.
-
Example: For 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-d-glucono-1,5-lactone 1-naphthalenesulfonylhydrazone (4f):
-
Calculated for C₂₄H₂₉N₃O₁₀S [M+H]⁺: 552.16
-
Found: 552.08[1]
-
Biological Evaluation and Applications
The primary application for these compounds is as inhibitors of human OGA (hOGA) and human lysosomal hexosaminidases (hHexA/HexB).[2][3][5] Their potential lies in elevating cellular O-GlcNAc levels, which has shown therapeutic promise.[8][9]
Enzyme Inhibition Assays
The inhibitory potency of the synthesized derivatives is quantified by determining their inhibition constants (Ki). This is typically done using enzyme kinetic methods with a fluorescent substrate, such as 4-methylumbelliferyl N-acetyl-β-D-glucosaminide (4-MU-GlcNAc).[1][5] Dixon plots are used to confirm the mode of inhibition, which is generally competitive for this class of compounds.[1]
| Inhibitory Activity of Deprotected Lactone Derivatives (5a-f) [1][2] | |
| Compound | hOGA Kᵢ (nM) |
| 5a (p-toluenesulfonyl) | 51 |
| 5b (p-trifluoromethylbenzenesulfonyl) | 48 |
| 5c (p-methoxybenzenesulfonyl) | 100 |
| 5d (p-chlorobenzenesulfonyl) | 32 |
| 5e (2-naphthalenesulfonyl) | 41 |
| 5f (1-naphthalenesulfonyl) | 27 |
Data Interpretation: The results show that these sulfonylhydrazone derivatives are potent, nanomolar inhibitors of both hOGA and hHexB.[2] The substitutions on the aromatic ring influence the inhibitory activity, providing a basis for structure-activity relationship (SAR) studies. For example, the 1-naphthalenesulfonyl derivative (5f) was the most potent inhibitor of hOGA in this series.[1][2] However, these specific derivatives show a lack of significant selectivity between the two enzymes.[2]
Computational Modeling
To understand how these inhibitors bind to the enzyme active site, computational studies are often employed.[1] Techniques like Prime protein-ligand refinement and QM/MM (Quantum Mechanics/Molecular Mechanics) optimizations can predict the binding poses of the inhibitors.[10] Such studies have suggested that these glucono-1,5-lactone sulfonylhydrazones preferentially bind in an s-cis conformation within the hOGA active site.[1][10]
Conclusion and Future Directions
This compound derivatives represent a valuable class of potent glycoside hydrolase inhibitors. The synthetic routes are well-established, starting from D-glucosamine and proceeding through a key lactone formation step via oxidation.[3] Rigorous characterization using NMR and MS is essential to confirm the structure and stereochemistry, which are critical for biological activity.[1][7]
While the current generation of sulfonylhydrazone derivatives shows excellent potency, future work will likely focus on modifying the C-1 substituent to enhance selectivity for OGA over related enzymes like HexB, a crucial factor for minimizing off-target effects in therapeutic applications.[2][3] The methodologies and data presented in this guide provide a solid foundation for researchers and drug developers to build upon in the quest for novel therapeutics targeting the O-GlcNAc signaling pathway.
References
-
Kiss, M., Timári, I., Barna, T., Mészáros, Z., Slámová, K., Bojarová, P., Křen, V., Hayes, J. M., & Somsák, L. (2022). 2-Acetamido-2-deoxy-d-glucono-1,5-lactone Sulfonylhydrazones: Synthesis and Evaluation as Inhibitors of Human OGA and HexB Enzymes. International Journal of Molecular Sciences, 23(3), 1037. [Link]
-
Kiss, M., Timári, I., Barna, T., Mészáros, Z., Slámová, K., Bojarová, P., Křen, V., Hayes, J. M., & Somsák, L. (2022). 2-Acetamido-2-deoxy-d-glucono-1,5-lactone Sulfonylhydrazones: Synthesis and Evaluation as Inhibitors of Human OGA and HexB Enzymes. PubMed. [Link]
-
Kiss, M., et al. (2022). 2-Acetamido-2-deoxy-d-glucono-1,5-lactone Sulfonylhydrazones: Synthesis and Evaluation as Inhibitors of Human OGA and HexB Enzymes. ResearchGate. [Link]
-
He, Y., Bubb, A. K., Stubbs, K. A., Gloster, T. M., & Davies, G. J. (2011). Inhibition of a bacterial O-GlcNAcase homologue by lactone and lactam derivatives: structural, kinetic and thermodynamic analyses. PubMed. [Link]
-
Kim, E. J., Perreira, M., & Hanover, J. A. (2006). Inhibition of O-GlcNAcase by PUGNAc is dependent upon the oxime stereochemistry. Journal of the American Chemical Society. [Link]
-
Somsák, L., et al. (2022). 2-Acetamido-2-deoxy-d-glucono-1,5-lactone Sulfonylhydrazones: Synthesis and Evaluation as Inhibitors of Human OGA and HexB Enzymes. MDPI. [Link]
-
He, Y., Bubb, A. K., Stubbs, K. A., Gloster, T. M., & Davies, G. J. (2011). Inhibition of a bacterial O-GlcNAcase homologue by lactone and lactam derivatives: structural, kinetic and thermodynamic analyses. University of St Andrews Research Portal. [Link]
-
Ke, Y., & Viskov, C. (2011). Formation of 2- N -acetyl-2-deoxy-glucono-1,5-lactone ( right ) by oxidation of the anomeric hydroxyl position C1 of the terminal N acetylglucosamine. ResearchGate. [Link]
-
Alzheimer's Drug Discovery Foundation. (2023). O-GlcNAcase Inhibitors. ADDF. [Link]
-
Somsák, L., et al. (2022). 2-Acetamido-2-deoxy-d-glucono-1,5-lactone Sulfonylhydrazones: Synthesis and Evaluation as Inhibitors of Human OGA and HexB Enzymes. Semantic Scholar. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. 2-Acetamido-2-deoxy-d-glucono-1,5-lactone Sulfonylhydrazones: Synthesis and Evaluation as Inhibitors of Human OGA and HexB Enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. alzdiscovery.org [alzdiscovery.org]
- 5. 2-Acetamido-2-deoxy-d-glucono-1,5-lactone Sulfonylhydrazones: Synthesis and Evaluation as Inhibitors of Human OGA and HexB Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Inhibition of O-GlcNAcase by PUGNAc is dependent upon the oxime stereochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition of a bacterial O-GlcNAcase homologue by lactone and lactam derivatives: structural, kinetic and thermodynamic analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. research-portal.st-andrews.ac.uk [research-portal.st-andrews.ac.uk]
- 10. [PDF] 2-Acetamido-2-deoxy-d-glucono-1,5-lactone Sulfonylhydrazones: Synthesis and Evaluation as Inhibitors of Human OGA and HexB Enzymes | Semantic Scholar [semanticscholar.org]
The O-GlcNAcase Inhibitor Landscape: A Technical Guide to 2-Acetamido-2-deoxy-D-glucono-1,5-lactone and its Analogs
A Senior Application Scientist's In-Depth Perspective for Researchers and Drug Development Professionals
Foreword: The burgeoning field of O-GlcNAc signaling
The dynamic and ubiquitous post-translational modification of intracellular proteins with a single β-N-acetylglucosamine (O-GlcNAc) moiety at serine and threonine residues is a pivotal regulatory mechanism in cellular physiology. Governed by the enzymatic duo of O-GlcNAc transferase (OGT) and O-GlcNAcase (OGA), this "yin-yang" relationship with phosphorylation modulates a vast array of cellular processes. Dysregulation of O-GlcNAc cycling is increasingly implicated in the pathophysiology of numerous diseases, including neurodegenerative disorders, cancer, and diabetes. Consequently, the development of potent and selective inhibitors of OGA has emerged as a promising therapeutic strategy. This guide provides a comprehensive technical overview of a key class of OGA inhibitors centered around the 2-Acetamido-2-deoxy-D-glucono-1,5-lactone scaffold, offering insights into their chemical nature, biological activity, and practical application in research and drug discovery.
Deconstructing the Nomenclature: From Core Scaffold to Active Probes
A clear understanding of the chemical nomenclature is paramount for navigating the landscape of these inhibitors.
The Core Moiety: 2-Acetamido-2-deoxy-D-glucono-1,5-lactone
The foundational structure for this class of inhibitors is 2-Acetamido-2-deoxy-D-glucono-1,5-lactone . This compound is a carbohydrate derivative that mimics the natural substrate of OGA, N-acetylglucosamine (GlcNAc).
| Identifier | Value |
| IUPAC Name | (3R,4R,5R,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-one |
| CAS Number | 19026-22-3[1][2][3] |
| Molecular Formula | C₈H₁₃NO₆[1] |
| Molecular Weight | 219.19 g/mol [1] |
Synonyms and Alternative Names:
-
N-Acetylglucosamino-1,5-lactone[1]
-
2-Acetamido-2-deoxy-D-gluconolactone[1]
-
2-(Acetylamino)-2-deoxy-D-gluconic acid δ-lactone
Clarifying "LogNAc": A Commonly Encountered Derivative
The term "LogNAc" is often encountered in the literature and commercial sources. It is crucial to recognize that LogNAc is not a direct synonym for the core lactone . Instead, it typically refers to 2-Acetamido-2-deoxy-D-gluconhydroximo-1,5-lactone , a closely related derivative. A common commercially available form is the per-O-acetylated version, This compound 1,3,4,6-tetraacetate (LogNAc-tetraacetate), which serves as an intermediate in the synthesis of other potent OGA inhibitors like PUGNAc.
The Mechanism of Action: Mimicking the Transition State to Inhibit OGA
The inhibitory activity of 2-acetamido-2-deoxy-D-glucono-1,5-lactone and its derivatives stems from their ability to act as transition state analogs for the OGA-catalyzed hydrolysis of O-GlcNAc. The lactone ring mimics the oxocarbenium ion-like transition state of the glycosidic bond cleavage, thereby binding with high affinity to the active site of OGA and competitively inhibiting its enzymatic activity.
The O-GlcNAc Cycling Machinery
To appreciate the impact of OGA inhibition, it is essential to understand the dynamic interplay between OGT and OGA.
Caption: Workflow for an in vitro OGA inhibition assay.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of the inhibitor in a suitable solvent (e.g., DMSO).
-
Dilute the purified OGA enzyme and the substrate, p-Nitrophenyl N-acetyl-β-D-glucosaminide (pNP-GlcNAc), in assay buffer (e.g., 50 mM sodium phosphate, 100 mM NaCl, pH 7.4).
-
-
Assay Setup:
-
In a 96-well plate, add varying concentrations of the inhibitor. Include a vehicle control (DMSO) and a no-enzyme control.
-
Add the diluted OGA enzyme to each well (except the no-enzyme control) and incubate for 10-15 minutes at room temperature to allow for inhibitor binding.
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding the pNP-GlcNAc substrate to all wells.
-
Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction remains in the linear range.
-
-
Reaction Termination and Detection:
-
Stop the reaction by adding a high pH stop solution (e.g., 0.4 M Na₂CO₃). This also develops the yellow color of the p-nitrophenolate product.
-
Measure the absorbance at 405 nm using a plate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (no-enzyme control) from all readings.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Cellular O-GlcNAcylation Analysis by Western Blot
This protocol describes how to treat cells with an OGA inhibitor and subsequently analyze the global O-GlcNAcylation levels via Western blotting.
Caption: Workflow for analyzing cellular O-GlcNAcylation levels by Western blot after OGA inhibitor treatment.
Step-by-Step Methodology:
-
Cell Culture and Treatment:
-
Plate cells at a density that will result in 70-80% confluency at the time of harvesting.
-
Treat cells with the desired concentrations of the OGA inhibitor. A dose-response and time-course experiment is recommended for initial optimization. Include a vehicle-treated control.
-
-
Cell Lysis and Protein Quantification:
-
After the treatment period, wash the cells with ice-cold PBS.
-
Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) supplemented with a protease inhibitor cocktail and an OGA inhibitor (to preserve O-GlcNAc modifications during lysis).
-
Clarify the lysates by centrifugation and determine the protein concentration of the supernatant using a standard method like the BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for O-GlcNAc (e.g., RL2 or CTD110.6) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
After further washing, detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Normalize the O-GlcNAc signal to a loading control (e.g., β-actin or GAPDH).
-
The Impact of OGA Inhibition on Cellular Signaling and Disease
Inhibition of OGA leads to a global increase in O-GlcNAcylation, which can have profound effects on various signaling pathways and cellular processes.
Crosstalk with Key Signaling Pathways
O-GlcNAcylation frequently modifies proteins that are also regulated by phosphorylation, leading to a complex interplay between these two modifications. Two major pathways significantly impacted by O-GlcNAcylation are the PI3K/Akt and MAPK/ERK pathways.
Caption: The influence of O-GlcNAcylation on the PI3K/Akt and MAPK/ERK signaling pathways.
-
PI3K/Akt Pathway: Increased O-GlcNAcylation of Akt can inhibit its phosphorylation and subsequent activation, thereby dampening downstream signaling related to cell survival and growth. [4]* MAPK/ERK Pathway: O-GlcNAcylation can occur on multiple components of this pathway, including Raf and MEK, leading to context-dependent modulation of signaling output that controls cell proliferation and differentiation.
Implications in Disease and Drug Development
The ability to modulate O-GlcNAcylation levels with inhibitors like 2-acetamido-2-deoxy-D-glucono-1,5-lactone derivatives has opened up new avenues for therapeutic intervention.
-
Neurodegenerative Diseases: In conditions like Alzheimer's disease, increased O-GlcNAcylation of the tau protein has been shown to reduce its hyperphosphorylation and aggregation, which are key pathological hallmarks. OGA inhibitors are therefore being actively investigated as potential treatments for tauopathies.
-
Cancer: Cancer cells often exhibit elevated levels of O-GlcNAcylation, which can promote cell proliferation, survival, and metabolic reprogramming. [5][6][7][8]OGA inhibitors are being explored as potential anti-cancer agents, either as monotherapies or in combination with existing treatments. [9]* Diabetes: The link between O-GlcNAcylation and insulin signaling is well-established. While acute increases in O-GlcNAcylation can be part of a normal physiological response, chronic elevation is associated with insulin resistance. [10]The therapeutic potential of OGA inhibitors in diabetes is an area of active research, with a focus on understanding the long-term consequences of sustained OGA inhibition. [11]
Concluding Remarks and Future Directions
The study of O-GlcNAc signaling is a rapidly evolving field, and OGA inhibitors based on the 2-acetamido-2-deoxy-D-glucono-1,5-lactone scaffold are invaluable tools for both basic research and drug development. As our understanding of the specific O-GlcNAcylated proteins and their functions grows, so too will the potential for developing highly targeted and effective therapies that modulate this critical post-translational modification. The continued development of more potent, selective, and cell-permeable OGA inhibitors will be crucial for unlocking the full therapeutic potential of targeting this pathway.
References
-
Ma, Z., & Vocadlo, D. J. (2018). O-GlcNAcylation in Cancer Biology: Linking Metabolism and Signaling. Journal of Molecular Biology, 430(21), 4119-4132. [Link]
-
Yi, W., Clark, P. M., Mason, D. E., Keenan, M. C., Hill, C., Goddard, W. A., 3rd, Peters, E. C., Driggers, E. M., & Hsieh-Wilson, L. C. (2012). Phosphofructokinase 1 glycosylation regulates cell growth and metabolism. Science, 337(6097), 975–980. [Link]
-
Jo, U., Lee, J. S., & Lee, J. (2021). Role and Function of O-GlcNAcylation in Cancer. Cancers, 13(21), 5365. [Link]
-
Lee, J. S., & Lee, J. (2021). Role and Function of O-GlcNAcylation in Cancer. Cancers, 13(21), 5365. [Link]
-
Harvard University. (n.d.). Potent OGT inhibitors for the treatment of cancer and diabetic complications. Harvard University Office of Technology Development. [Link]
-
Jo, U., Lee, J. S., & Lee, J. (2021). Role and Function of O-GlcNAcylation in Cancer. ResearchGate. [Link]
-
BioIVT. (n.d.). Cell Permeability Assay. [Link]
-
Patsnap. (2024, June 21). What are OGA inhibitors and how do they work? Patsnap Synapse. [Link]
-
Nishihara, S., Angata, K., Aoki-Kinoshita, K. F., et al. (Eds.). (2021). Flowchart of in vitro O-GlcNAcase enzyme assay. In Glycoscience Protocols (GlycoPODv2). Japan Consortium for Glycobiology and Glycotechnology. [Link]
-
Daou, S., Mashtalir, N., & Hébert, S. S. (2022). Immunoprecipitation and Western blot-based detection of protein O-GlcNAcylation in cells. STAR protocols, 3(1), 101099. [Link]
-
Slawson, C., & Hart, G. W. (2011). Protein O-GlcNAcylation in diabetes and diabetic complications. Glycobiology, 21(11), 1423–1432. [Link]
-
Zachara, N. E., & Hart, G. W. (2006). Detection and analysis of proteins modified by O-linked N-acetylglucosamine. Current protocols in protein science, Chapter 12, Unit 12.8. [Link]
-
Selvita. (2025, February 7). MedChem Essentials: Permeability Part 2 - Assays [Video]. YouTube. [Link]
-
Ferenbach, A. T., & Stavrou, E. (2022). 2-Acetamido-2-deoxy-d-glucono-1,5-lactone Sulfonylhydrazones: Synthesis and Evaluation as Inhibitors of Human OGA and HexB Enzymes. International journal of molecular sciences, 23(3), 1037. [Link]
-
Day, K. J., & Toga, A. W. (2023). Permeability Benchmarking: Guidelines for Comparing in Silico, in Vitro, and in Vivo Measurements. Journal of Chemical Information and Modeling, 63(23), 7311-7326. [Link]
-
Alzheimer's Drug Discovery Foundation. (2023, December 21). O-GlcNAcase Inhibitors. [Link]
-
Maji, B., Moore, C. L., Zetsche, B., Volz, S. E., Zhang, F., Shoulders, M. D., & Choudhary, A. (2017). A high-throughput platform to identify small-molecule inhibitors of CRISPR-Cas9. Cell, 171(5), 1163–1176.e15. [Link]
-
NIH Molecular Libraries Program. (2014, April 15). Small Molecules Targeting the Mitochondrial Permeability Transition. [Link]
-
Somsák, L., Nagy, V., Toth, M., Olah, J., Docsa, T., Gergely, P., & Hayes, J. M. (2016). Synthesis of 2-Acetamido-2-deoxy-D-gluconhydroximolactone- and Chitobionhydroximolactone-Derived N-Phenylcarbamates, Potential Inhibitors of β-N-Acetylglucosaminidase. Carbohydrate research, 429, 79–86. [Link]
-
Somsák, L., Nagy, V., Toth, M., Olah, J., Docsa, T., Gergely, P., & Hayes, J. M. (2021). Nanomolar inhibition of human OGA by 2-acetamido-2-deoxy-d-glucono-1,5-lactone semicarbazone derivatives. European journal of medicinal chemistry, 223, 113649. [Link]
-
Somsák, L., Nagy, V., Toth, M., Olah, J., Docsa, T., Gergely, P., & Hayes, J. M. (2021). Nanomolar inhibition of human OGA by 2-acetamido-2-deoxy-d-glucono-1,5-lactone semicarbazone derivatives. European journal of medicinal chemistry, 223, 113649. [Link]
-
Gu, Y., & Yang, X. (2022). O-GlcNAcylation: A Sweet Hub in the Regulation of Glucose Metabolism in Health and Disease. Frontiers in endocrinology, 13, 840823. [Link]
-
Ferenbach, A. T., & Stavrou, E. (2022). 2-Acetamido-2-deoxy-d-glucono-1,5-lactone Sulfonylhydrazones: Synthesis and Evaluation as Inhibitors of Human OGA and HexB Enzymes. ResearchGate. [Link]
-
Pharmaffiliates. (n.d.). 19026-22-3| Chemical Name : 2-Acetamido-2-deoxy-D-glucono-1,5-lactone. [Link]
-
Nishihara, S., Angata, K., Aoki-Kinoshita, K. F., et al. (Eds.). (2021). Flowchart of in vitro O-GlcNAc transferase (OGT) enzyme assay. In Glycoscience Protocols (GlycoPODv2). Japan Consortium for Glycobiology and Glycotechnology. [Link]
-
Li, H., et al. (2021). Discovery of a Novel and Brain-Penetrant O-GlcNAcase Inhibitor via Virtual Screening, Structure-Based Analysis, and Rational Lead Optimization. Journal of Medicinal Chemistry, 64(3), 1591-1603. [Link]
-
National Center for Biotechnology Information. (n.d.). GalNac-L96. PubChem Compound Database. [Link]
-
Slawson, C., & Hart, G. W. (2010). The intersections between O-GlcNAcylation and phosphorylation: implications for multiple signaling pathways. Journal of cell science, 123(Pt 10), 1577–1583. [Link]
-
ResearchGate. (n.d.). O-GlcNAcylation and PI3K/AKT/mTOR signaling pathway cross-dysregulation.... [Link]
-
Kim, E. J., et al. (2014). Versatile O-GlcNAc Transferase Assay for High-Throughput Identification of Enzyme Variants, Substrates, and Inhibitors. Bioconjugate Chemistry, 25(6), 1133-1140. [Link]
-
Pathak, S., & Boruah, R. C. (2021). Overview of the Assays to Probe O-Linked β-N-Acetylglucosamine Transferase Binding and Activity. Molecules (Basel, Switzerland), 26(4), 1058. [Link]
-
Ong, Q., & Han, W. (2018). O-GlcNAc as an Integrator of Signaling Pathways. Frontiers in endocrinology, 9, 599. [Link]
-
Hsieh-Wilson, L. C. (n.d.). Methods for the Detection, Study, and Dynamic Profiling of O-GlcNAc Glycosylation. Hsieh-Wilson Lab. [Link]
-
Slawson, C., & Hart, G. W. (2011). Cross Talk Between O-GlcNAcylation and Phosphorylation: Roles in Signaling, Transcription, and Chronic Disease. Expert review of proteomics, 8(5), 571–586. [Link]
-
Kim, H. S., & Kim, J. R. (2018). In Vitro Biochemical Assays for O-GlcNAc-Processing Enzymes. Journal of microbiology and biotechnology, 28(1), 1–9. [Link]
-
Yuzwa, S. A., & Vocadlo, D. J. (2014). Understanding and exploiting the roles of O-GlcNAc in neurodegenerative diseases. Current opinion in structural biology, 28, 17–25. [Link]
-
National Center for Biotechnology Information. (n.d.). Loganic Acid. PubChem Compound Database. [Link]
-
National Center for Biotechnology Information. (n.d.). GalNAc|A(1-4)GlcNAc-|A-pNP. PubChem Compound Database. [Link]
-
Bond, M. R., & Hanover, J. A. (2015). New Insights Into the Biology of Protein O-GlcNAcylation: Approaches and Observations. Molecular & cellular proteomics : MCP, 14(2), 211–219. [Link]
-
Yuzwa, S. A., Shan, X., Macauley, M. S., Clark, T., Skorobogatko, Y., Vosseller, K., & Vocadlo, D. J. (2012). An Efficient and Accessible Hectogram-Scale Synthesis for the Selective O-GlcNAcase Inhibitor Thiamet-G. ACS medicinal chemistry letters, 3(12), 1031–1035. [Link]
-
National Center for Biotechnology Information. (n.d.). L-AllNAc(a1-4)L-GulNAc(a)-O-Ph(4-OMe). PubChem Compound Database. [Link]
-
National Center for Biotechnology Information. (n.d.). Loganicacid. PubChem Compound Database. [Link]
Sources
- 1. scbt.com [scbt.com]
- 2. biosynth.com [biosynth.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. researchgate.net [researchgate.net]
- 5. O-GlcNAcylation in Cancer Biology: Linking Metabolism and Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Regulation of cancer metabolism by O-GlcNAcylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Role and Function of O-GlcNAcylation in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Role and Function of O-GlcNAcylation in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. What are OGA inhibitors and how do they work? [synapse.patsnap.com]
- 10. otd.harvard.edu [otd.harvard.edu]
- 11. Protein O-GlcNAcylation in diabetes and diabetic complications - PMC [pmc.ncbi.nlm.nih.gov]
In vitro effects of 2-Acetamido-2-deoxy-D-gluconhydroximo-1,5-lactone on protein synthesis
An In-Depth Technical Guide to the In Vitro Effects of 2-Acetamido-2-deoxy-D-gluconhydroximo-1,5-lactone on Protein Synthesis
Executive Summary
The intricate regulation of protein synthesis is fundamental to cellular homeostasis, and its dysregulation is a hallmark of numerous diseases. A key regulatory layer is the post-translational modification of proteins by O-linked β-N-acetylglucosamine (O-GlcNAc), a dynamic process governed by the enzymes O-GlcNAc Transferase (OGT) and O-GlcNAcase (OGA). Small molecule inhibitors of OGA provide a powerful tool to probe the functional consequences of elevated O-GlcNAcylation. This guide focuses on this compound, a compound structurally related to known OGA inhibitors. We delineate a comprehensive in vitro strategy to elucidate its effects on protein synthesis. This document provides the foundational concepts linking O-GlcNAcylation to translation, followed by a series of detailed, field-proven experimental protocols—from global synthesis quantification to polysome profiling and cell-free assays—designed to deliver a mechanistic understanding of the compound's activity.
Part 1: Foundational Concepts
The O-GlcNAc Cycle: A Critical Regulator of Cellular Function
Protein O-GlcNAcylation is a reversible post-translational modification where a single N-acetylglucosamine sugar is attached to serine or threonine residues of nucleocytoplasmic proteins.[1] This process is controlled by the balanced action of two enzymes: OGT, which adds the O-GlcNAc moiety, and OGA, which removes it.[1][2] The substrate for OGT, UDP-GlcNAc, is the final product of the hexosamine biosynthetic pathway (HBP), which integrates inputs from glucose, amino acid, fatty acid, and nucleotide metabolism.[3] Consequently, O-GlcNAcylation acts as a crucial nutrient sensor, translating metabolic status into widespread changes in the cellular proteome and its function.[3][4]
The Target: this compound as a Putative OGA Inhibitor
The compound of interest, this compound, belongs to a class of molecules that mimic the structure of the O-GlcNAc sugar. Its glucono-1,5-lactone core is a known feature of potent glycosidase inhibitors.[5] Related compounds have been synthesized and evaluated as potent inhibitors of human OGA (hOGA).[6][7] The mechanism of well-studied inhibitors like PUGNAc involves mimicking the transition state of the substrate, thereby blocking the active site of OGA.[8] By inhibiting OGA, these compounds cause a global increase in protein O-GlcNAcylation, allowing researchers to study the downstream effects of this modification.[2]
Caption: The O-GlcNAc cycling pathway and point of inhibition.
The Interplay Between O-GlcNAcylation and Protein Synthesis
Elevated O-GlcNAc levels profoundly impact protein synthesis. Studies using OGA inhibitors have shown that this modification can alter the selection of specific mRNAs for translation.[9][10] The translational machinery itself is a direct target. Key components, including eukaryotic initiation factors (eIFs) and ribosomal proteins, are known to be O-GlcNAcylated.[9][10] For instance, O-GlcNAcylation of the translational repressor 4E-BP1 enhances its ability to sequester the cap-binding protein eIF4E, a rate-limiting step in cap-dependent translation.[9][10] This provides a direct mechanism by which metabolic status, via O-GlcNAcylation, can control the synthesis of specific protein subsets, such as those involved in mitochondrial function.[9][10] Furthermore, feedback mechanisms exist where changes in cellular O-GlcNAc levels regulate the translational efficiency of OGT and OGA themselves to maintain homeostasis.[4]
Part 2: Experimental Strategy for In Vitro Assessment
Overview of the Investigative Workflow
A multi-assay approach is essential to build a comprehensive understanding of the compound's effects. The strategy should progress from a broad assessment of global protein synthesis in intact cells to a detailed analysis of translational efficiency, and finally to a focused mechanistic study using a cell-free system. This tiered approach allows for the systematic dissection of the compound's mechanism of action.
Sources
- 1. Frontiers | O-GlcNAcase Expression is Sensitive to Changes in O-GlcNAc Homeostasis [frontiersin.org]
- 2. What are OGA inhibitors and how do they work? [synapse.patsnap.com]
- 3. O-GlcNAc - Wikipedia [en.wikipedia.org]
- 4. Feedback Regulation of O-GlcNAc Transferase through Translation Control to Maintain Intracellular O-GlcNAc Homeostasis [mdpi.com]
- 5. On the inhibition of beta-N-acetyl-D-glucosaminidase by 2-acetamido-2-deoxy-D-glucono-(1-5)-lactone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2-Acetamido-2-deoxy-d-glucono-1,5-lactone Sulfonylhydrazones: Synthesis and Evaluation as Inhibitors of Human OGA and HexB Enzymes [mdpi.com]
- 7. 2-Acetamido-2-deoxy-d-glucono-1,5-lactone Sulfonylhydrazones: Synthesis and Evaluation as Inhibitors of Human OGA and HexB Enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. O-GlcNAcylation alters the selection of mRNAs for translation and promotes 4E-BP1–dependent mitochondrial dysfunction in the retina - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pure.psu.edu [pure.psu.edu]
Methodological & Application
Application Note & Protocol: A Step-by-Step Guide to the Synthesis of 2-Acetamido-2-deoxy-D-gluconhydroximo-1,5-lactone
Introduction
2-Acetamido-2-deoxy-D-gluconhydroximo-1,5-lactone is a carbohydrate derivative of significant interest in the fields of glycobiology and medicinal chemistry. As an oxime derivative of N-acetylglucosamine lactone, it serves as a stable mimic of the oxocarbenium ion intermediate formed during glycosidic bond cleavage by hexosaminidases. This property makes it a valuable tool for studying enzyme mechanisms and for the development of potent and specific enzyme inhibitors.[1] Such inhibitors have potential therapeutic applications in a range of diseases, including osteoarthritis, cancer, and neurodegenerative disorders.
This document provides a comprehensive, step-by-step protocol for the chemical synthesis of this compound, starting from the readily available D-glucosamine hydrochloride. The protocol is designed for researchers, scientists, and drug development professionals, offering not only a procedural guide but also insights into the rationale behind key experimental choices.
Overall Synthesis Strategy
The synthesis of this compound is a multi-step process that begins with the protection of the functional groups of D-glucosamine, followed by oxidation to the lactone, formation of the oxime, and subsequent deprotection.
Figure 1: Overall synthetic workflow for this compound.
Experimental Protocols
Part 1: Synthesis of N-Acetyl-D-glucosamine
The initial step involves the N-acetylation of D-glucosamine hydrochloride. This is a crucial step to introduce the acetamido group found in the target molecule.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| D-Glucosamine hydrochloride | 215.63 | 10.0 g | 46.37 |
| Methanol (anhydrous) | 32.04 | 100 mL | - |
| Sodium methoxide | 54.02 | 2.51 g | 46.46 |
| Acetic anhydride | 102.09 | 7.0 mL | 74.2 |
Procedure:
-
Suspend D-glucosamine hydrochloride (10.0 g) in anhydrous methanol (100 mL) in a round-bottom flask equipped with a magnetic stirrer.
-
Add sodium methoxide (2.51 g) to the suspension. Stir the mixture at room temperature for 30 minutes. A precipitate of sodium chloride will form.
-
Filter off the sodium chloride precipitate and wash it with a small amount of cold methanol.
-
To the filtrate, which contains the free D-glucosamine, add acetic anhydride (7.0 mL) dropwise while stirring at room temperature.
-
Continue stirring for 1-2 hours. A white precipitate of N-acetyl-D-glucosamine will form.
-
Collect the product by filtration, wash with cold methanol, and then with diethyl ether.
-
Dry the product under vacuum to yield N-acetyl-D-glucosamine. The expected yield is approximately 85-95%.
Part 2: Per-O-acetylation of N-Acetyl-D-glucosamine
To prevent unwanted side reactions in the subsequent oxidation step, the hydroxyl groups of N-acetyl-D-glucosamine are protected by acetylation.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| N-Acetyl-D-glucosamine | 221.21 | 5.0 g | 22.6 |
| Acetic anhydride | 102.09 | 25 mL | - |
| Anhydrous sodium acetate | 82.03 | 2.5 g | 30.5 |
Procedure:
-
Combine N-acetyl-D-glucosamine (5.0 g) and anhydrous sodium acetate (2.5 g) in a round-bottom flask.
-
Add acetic anhydride (25 mL) to the flask.
-
Heat the mixture in a water bath at 100°C with stirring for 2 hours.
-
Cool the reaction mixture to room temperature and pour it into 250 mL of ice-cold water.
-
Stir the mixture vigorously until the excess acetic anhydride has hydrolyzed. A white solid will precipitate.
-
Collect the precipitate by filtration, wash thoroughly with cold water, and dry under vacuum.
-
Recrystallize the crude product from ethanol to obtain pure 2-acetamido-1,3,4,6-tetra-O-acetyl-2-deoxy-D-glucopyranose.
Part 3: Oxidation to 2-Acetamido-3,4,6-tri-O-acetyl-2-deoxy-D-glucono-1,5-lactone
The protected sugar is then oxidized to the corresponding lactone. This step is critical for forming the core lactone structure of the target molecule.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| 2-Acetamido-1,3,4,6-tetra-O-acetyl-2-deoxy-D-glucopyranose | 389.35 | 2.0 g | 5.14 |
| Activated Manganese Dioxide (MnO₂) | 86.94 | 10.0 g | 115.0 |
| Dichloromethane (anhydrous) | 84.93 | 50 mL | - |
Procedure:
-
Dissolve the per-O-acetylated N-acetyl-D-glucosamine (2.0 g) in anhydrous dichloromethane (50 mL) in a round-bottom flask.
-
Add activated manganese dioxide (10.0 g) to the solution.
-
Heat the mixture to reflux with vigorous stirring for 20-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a hexane:acetone (1:1) solvent system.
-
After the reaction is complete, cool the mixture to room temperature and filter off the manganese dioxide through a pad of Celite.
-
Wash the filter cake with dichloromethane.
-
Combine the filtrate and washings, and concentrate under reduced pressure to yield the crude lactone.
-
The crude product can be purified by column chromatography on silica gel using a hexane:acetone gradient.
Part 4: Synthesis of 2-Acetamido-3,4,6-tri-O-acetyl-2-deoxy-D-gluconhydroximo-1,5-lactone
The lactone is reacted with hydroxylamine to form the desired oxime.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| 2-Acetamido-3,4,6-tri-O-acetyl-2-deoxy-D-glucono-1,5-lactone | 345.30 | 1.0 g | 2.89 |
| Hydroxylamine hydrochloride | 69.49 | 0.40 g | 5.76 |
| Pyridine (anhydrous) | 79.10 | 20 mL | - |
Procedure:
-
Dissolve the acetylated lactone (1.0 g) in anhydrous pyridine (20 mL) in a round-bottom flask under a nitrogen atmosphere.
-
Add hydroxylamine hydrochloride (0.40 g) to the solution.
-
Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction by TLC.
-
Upon completion, pour the reaction mixture into ice-cold water and extract with ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude protected oxime.
-
Purify the product by column chromatography on silica gel.
Part 5: Deprotection to Yield this compound
The final step is the removal of the O-acetyl protecting groups to yield the target compound.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| Protected Oxime Intermediate | - | 0.5 g | - |
| Methanolic ammonia (7N) | - | 25 mL | - |
Procedure:
-
Dissolve the purified protected oxime (0.5 g) in 7N methanolic ammonia (25 mL) at 0°C.
-
Stir the solution at 0°C for 4-6 hours, allowing it to slowly warm to room temperature.
-
Monitor the deprotection by TLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
The residue can be purified by recrystallization or column chromatography on silica gel to yield the final product, this compound.
Characterization
The identity and purity of the final product should be confirmed by standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy will confirm the structure of the molecule, including the presence of the acetamido group and the oxime functionality, and the absence of the O-acetyl groups.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the molecular weight and elemental composition of the synthesized compound.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to identify the characteristic functional groups, such as the hydroxyl, amide, and C=N of the oxime.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low yield in N-acetylation | Incomplete reaction or loss of product during workup. | Ensure anhydrous conditions. Use a slight excess of acetic anhydride. Wash the product with minimal cold solvent. |
| Incomplete oxidation to lactone | Inactive MnO₂ or insufficient reaction time. | Use freshly activated MnO₂. Increase the reaction time and monitor closely by TLC. |
| Low yield in oximation step | Presence of moisture. | Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Incomplete deprotection | Insufficient reaction time or low concentration of ammonia. | Increase the reaction time or use a freshly prepared solution of methanolic ammonia. Monitor carefully by TLC. |
References
-
Kiss, M., et al. (2022). 2-Acetamido-2-deoxy-d-glucono-1,5-lactone Sulfonylhydrazones: Synthesis and Evaluation as Inhibitors of Human OGA and HexB Enzymes. International Journal of Molecular Sciences, 23(3), 1037. [Link][2][3]
- Voet, D., & Voet, J. G. (2011). Biochemistry. John Wiley & Sons.
- Varki, A., et al. (2015). Essentials of Glycobiology.
Sources
Application Notes and Protocols: 2-Acetamido-2-deoxy-D-gluconhydroximo-1,5-lactone and Derivatives in Neurodegenerative Disease Models
Abstract
The dynamic post-translational modification of nucleocytoplasmic proteins with O-linked β-N-acetylglucosamine (O-GlcNAc) is a critical regulatory mechanism implicated in a vast array of cellular processes.[1][2] This modification is governed by the balanced action of two enzymes: O-GlcNAc transferase (OGT), which adds the sugar moiety, and O-GlcNAcase (OGA), which removes it.[3][4] A growing body of evidence indicates that dysregulation of O-GlcNAc cycling is a key feature in the pathology of several neurodegenerative diseases, including Alzheimer's, Parkinson's, and Huntington's. Specifically, reduced O-GlcNAcylation in the brain has been linked to the protein misfolding and aggregation that are hallmarks of these conditions.[4][5][6] Consequently, the inhibition of OGA to increase global O-GlcNAc levels has emerged as a promising therapeutic strategy.[7][8] This guide focuses on the application of OGA inhibitors based on the 2-acetamido-2-deoxy-D-glucono-1,5-lactone scaffold, providing a deep dive into their mechanism, preclinical validation, and detailed protocols for their use in relevant disease models.
The O-GlcNAc Cycle: A Central Regulator of Neuronal Health
Protein O-GlcNAcylation is a nutrient-sensitive post-translational modification that, much like phosphorylation, regulates protein function, stability, and localization.[9] The enzymes OGT and OGA are highly expressed in the brain, where they modulate the function of thousands of proteins, including many directly involved in neurodegenerative pathways like Tau, α-synuclein, and Amyloid Precursor Protein (APP).[4][5][6]
A crucial aspect of O-GlcNAc signaling is its intricate crosstalk with phosphorylation. O-GlcNAcylation and phosphorylation can occur on the same or adjacent serine/threonine residues, often in a reciprocal "yin-yang" relationship. This competition is central to the neuroprotective hypothesis of OGA inhibition. For instance, increasing the O-GlcNAcylation of the Tau protein can prevent its pathological hyperphosphorylation, a key step in the formation of neurofibrillary tangles (NFTs) in Alzheimer's disease.[6][7][10]
Procedure:
-
Model Selection and Dosing: Select an appropriate transgenic mouse model. Based on pharmacokinetic studies, determine the optimal dose and administration route (e.g., oral gavage, medicated chow). Treatment is typically chronic, lasting several months. [4][11]2. Behavioral Assessment: Perform a battery of behavioral tests near the end of the treatment period to assess cognitive (e.g., Morris water maze, Y-maze) and motor (e.g., rotarod, open field) functions. [11]3. Tissue Harvesting: At the study endpoint, anesthetize the animals and collect brain tissue. For histology, perfuse the animal with PBS followed by 4% paraformaldehyde (PFA). For biochemistry, rapidly dissect and flash-freeze the brain regions of interest.
-
Biochemical Analysis: Homogenize the frozen brain tissue. Use the homogenates for Western blotting to confirm target engagement (increased O-GlcNAc levels) and to measure levels of pathological proteins (e.g., insoluble p-Tau, Aβ oligomers). [12]5. Histological Analysis: Section the PFA-fixed brains and perform immunohistochemistry or immunofluorescence using antibodies against pathological markers (e.g., AT8 for p-Tau, 6E10 for Aβ plaques) and markers of neuronal loss or neuroinflammation (e.g., NeuN, Iba1).
-
Data Interpretation: Integrate the findings from all three arms of the study. A successful compound will not only show target engagement in the brain but will also lead to a reduction in pathological markers that correlates with an improvement or preservation of behavioral function.
Quantitative Data Summary
The inhibitory potential of lactone-based OGA inhibitors can vary significantly based on their specific chemical modifications. The following table summarizes representative data for compounds within this class.
| Compound Class/Example | Target Enzyme | Assay Type | Ki / IC50 | Disease Model Application | Reference |
| 2-acetamido-2-deoxy-D-glucono-1,5-lactone 1-naphthalenesulfonylhydrazone | human OGA | Enzyme kinetics | Ki = 27 nM | In vitro characterization | [9][13] |
| Thiamet-G | human OGA | Enzyme kinetics | Ki = 21 nM | Tauopathy & AD mouse models | [4] |
| MK-8719 | human OGA | Enzyme kinetics | Potent inhibitor | Tauopathy mouse models | [12] |
| ASN90 | human OGA | Target engagement | EC50 = 209 nM (PBMCs) | Tauopathy & PD mouse models | [5][8] |
Conclusion
2-Acetamido-2-deoxy-D-gluconhydroximo-1,5-lactone and its more advanced derivatives are powerful chemical tools for investigating the role of O-GlcNAc cycling in the central nervous system. By selectively inhibiting OGA, these compounds allow researchers to elevate protein O-GlcNAcylation, providing a direct method to test the hypothesis that this modification is neuroprotective. The extensive preclinical data generated using these inhibitors in models of Alzheimer's and Parkinson's disease have provided a strong rationale for OGA inhibition as a disease-modifying therapeutic strategy. [7][8]The protocols and data presented here serve as a comprehensive guide for researchers aiming to leverage this promising approach in the study and potential treatment of neurodegenerative disorders.
References
-
Kim, H.S., et al. (2017). In Vitro Biochemical Assays for O-GlcNAc-Processing Enzymes. PubMed. Available at: [Link]
-
Kim, H.S., et al. (2017). In Vitro Biochemical Assays for O‐GlcNAc‐Processing Enzymes. Semantic Scholar. Available at: [Link]
-
Cen, L., et al. (2021). O-GlcNAcase inhibitors as potential therapeutics for the treatment of Alzheimer's disease and related tauopathies: analysis of the patent literature. Taylor & Francis Online. Available at: [Link]
-
Kim, E.Y., et al. (2014). Versatile O-GlcNAc Transferase Assay for High-Throughput Identification of Enzyme Variants, Substrates, and Inhibitors. ACS Publications. Available at: [Link]
-
Lee, R., et al. (2021). Enzymatic assay of nucleocytoplasmic O-linked β-N-acetylglucosaminyltransferase (O-GlcNAc transferase, OGT). NCBI. Available at: [Link]
-
Zhu, Y., et al. (2020). Understanding and exploiting the roles of O-GlcNAc in neurodegenerative diseases. PubMed Central. Available at: [Link]
-
Nishihara, S., et al. (2021). Figure 1: [Flowchart of in vitro O-GlcNAcase...]. NCBI Bookshelf. Available at: [Link]
-
Cen, L., et al. (2021). O-GlcNAcase inhibitors as potential therapeutics for the treatment of Alzheimer's disease and related tauopathies: analysis of the patent literature. ResearchGate. Available at: [Link]
-
Stancill, J.S., et al. (2022). O-GlcNAcase Inhibitor ASN90 is a Multimodal Drug Candidate for Tau and α-Synuclein Proteinopathies. ACS Publications. Available at: [Link]
-
Alzheimer's Drug Discovery Foundation. (2023). O-GlcNAcase Inhibitors. ADDF. Available at: [Link]
-
Kiss, M., et al. (2022). 2-Acetamido-2-deoxy-d-glucono-1,5-lactone Sulfonylhydrazones: Synthesis and Evaluation as Inhibitors of Human OGA and HexB Enzymes. MDPI. Available at: [Link]
-
Yuzwa, S.A., et al. (2014). Pharmacological inhibition of O-GlcNAcase (OGA) prevents cognitive decline and amyloid plaque formation in bigenic tau/APP mutant mice. PubMed Central. Available at: [Link]
-
Gong, C.X., et al. (2012). O-GlcNAc cycling modulates neurodegeneration. PNAS. Available at: [Link]
-
Wang, C.E., et al. (2012). O-GlcNAc cycling mutants modulate proteotoxicity in Caenorhabditis elegans models of human neurodegenerative diseases. PNAS. Available at: [Link]
-
Stancill, J.S., et al. (2022). O-GlcNAcase Inhibitor ASN90 is a Multimodal Drug Candidate for Tau and α-Synuclein Proteinopathies. ACS Publications. Available at: [Link]
-
Kiss, M., et al. (2022). 2-Acetamido-2-deoxy-d-glucono-1,5-lactone Sulfonylhydrazones: Synthesis and Evaluation as Inhibitors of Human OGA and HexB Enzymes. PubMed. Available at: [Link]
-
Andres, E., et al. (2021). Chemical Modulation of Protein O-GlcNAcylation via OGT Inhibition Promotes Human Neural Cell Differentiation. PubMed Central. Available at: [Link]
-
Kiss, M., et al. (2022). 2-Acetamido-2-deoxy-d-glucono-1,5-lactone Sulfonylhydrazones: Synthesis and Evaluation as Inhibitors of Human OGA and HexB Enzymes. ResearchGate. Available at: [Link]
-
Wang, X., et al. (2020). MK-8719, a Novel and Selective O-GlcNAcase Inhibitor That Reduces the Formation of Pathological Tau and Ameliorates Neurodegeneration in a Mouse Model of Tauopathy. PubMed. Available at: [Link]
-
Kiss, M., et al. (2022). 2-Acetamido-2-deoxy-d-glucono-1,5-lactone Sulfonylhydrazones: Synthesis and Evaluation as Inhibitors of Human OGA and HexB Enzymes. mdpi.com. Available at: [Link]
-
Tiklova, K., et al. (2020). Dissociation of neuronal culture to single cells for scRNA-seq (10x Genomics). Protocols.io. Available at: [Link]
Sources
- 1. In Vitro Biochemical Assays for O-GlcNAc-Processing Enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In Vitro Biochemical Assays for O‐GlcNAc‐Processing Enzymes | Semantic Scholar [semanticscholar.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Understanding and exploiting the roles of O-GlcNAc in neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. alzdiscovery.org [alzdiscovery.org]
- 6. pnas.org [pnas.org]
- 7. tandfonline.com [tandfonline.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. 2-Acetamido-2-deoxy-d-glucono-1,5-lactone Sulfonylhydrazones: Synthesis and Evaluation as Inhibitors of Human OGA and HexB Enzymes [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Pharmacological inhibition of O-GlcNAcase (OGA) prevents cognitive decline and amyloid plaque formation in bigenic tau/APP mutant mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. MK-8719, a Novel and Selective O-GlcNAcase Inhibitor That Reduces the Formation of Pathological Tau and Ameliorates Neurodegeneration in a Mouse Model of Tauopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 2-Acetamido-2-deoxy-d-glucono-1,5-lactone Sulfonylhydrazones: Synthesis and Evaluation as Inhibitors of Human OGA and HexB Enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
Probing Glycosidase Activity: An In-Depth Guide to 2-Acetamido-2-deoxy-D-glucono-1,5-lactone and its Derivatives
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of 2-acetamido-2-deoxy-D-glucono-1,5-lactone and its analogs as potent chemical probes for studying glycosidase activity. While the topic refers to the "hydroximo" derivative, this guide will focus on the extensively characterized and widely utilized 2-acetamido-2-deoxy-D-glucono-1,5-lactone and its sulfonylhydrazone derivatives, which are powerful tools for investigating the function of specific glycosidases.
Introduction: The Significance of Glycosidase Inhibition
Glycosidases are a ubiquitous class of enzymes that catalyze the hydrolysis of glycosidic bonds in carbohydrates. These enzymes play critical roles in a myriad of biological processes, including glycoprotein processing, cellular signaling, and lysosomal degradation.[1] Dysregulation of glycosidase activity is implicated in numerous diseases, such as neurodegenerative disorders, diabetes, cancer, and viral infections.[2][3] Therefore, the ability to specifically modulate glycosidase activity is of paramount importance for both fundamental research and therapeutic development.
This application note focuses on a specific class of glycosidase inhibitors that act as transition-state analogs. These molecules mimic the fleeting, high-energy state of the substrate during the enzymatic reaction, thereby binding to the enzyme's active site with high affinity and specificity.[4]
The Probe: 2-Acetamido-2-deoxy-D-glucono-1,5-lactone
2-Acetamido-2-deoxy-D-glucono-1,5-lactone is a powerful competitive inhibitor of β-N-acetylhexosaminidases.[5][6][7] Its structure, particularly the lactone ring, mimics the oxocarbenium ion-like transition state of the N-acetylglucosamine (GlcNAc) substrate during hydrolysis. This mimicry allows it to bind tightly to the active site of enzymes that process GlcNAc, such as O-GlcNAcase (OGA) and lysosomal hexosaminidases (HexA and HexB).[3][8]
Derivatives of this core structure, such as the 2-acetamido-2-deoxy-D-glucono-1,5-lactone sulfonylhydrazones, have been synthesized and shown to exhibit even more potent, nanomolar-range inhibition of these enzymes.[3][8]
Mechanism of Action: Competitive Inhibition
As a transition-state analog, 2-acetamido-2-deoxy-D-glucono-1,5-lactone functions as a competitive inhibitor. It reversibly binds to the active site of the glycosidase, preventing the natural substrate from binding and being hydrolyzed. The inhibitory potency is typically quantified by the inhibition constant (Ki), which represents the concentration of the inhibitor required to occupy half of the enzyme's active sites. A lower Ki value indicates a more potent inhibitor.
Caption: Mechanism of competitive inhibition by 2-acetamido-2-deoxy-D-glucono-1,5-lactone.
Applications in Research and Drug Discovery
The use of 2-acetamido-2-deoxy-D-glucono-1,5-lactone and its derivatives as chemical probes offers several key applications:
-
Enzyme Characterization: Determining the substrate specificity and kinetic parameters of novel glycosidases.
-
Target Validation: Assessing the biological consequences of inhibiting a specific glycosidase in cellular or animal models.
-
High-Throughput Screening: Serving as a reference compound in screens for novel glycosidase inhibitors.
-
Drug Development: Acting as a scaffold for the design of more potent and selective therapeutic agents.
Experimental Protocols
This section provides a generalized protocol for assessing the inhibitory activity of 2-acetamido-2-deoxy-D-glucono-1,5-lactone against a target glycosidase, such as O-GlcNAcase or β-N-acetylhexosaminidase. The assay is based on the enzymatic cleavage of a chromogenic or fluorogenic substrate.
Materials and Reagents
-
Enzyme: Purified recombinant human O-GlcNAcase (OGA) or β-N-acetylhexosaminidase (HexB).
-
Inhibitor: 2-Acetamido-2-deoxy-D-glucono-1,5-lactone or its derivatives.
-
Substrate:
-
p-Nitrophenyl-N-acetyl-β-D-glucosaminide (pNP-GlcNAc) for a colorimetric assay.
-
4-Methylumbelliferyl-N-acetyl-β-D-glucosaminide (4-MU-GlcNAc) for a fluorometric assay.
-
-
Assay Buffer: 50 mM Sodium Phosphate, pH 6.5, containing 100 mM NaCl and 0.1% BSA.
-
Stop Solution:
-
For colorimetric assay: 0.4 M Glycine, pH 10.4.
-
For fluorometric assay: 0.5 M Sodium Carbonate.
-
-
96-well microplates: Clear, flat-bottom for colorimetric assays; black, flat-bottom for fluorometric assays.
-
Microplate reader: Capable of measuring absorbance at 405 nm or fluorescence at Ex/Em = 365/450 nm.
Assay Workflow
Caption: General workflow for a glycosidase inhibition assay.
Step-by-Step Protocol
-
Inhibitor Preparation: Prepare a stock solution of the inhibitor in a suitable solvent (e.g., DMSO or water). Perform serial dilutions in assay buffer to obtain a range of concentrations.
-
Plate Layout: In a 96-well plate, add 50 µL of assay buffer to all wells. Add 10 µL of the inhibitor dilutions to the test wells. Add 10 µL of assay buffer to the control (no inhibitor) wells.
-
Enzyme Addition: Add 20 µL of the enzyme solution to all wells except the blank (substrate control) wells.
-
Pre-incubation: Incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add 20 µL of the substrate solution to all wells to initiate the reaction.
-
Incubation: Incubate the plate at 37°C for an appropriate time (e.g., 15-60 minutes). The reaction time should be optimized to ensure the reaction is in the linear range.
-
Reaction Termination: Stop the reaction by adding 100 µL of the appropriate stop solution.
-
Detection: Measure the absorbance at 405 nm (for pNP-GlcNAc) or fluorescence at Ex/Em = 365/450 nm (for 4-MU-GlcNAc) using a microplate reader.
Data Analysis
-
Calculate Percentage Inhibition:
% Inhibition = [1 - (Signalinhibitor - Signalblank) / (Signalcontrol - Signalblank)] x 100
-
Determine IC50: Plot the percentage inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition).
-
Determine the Inhibition Constant (Ki): For a competitive inhibitor, the Ki can be calculated using the Cheng-Prusoff equation:
Ki = IC50 / (1 + [S]/Km)
Where [S] is the substrate concentration and Km is the Michaelis-Menten constant of the substrate. The Km should be determined in a separate experiment by measuring the reaction velocity at various substrate concentrations.
Quantitative Data: Inhibitory Potency of Lactone Derivatives
The following table summarizes the reported inhibition constants (Ki) for a series of 2-acetamido-2-deoxy-D-glucono-1,5-lactone sulfonylhydrazone derivatives against human O-GlcNAcase (hOGA) and human lysosomal hexosaminidase B (hHexB).[3][8]
| Compound | Derivative | hOGA Ki (nM) | hHexB Ki (nM) |
| 5a | p-Toluenesulfonylhydrazone | 110 | 25 |
| 5b | p-Trifluoromethylbenzenesulfonylhydrazone | 53 | 16 |
| 5c | p-Nitrobenzenesulfonylhydrazone | 50 | 12 |
| 5d | p-Chlorobenzenesulfonylhydrazone | 72 | 18 |
| 5e | 2-Naphthalenesulfonylhydrazone | 35 | 8.5 |
| 5f | 1-Naphthalenesulfonylhydrazone | 27 | 6.8 |
Data sourced from Kiss et al. (2022).[3][8]
Troubleshooting
-
High background signal: Ensure complete removal of any precipitated material from the enzyme or inhibitor solutions. Check the purity of the substrate.
-
Low signal-to-noise ratio: Optimize enzyme and substrate concentrations. Increase the incubation time, ensuring the reaction remains in the linear range.
-
Inconsistent results: Ensure accurate pipetting and thorough mixing of reagents. Maintain a constant temperature throughout the assay.
Conclusion
2-Acetamido-2-deoxy-D-glucono-1,5-lactone and its derivatives are invaluable chemical probes for the study of glycosidases. Their potent and competitive inhibitory mechanism makes them ideal tools for enzyme characterization, target validation, and as starting points for drug discovery programs. The protocols and data presented in this application note provide a solid foundation for researchers to effectively utilize these compounds in their investigations of glycosidase function and dysfunction.
References
-
Gloster, T. M., & Vocadlo, D. J. (2012). Developing inhibitors of glycoprocessing enzymes as tools for enabling glycobiology. Nature Chemical Biology, 8(8), 683–694. [Link]
-
Vocadlo, D. J. (2012). O-GlcNAc processing enzymes: structural and mechanistic insights. Current Opinion in Chemical Biology, 16(5-6), 481–487. [Link]
-
Zechel, D. L., & Withers, S. G. (2000). Glycosidase mechanisms: anatomy of a finely tuned catalyst. Accounts of Chemical Research, 33(1), 11–18. [Link]
-
Enzymatic assay of nucleocytoplasmic O-linked β-N-acetylglucosaminidase (O-GlcNAcase). (2021). In Glycoscience Protocols. [Link]
-
Enzyme assay for β-N-acetylhexosaminidase. (2021). In Glycoscience Protocols. [Link]
-
Kiss, M., Timári, I., Barna, T., Mészáros, Z., Slámová, K., Bojarová, P., Křen, V., Hayes, J. M., & Somsák, L. (2022). 2-Acetamido-2-deoxy-d-glucono-1,5-lactone Sulfonylhydrazones: Synthesis and Evaluation as Inhibitors of Human OGA and HexB Enzymes. International Journal of Molecular Sciences, 23(3), 1037. [Link]
-
Leaback, D. H. (1968). On the inhibition of beta-N-acetyl-D-glucosaminidase by 2-acetamido-2-deoxy-D-glucono-(1-5)-lactone. Biochemical and Biophysical Research Communications, 32(6), 1025–1030. [Link]
-
Pokorny, M., Zissis, E., Fletcher, H. G., Jr, & Pravdić, N. (1974). The inhibitory activity of 2-acetamido-2-deoxy-D-gluconolactones and their isopropylidene derivatives on 2-acetamido-2-deoxy-beta-D-glucosidase. Carbohydrate Research, 37(2), 321–329. [Link]
-
Knapp, S., Vocadlo, D., Gao, Z., Kirk, B., Lou, J., & Withers, S. G. (1996). A New, Simple, High-Affinity Glycosidase Inhibitor: Analysis of Binding through X-ray Crystallography, Mutagenesis, and Kinetic Analysis. Journal of the American Chemical Society, 118(28), 6804–6805. [Link]
-
Kiss, M., Timári, I., Barna, T., Mészáros, Z., Slámová, K., Bojarová, P., Křen, V., Hayes, J. M., & Somsák, L. (2022). 2-Acetamido-2-deoxy-d-glucono-1,5-lactone Sulfonylhydrazones: Synthesis and Evaluation as Inhibitors of Human OGA and HexB Enzymes. International Journal of Molecular Sciences, 23(3), 1037. [Link]
-
Kiss, M., Timári, I., Barna, T., Mészáros, Z., Slámová, K., Bojarová, P., Křen, V., Hayes, J. M., & Somsák, L. (2022). 2-Acetamido-2-deoxy-d-glucono-1,5-lactone Sulfonylhydrazones: Synthesis and Evaluation as Inhibitors of Human OGA and HexB Enzymes. PubMed. [Link]
-
Leaback, D. H. (1968). On the inhibition of beta-N-acetyl-D-glucosaminidase by 2-acetamido-2-deoxy-D-glucono-(1-5)-lactone. PubMed. [Link]
-
Pokorny, M., Zissis, E., Fletcher, H. G., Jr, & Pravdić, N. (1974). The Inhibitory Activity of 2-acetamido-2-deoxy-D-gluconolactones and Their Isopropylidene Derivatives on 2-acetamido-2-deoxy-beta-D-glucosidase. PubMed. [Link]
-
Knapp, S., Vocadlo, D., Gao, Z., Kirk, B., Lou, J., & Withers, S. G. (1996). A New, Simple, High-Affinity Glycosidase Inhibitor: Analysis of Binding through X-ray Crystallography, Mutagenesis, and Kinetic Analysis. Journal of the American Chemical Society. [Link]
-
Leaback, D. H. (1968). On the inhibition of beta-N-acetyl-D-glucosaminidase by 2-acetamido-2-deoxy-D-glucono-(1-5)-lactone. Biochemical and Biophysical Research Communications. [Link]
-
Pokorny, M., Zissis, E., Fletcher, H. G., Jr, & Pravdić, N. (1974). The Inhibitory Activity of 2-acetamido-2-deoxy-D-gluconolactones and Their Isopropylidene Derivatives on 2-acetamido-2-deoxy-beta-D-glucosidase. Carbohydrate Research. [Link]
-
Conchie, J., Gelman, A. L., & Levvy, G. A. (1967). Inhibition of glycosidases by aldonolactones of corresponding configuration. Biochemical Journal, 103(3), 609–615. [Link]
Sources
- 1. Enzyme assay for β-N-acetylhexosaminidase - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Structural, kinetic, and thermodynamic analysis of glucoimidazole-derived glycosidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2-Acetamido-2-deoxy-d-glucono-1,5-lactone Sulfonylhydrazones: Synthesis and Evaluation as Inhibitors of Human OGA and HexB Enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. On the inhibition of beta-N-acetyl-D-glucosaminidase by 2-acetamido-2-deoxy-D-glucono-(1-5)-lactone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scbt.com [scbt.com]
- 7. The inhibitory activity of 2-acetamido-2-deoxy-D-gluconolactones and their isopropylidene derivatives on 2-acetamido-2-deoxy-beta-D-glucosidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Sourcing and Application of High-Purity 2-Acetamido-2-deoxy-D-gluconhydroximo-1,5-lactone for Research Applications
This comprehensive guide provides researchers, scientists, and drug development professionals with essential information on sourcing high-purity 2-Acetamido-2-deoxy-D-gluconhydroximo-1,5-lactone, alongside detailed application notes and protocols for its use in research. This document emphasizes scientific integrity, field-proven insights, and authoritative grounding to ensure the successful application of this potent O-GlcNAcase inhibitor.
Introduction: The Role of this compound in Glycobiology Research
This compound, also known as N-Acetylglucosamino-1,5-lactone, is a crucial tool in the study of O-GlcNAcylation, a dynamic and ubiquitous post-translational modification. This modification involves the attachment of a single N-acetylglucosamine (O-GlcNAc) sugar moiety to serine and threonine residues of nuclear and cytoplasmic proteins. The cycling of O-GlcNAc is regulated by two key enzymes: O-GlcNAc transferase (OGT), which adds the sugar, and O-GlcNAcase (OGA), which removes it.[1]
Misregulation of the O-GlcNAc cycle has been implicated in a variety of diseases, including neurodegenerative disorders, cardiovascular diseases, type 2 diabetes, and cancer.[2] Consequently, inhibitors of OGA are valuable research tools for elucidating the functional roles of O-GlcNAcylation and for exploring potential therapeutic interventions. This compound and its derivatives function as competitive inhibitors of OGA, making them indispensable for such studies.[3]
Sourcing High-Purity this compound
The quality and purity of the inhibitor are paramount for obtaining reliable and reproducible experimental results. Several reputable suppliers provide this compound for research purposes. When selecting a supplier, it is essential to consider purity, available analytical data (e.g., HPLC, NMR), and proper storage and shipping conditions.
| Supplier | Product Name | CAS Number | Purity | Storage |
| Sigma-Aldrich | 2-Acetamido-2-deoxy-D-glucono-1,5-lactone | 19026-22-3 | ≥90.0% (HPLC) | −20°C |
| Santa Cruz Biotechnology | 2-Acetamido-2-deoxy-D-glucono-1,5-lactone | 19026-22-3 | Research Grade | - |
| Biosynth | 2-Acetamido-2-deoxy-D-glucono-1,5-lactone | 19026-22-3 | - | <-15°C |
| Pharmaffiliates | 2-Acetamido-2-deoxy-D-glucono-1,5-lactone | 19026-22-3 | - | 2-8°C |
| Biorbyt | 2-Acetamido-2-deoxy-D-glucono-1,5-lactone | 19026-22-3 | 90% | - |
| Fisher Scientific (Toronto Research Chemicals) | 2-Acetamido-2-deoxy-D-glucono-1,5-lactone | 19026-22-3 | >80% | - |
Note: Purity and storage conditions may vary by lot. Always refer to the supplier's certificate of analysis and product datasheet for the most accurate information.
Mechanism of Action: Competitive Inhibition of O-GlcNAcase
This compound acts as a transition-state analog inhibitor of O-GlcNAcase. The lactone ring mimics the oxazoline intermediate formed during the catalytic cleavage of O-GlcNAc from proteins. By binding to the active site of OGA, it competitively inhibits the enzyme's activity, leading to an accumulation of O-GlcNAcylated proteins within the cell.
Caption: Mechanism of OGA inhibition.
Experimental Protocols
Handling and Storage
-
Storage of Dry Compound: Upon receipt, store the lyophilized powder at -20°C or as recommended by the supplier. The compound may be sensitive to moisture and light.[4]
-
Preparation of Stock Solutions: For optimal stability, prepare stock solutions in an anhydrous organic solvent such as acetonitrile or DMSO. A study on a similar lactone compound showed significantly greater stability in acetonitrile compared to aqueous solutions.[5] For example, a 10 mM stock solution can be prepared and stored in small aliquots at -80°C to minimize freeze-thaw cycles.
-
Stability in Aqueous Solutions: Be aware that lactones can be unstable in aqueous solutions, undergoing hydrolysis over time.[5] It is recommended to prepare fresh dilutions in aqueous buffers immediately before each experiment. Avoid prolonged storage of the compound in aqueous media.
In Vitro O-GlcNAcase Inhibition Assay
This protocol is adapted from methodologies used for evaluating OGA inhibitors.[2][3]
Objective: To determine the inhibitory potency (e.g., IC₅₀ or Kᵢ) of this compound against recombinant human OGA (hOGA).
Materials:
-
Recombinant human OGA
-
Fluorogenic substrate: 4-Methylumbelliferyl N-acetyl-β-D-glucosaminide (4-MU-GlcNAc)
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 1 mg/mL BSA, pH 7.4
-
Stop Solution: 0.5 M Sodium Carbonate, pH 10.5
-
This compound
-
96-well black microplate
-
Fluorometric plate reader (Excitation: ~365 nm, Emission: ~445 nm)
Procedure:
-
Prepare Reagents:
-
Dilute recombinant hOGA to the desired concentration in Assay Buffer.
-
Prepare a stock solution of 4-MU-GlcNAc in DMSO. Further dilute to the working concentration (typically at or below the Kₘ for OGA) in Assay Buffer.
-
Prepare a serial dilution of the inhibitor in Assay Buffer from your stock solution.
-
-
Assay Setup:
-
To each well of the 96-well plate, add:
-
25 µL of Assay Buffer (for blanks) or inhibitor solution at various concentrations.
-
25 µL of hOGA solution.
-
-
Incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
-
Initiate Reaction:
-
Add 50 µL of the 4-MU-GlcNAc substrate solution to each well to start the reaction.
-
-
Incubation:
-
Incubate the plate at 37°C for 30-60 minutes. The incubation time should be optimized to ensure the reaction is in the linear range.
-
-
Stop Reaction:
-
Add 100 µL of Stop Solution to each well.
-
-
Read Fluorescence:
-
Measure the fluorescence intensity using a plate reader.
-
-
Data Analysis:
-
Subtract the blank values from all readings.
-
Plot the percentage of enzyme activity versus the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value by fitting the data to a dose-response curve.
-
For Kᵢ determination, perform the assay with multiple substrate concentrations and analyze the data using Dixon or Cornish-Bowden plots.[2]
-
Cell-Based Assay for Increasing Protein O-GlcNAcylation
Objective: To confirm that this compound can penetrate cells and inhibit OGA, leading to an increase in total protein O-GlcNAcylation.
Materials:
-
Cell line of interest (e.g., HEK293, HeLa)
-
Complete cell culture medium
-
This compound
-
Lysis Buffer (e.g., RIPA buffer with protease inhibitors)
-
SDS-PAGE and Western blotting reagents
-
Primary Antibody: Pan-O-GlcNAc antibody (e.g., RL2 or CTD110.6)
-
Primary Antibody: Loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding: Plate cells at an appropriate density and allow them to adhere overnight.
-
Inhibitor Treatment:
-
Prepare fresh dilutions of the inhibitor from the stock solution in complete cell culture medium.
-
Treat cells with a range of inhibitor concentrations (e.g., 1 µM, 10 µM, 50 µM, 100 µM) and a vehicle control (e.g., DMSO).
-
Incubate for a desired period (e.g., 12-24 hours).
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in Lysis Buffer on ice for 30 minutes.
-
Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatants using a standard method (e.g., BCA assay).
-
-
Western Blotting:
-
Normalize protein amounts and prepare samples for SDS-PAGE.
-
Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane (e.g., with 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with the primary pan-O-GlcNAc antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Strip and re-probe the membrane with the loading control antibody.
-
-
Data Analysis:
-
Quantify the band intensities for O-GlcNAcylated proteins and the loading control.
-
Normalize the O-GlcNAc signal to the loading control to determine the relative increase in O-GlcNAcylation at different inhibitor concentrations.
-
Caption: Workflow for cell-based OGA inhibition assay.
Conclusion
This compound is a valuable chemical probe for investigating the complex roles of O-GlcNAcylation in cellular physiology and disease. By carefully selecting a high-purity source and employing validated protocols, researchers can confidently explore the downstream consequences of OGA inhibition. The methodologies outlined in this guide provide a robust framework for initiating such studies, from basic enzymatic characterization to cell-based functional assays.
References
-
Kiss, M., Timári, I., Barna, T., Mészáros, Z., Slámová, K., Bojarová, P., Křen, V., Hayes, J. M., & Somsák, L. (2022). 2-Acetamido-2-deoxy-d-glucono-1,5-lactone Sulfonylhydrazones: Synthesis and Evaluation as Inhibitors of Human OGA and HexB Enzymes. International Journal of Molecular Sciences, 23(3), 1037. [Link]
-
Kiss, M., Timári, I., Barna, T., Mészáros, Z., Slámová, K., Bojarová, P., Křen, V., Hayes, J. M., & Somsák, L. (2022). 2-Acetamido-2-deoxy-d-glucono-1,5-lactone Sulfonylhydrazones: Synthesis and Evaluation as Inhibitors of Human OGA and HexB Enzymes. PubMed. [Link]
-
ResearchGate. (2022). 2-Acetamido-2-deoxy-d-glucono-1,5-lactone Sulfonylhydrazones: Synthesis and Evaluation as Inhibitors of Human OGA and HexB Enzymes. [Link]
-
D'Angelo, G., et al. (2023). Analysis of the intramolecular 1,7-lactone of N-acetylneuraminic acid using HPLC–MS. National Institutes of Health. [Link]
-
Latham, S. O., et al. (2021). New Insights Into the Biology of Protein O-GlcNAcylation: Approaches and Observations. Frontiers in Endocrinology. [Link]
-
Pharmaffiliates. (n.d.). 2-Acetamido-2-deoxy-D-glucono-1,5-lactone. Retrieved January 16, 2026, from [Link]
-
ResearchGate. (2023). (PDF) Analysis of the intramolecular 1,7-lactone of N-acetylneuraminic acid using HPLC–MS: relationship between detection and stability. [Link]
-
Fisher Scientific. (n.d.). 2-Acetamido-2-deoxy-D-glucono-1,5-lactone (>80%), TRC. Retrieved January 16, 2026, from [Link]
Sources
- 1. New Insights Into the Biology of Protein O-GlcNAcylation: Approaches and Observations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. 2-Acetamido-2-deoxy-d-glucono-1,5-lactone Sulfonylhydrazones: Synthesis and Evaluation as Inhibitors of Human OGA and HexB Enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Analysis of the intramolecular 1,7-lactone of N-acetylneuraminic acid using HPLC–MS: relationship between detection and stability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Note & Protocol: Safe Handling and Storage of 2-Acetamido-2-deoxy-D-gluconhydroximo-1,5-lactone
Introduction and Scope
2-Acetamido-2-deoxy-D-gluconhydroximo-1,5-lactone and its derivatives are potent inhibitors of glycoside hydrolases, such as human O-linked β-N-acetylglucosaminidase (OGA) and β-hexosaminidase.[1][2][3] Their efficacy in research, particularly in studies related to neurodegenerative diseases, diabetes, and cancer, is critically dependent on their structural integrity and purity.[3] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the prudent handling and storage of this compound.
The protocols herein are synthesized from established safety practices for hazardous chemicals and specific data derived from close structural analogs, such as 2-Acetamido-2-deoxy-D-glucono-1,5-lactone and its acetylated derivatives.[4] Due to its chemical structure, featuring a lactone ring and multiple hydroxyl groups, the compound is presumed to be hygroscopic and temperature-sensitive .[2][4] Adherence to these guidelines is essential to mitigate risks to personnel and to ensure the compound's stability and experimental validity.
Compound Profile and Hazard Assessment
A thorough understanding of the compound's properties is the foundation of safe laboratory practice.[5] While a specific Safety Data Sheet (SDS) for the hydroximo-lactone is not widely available, data from its precursor, 2-Acetamido-2-deoxy-D-glucono-1,5-lactone (CAS 19026-22-3), provides a reliable basis for hazard assessment.
| Property | Value / Observation | Rationale & Significance | Source(s) |
| Chemical Name | This compound | - | - |
| Structural Analog | 2-Acetamido-2-deoxy-D-glucono-1,5-lactone | The absence of the "hydroximo" group; core structure is the same. | [1] |
| CAS Number (Analog) | 19026-22-3 | For identification and literature search. | [1][2] |
| Molecular Formula (Analog) | C₈H₁₃NO₆ | - | [1][6] |
| Molecular Weight (Analog) | 219.19 g/mol | Required for preparing solutions of known molarity. | [1][6] |
| Appearance | Assumed to be a White to Off-White Solid/Powder | Based on analog data. Physical form dictates handling procedures (e.g., dust control). | [2][7] |
| Primary Hazards | Hygroscopic, Temperature Sensitive | Readily absorbs moisture, leading to degradation. Unstable at elevated temperatures. | [2][4] |
| Storage Temperature | -20°C Freezer | Essential for preventing chemical degradation and maintaining long-term stability. | [2] |
| Incompatibilities | Strong acids, Strong bases | These can catalyze the hydrolysis of the lactone ring and other functional groups. | [7] |
The Causality of Prudent Handling: Why These Protocols Matter
The efficacy of a sensitive molecule like this compound as a research tool is directly linked to its purity. The primary drivers of degradation are moisture and temperature.
-
Moisture-Induced Degradation: The compound is hygroscopic.[2][4] Atmospheric moisture can be readily absorbed, which can initiate hydrolysis of the lactone ring.[8][9] This process opens the ring structure, forming the corresponding gluconic acid derivative, which is a different chemical entity with altered biological activity. This invalidates experimental results and compromises reproducibility.
-
Thermal Degradation: Complex organic molecules, especially those with strained rings like lactones, can be unstable at ambient temperatures over long periods.[10] Storage at -20°C significantly reduces the kinetic energy of the molecules, slowing down potential decomposition pathways and preserving the compound's integrity.[2]
-
Atmospheric Oxidation: While not explicitly documented, prolonged exposure to air could lead to oxidation of sensitive functional groups. Storage under an inert atmosphere (e.g., argon or nitrogen) displaces oxygen and moisture, providing the highest level of protection.[2]
Treating all new or poorly characterized compounds as potentially toxic is a cornerstone of laboratory safety.[11] The protocols below are designed as a self-validating system to minimize exposure and preserve compound quality.
Personal Protective Equipment (PPE) and Engineering Controls
Proper protection is non-negotiable when handling any laboratory chemical.[5][12]
-
Primary PPE:
-
Eye Protection: Chemical safety goggles or a full-face shield must be worn.[5][7] Standard safety glasses do not provide adequate protection from splashes or fine powders.[11]
-
Hand Protection: Nitrile gloves are required to prevent skin contact.[5][13] Inspect gloves for any tears before use and change them immediately if contamination is suspected.
-
Protective Clothing: A full-length laboratory coat must be worn and buttoned.[5][14]
-
-
Engineering Controls:
-
Ventilation: All handling of the solid compound (e.g., weighing, aliquoting) should be performed in a certified chemical fume hood or a glove box to prevent inhalation of fine particles.[5][11][15]
-
Safety Equipment: Always know the location of the nearest safety shower, eyewash station, and fire extinguisher before beginning work.[11][14]
-
Protocols for Safe Handling and Use
Protocol 5.1: Receiving and Initial Inspection
-
Verify Identity: Upon receipt, cross-reference the container label with the purchase order and any accompanying Certificate of Analysis.
-
Inspect Container: Check for any damage to the packaging or seal. If the seal is broken, do not use the compound and consult with the supplier.
-
Log Information: Record the date of receipt and assign a lot number in your laboratory inventory system.
-
Immediate Storage: Immediately transfer the compound to the designated, secure -20°C storage location.
Protocol 5.2: Aliquoting and Weighing the Compound
This is the most critical stage for potential moisture contamination.[16]
Standard Procedure (in a Chemical Fume Hood):
-
Pre-Equilibration: Remove the container from the -20°C freezer and place it in a desiccator at room temperature for at least 30-45 minutes. This is a critical step. Opening a cold vial will cause atmospheric moisture to condense on the cold powder, leading to immediate degradation.
-
Prepare Workspace: Work in a chemical fume hood.[5] Lay down absorbent bench paper. Ensure all necessary tools (spatulas, weigh boats, new vials) are clean, dry, and ready.
-
Work Swiftly: Once the vial has reached room temperature, open it and quickly weigh the desired amount into a tared, dry container. Minimize the time the primary container is open to the atmosphere.
-
Inert Gas Purge: If available, gently flush the headspace of the primary container with an inert gas like argon or nitrogen before re-sealing.
-
Secure and Store: Tightly cap the primary container, seal the cap with parafilm, and immediately return it to the -20°C freezer.
High-Purity Procedure (in a Glove Box):
-
Transfer Materials: Place the sealed compound, analytical balance, spatulas, and new vials inside a glove box with a controlled low-humidity, inert atmosphere.
-
Equilibration: Allow the container to equilibrate to the glove box temperature before opening.
-
Perform Weighing: Open the vial and perform all weighing and aliquoting operations within the protective atmosphere.
-
Seal and Store: Tightly cap the primary container and all new aliquots inside the glove box before removing them. Return containers to the -20°C freezer.
Protocol 5.3: Spill and Decontamination Procedures
-
Alert Personnel: Notify others in the immediate area of the spill.
-
Isolate Area: Secure the area to prevent the spread of the powder.
-
Wear PPE: Ensure you are wearing the appropriate PPE as described in Section 4.0.
-
Clean-Up: For a small, solid spill, gently sweep it up using a brush and dustpan, avoiding the creation of dust, and place it into a labeled container for hazardous waste.[7][17]
-
Decontaminate: Wipe the spill area with a damp cloth. Dispose of all cleaning materials in the designated solid hazardous waste container.
-
Wash Hands: Wash hands thoroughly with soap and water after the cleanup is complete.[13]
Protocols for Secure Storage
Proper storage is paramount for maintaining the long-term viability of the compound.[18]
Protocol 6.1: Short-Term Storage (In-Use Aliquots)
-
Aliquots that are being used for a series of experiments should be stored at -20°C in small, tightly sealed vials.
-
Each vial should be clearly labeled with the compound name, concentration (if in solution), and date.
-
Use parafilm to create a secondary seal around the cap to further prevent moisture ingress.
Protocol 6.2: Long-Term Storage (Stock Compound)
-
Primary Container: The compound should be stored in its original, tightly sealed container at -20°C .[2]
-
Secondary Containment: Place the primary container inside a larger, shatter-proof secondary container to protect it from damage and contain any potential leaks.[18]
-
Desiccation: Place a small pouch of desiccant (e.g., silica gel) inside the secondary container to capture any incidental moisture.
-
Inert Atmosphere: For maximum protection, store the vial in a container that has been backfilled with an inert gas.
-
Light Protection: Store in a dark freezer or use an amber vial to protect against potential light-induced degradation.[5][10]
-
Inventory Management: Use a first-in, first-out system to ensure older stock is used before new stock.[18]
Visual Workflows
The following diagrams illustrate the critical decision-making processes for handling and storing this sensitive compound.
Caption: Layered protection strategy for long-term storage.
References
-
University of Rochester, Department of Chemistry. (n.d.). How to Store Reagents. Retrieved from [Link]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Retrieved from [Link]
-
SafetyCulture. (2025). A Guide to Good Laboratory Practice (GLP). Retrieved from [Link]
-
NextGen Protocols. (n.d.). Guidelines for Safe Laboratory Practices. Retrieved from [Link]
-
Lab Manager. (2024). Lab Safety Rules and Guidelines. Retrieved from [Link]
-
Tarapcsák, Z., et al. (2022). 2-Acetamido-2-deoxy-d-glucono-1,5-lactone Sulfonylhydrazones: Synthesis and Evaluation as Inhibitors of Human OGA and HexB Enzymes. International Journal of Molecular Sciences, 23(3), 1037. Retrieved from [Link]
-
Fisher Scientific. (2024). Safety Data Sheet: D-(+)-Glucono-1,5-lactone. Retrieved from [Link]
-
Tarapcsák, Z., et al. (2022). 2-Acetamido-2-deoxy-d-glucono-1,5-lactone Sulfonylhydrazones: Synthesis and Evaluation as Inhibitors of Human OGA and HexB Enzymes. PubMed. Retrieved from [Link]
-
ResearchGate. (2023). Hygroscopic material packing. Retrieved from [Link]
-
ResearchGate. (2022). 2-Acetamido-2-deoxy-d-glucono-1,5-lactone Sulfonylhydrazones: Synthesis and Evaluation as Inhibitors of Human OGA and HexB Enzymes. Retrieved from [Link]
-
H-Pharma. (2024). Different Drug Storage Conditions. Retrieved from [Link]
-
Shamil, S., et al. (1997). Tastes, structure and solution properties of D-glucono-1,5-lactone. Chemical Senses, 22(1), 53-65. Retrieved from [Link]
-
ResearchGate. (1997). Tastes, Structure and Solution Properties of D-Glucono-1,5-lactone. Retrieved from [Link]
-
Chromatography Forum. (2008). How to Handle Hygroscopic Reference Standards?. Retrieved from [Link]
Sources
- 1. scbt.com [scbt.com]
- 2. 2-Acetamido-2-deoxy-D-glucono-1,5-lactone [srdpharma.com]
- 3. mdpi.com [mdpi.com]
- 4. This compound 1-N,3,4,6-TETRAACETATE CAS#: 132152-77-3 [amp.chemicalbook.com]
- 5. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]
- 6. biosynth.com [biosynth.com]
- 7. fishersci.com [fishersci.com]
- 8. Tastes, structure and solution properties of D-glucono-1,5-lactone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. How To [chem.rochester.edu]
- 11. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. safetyculture.com [safetyculture.com]
- 13. Guidelines for Safe Laboratory Practices : NextGen Protocols [nextgen-protocols.org]
- 14. Lab Safety Rules and Guidelines | Lab Manager [labmanager.com]
- 15. spectrumchemical.com [spectrumchemical.com]
- 16. How to Handle Hygroscopic Reference Standards? - Chromatography Forum [chromforum.org]
- 17. fishersci.fr [fishersci.fr]
- 18. 7.9.1 General Storage Guidelines | Environment, Health and Safety [ehs.cornell.edu]
Application Note: Protocol for the Preparation and Handling of 2-Acetamido-2-deoxy-D-gluconhydroximo-1,5-lactone Stock Solutions
Introduction
2-Acetamido-2-deoxy-D-gluconhydroximo-1,5-lactone and its derivatives are potent inhibitors of O-GlcNAcase (OGA) and other hexosaminidases.[1][2] OGA is a key enzyme in the dynamic post-translational modification of proteins by O-linked N-acetylglucosamine (O-GlcNAc), a process implicated in the etiology of neurodegenerative diseases, type II diabetes, and cancer.[3][4] The accurate and reproducible preparation of inhibitor stock solutions is a fundamental prerequisite for reliable in vitro and in vivo experimental outcomes. An improperly prepared stock solution can lead to issues with compound solubility, stability, and concentration, thereby compromising data integrity.
This document provides a comprehensive, field-proven protocol for the empirical determination of solubility and the subsequent preparation of high-quality, stable stock solutions of this compound. Given that detailed public data for this specific compound is limited, this guide emphasizes a self-validating, first-principles approach applicable to novel or poorly characterized research compounds. We will use data from the well-characterized and structurally related OGA inhibitor, (Z)-PUGNAc, as a guiding reference.
Compound Characterization & Physicochemical Properties
Understanding the fundamental properties of the compound is the first step in developing a robust handling protocol. This compound belongs to a class of sugar lactone derivatives that mimic the transition state of the glycosidase-catalyzed reaction. The "hydroximo" functional group (C=N-OH) distinguishes it from the more common gluconolactone (C=O), which can significantly alter its polarity, hydrogen bonding potential, and ultimately, its solubility profile.
| Property | Data for 2-Acetamido-2-deoxy-D-glucono-1,5-lactone[5] | Data for (Z)-PUGNAc (Reference Compound)[6] |
| Molecular Formula | C₈H₁₃NO₆ | C₁₅H₁₉N₃O₇ |
| Molecular Weight | 219.19 g/mol | 353.33 g/mol |
| Appearance | White to Off-White Solid (Expected) | Crystalline Solid |
| Recommended Storage | -20°C | -20°C |
Health and Safety Precautions
As with any novel chemical entity, this compound should be handled as a potentially hazardous substance. The toxicological properties have not been fully investigated.
-
Engineering Controls: Handle the solid compound and concentrated stock solutions inside a certified chemical fume hood to avoid inhalation of fine powder or aerosols.[7]
-
Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, nitrile gloves, and safety goggles with side shields.[8]
-
Handling: Avoid direct contact with skin, eyes, and clothing. Do not ingest or inhale. Wash hands thoroughly after handling.[9]
-
Disposal: Dispose of contaminated materials and waste in accordance with local, state, and federal regulations.
Required Materials and Equipment
Reagents & Consumables:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous, ≥99.9%
-
Dimethylformamide (DMF), anhydrous, ≥99.8%
-
Ethanol (EtOH), 200 proof, anhydrous
-
Sterile, nuclease-free water
-
Sterile phosphate-buffered saline (PBS), pH 7.2
-
Sterile 0.22 µm syringe filters (PTFE for organic solvents, PES or PVDF for aqueous)
-
Sterile, light-protecting (amber) polypropylene or glass cryovials
Equipment:
-
Analytical balance (readable to 0.01 mg)
-
Chemical fume hood
-
Vortex mixer
-
Bath sonicator
-
Calibrated micropipettes (P10, P200, P1000)
-
-20°C and -80°C freezers
Protocol for Empirical Solubility Testing
This protocol is designed to efficiently determine the optimal solvent for your compound at a desired stock concentration. The causality behind this empirical step is that theoretical solubility can differ from practical results, especially when dealing with high-purity crystalline solids.
-
Preparation: Label four microcentrifuge tubes (e.g., DMSO, DMF, EtOH, Water).
-
Weighing: Accurately weigh approximately 1-2 mg of the compound into each tube. Record the exact mass.
-
Solvent Addition:
-
Based on the mass, calculate the volume of solvent needed to reach a high-concentration target (e.g., 50-100 mM). For reference, (Z)-PUGNAc is soluble in DMSO up to 100 mM.
-
Add 20% of the calculated solvent volume to the first tube.
-
-
Dissolution Attempt:
-
Vortex the tube for 30 seconds.
-
Visually inspect for dissolved material. If not fully dissolved, place the tube in a bath sonicator for 2-5 minutes. Gentle warming to 37°C can also be tested but be cautious of potential degradation.
-
-
Titration: If the solid persists, continue adding the solvent in 20% increments, repeating step 4.2 after each addition, until the compound is fully dissolved or the total calculated volume is reached.
-
Record Observations: Note the solvent in which the compound dissolved most readily and the final concentration achieved. For aqueous buffers, it is common for solubility to be significantly lower.[6]
Detailed Protocol for Stock Solution Preparation
This protocol outlines the preparation of a 100 mM stock solution in DMSO, a common choice for organic inhibitors.[6] Adjust the target concentration based on your findings from Section 4.0.
Caption: Workflow for preparing inhibitor stock solutions.
Step-by-Step Methodology:
-
Calculation: Determine the mass of this compound needed.
-
Formula: Mass (mg) = [Desired Concentration (mM)] x [Final Volume (mL)] x [Molecular Weight ( g/mol )]
-
Example for 1 mL of 100 mM stock: Mass = 100 mM x 1 mL x 219.19 g/mol = 21.92 mg.
-
-
Weighing: In a chemical fume hood, carefully weigh the calculated mass of the compound into a sterile, appropriately sized vial.
-
Causality: Using an analytical balance ensures concentration accuracy. Handling in a fume hood minimizes inhalation risk.
-
-
Dissolution: Add the calculated volume of anhydrous DMSO directly to the vial containing the dry powder.
-
Mixing: Tightly cap the vial and vortex vigorously for 1-2 minutes. If any particulates remain, place the vial in a room temperature bath sonicator for 5-10 minutes until the solution is clear.
-
Causality: Mechanical agitation and sonication provide the energy needed to break down the crystal lattice and ensure a homogenous solution.
-
-
Aliquoting: Once fully dissolved, immediately dispense the stock solution into single-use aliquots (e.g., 5-20 µL) in sterile, light-protecting cryovials.
-
Causality: Aliquoting is the most critical step for preserving the long-term integrity of the stock solution. It prevents contamination and degradation caused by repeated freeze-thaw cycles.[12]
-
Storage and Stability
-
Short-Term Storage (Working Stock): Store aliquots at -20°C for up to one month.[12]
-
Long-Term Storage (Archival Stock): For archival purposes, store aliquots at -80°C for six months or longer.[12]
-
Aqueous Solutions: Aqueous solutions of related inhibitors are not recommended for storage for more than one day due to the risk of hydrolysis.[6] If an experiment requires an aqueous solution, it should be prepared fresh by diluting the DMSO stock into the final buffer immediately before use.
-
Stability Considerations: The lactone moiety is susceptible to hydrolysis, a process accelerated by water, heat, and high pH.[13] Therefore, using anhydrous solvent and tightly sealed vials is paramount. Avoid acidic conditions.[14]
Quality Control
A self-validating protocol includes checks to ensure success.
-
Visual Inspection: Before each use, thaw an aliquot and visually inspect it for any signs of precipitation. If crystals are present, attempt to redissolve by warming to 37°C and vortexing. If they do not redissolve, the solution may have exceeded its solubility limit upon freezing and should be discarded.
-
Functional Validation: The ultimate test of a stock solution is its performance. When using a new batch of stock solution, it is advisable to run a control experiment with a previously validated batch or perform a dose-response curve to confirm the expected biological activity.
References
-
Carl ROTH. "Safety Data Sheet: β-Glucosidase". Carl ROTH. Accessed January 16, 2026. [Link]
-
Amano Enzyme Inc. "Guide to the Safe Handling of Enzyme". Amano Enzyme Inc. Accessed January 16, 2026. [Link]
-
Kiss, M., et al. "2-Acetamido-2-deoxy-d-glucono-1,5-lactone Sulfonylhydrazones: Synthesis and Evaluation as Inhibitors of Human OGA and HexB Enzymes". International Journal of Molecular Sciences, 2022. [Link]
-
Kiss, M., et al. "2-Acetamido-2-deoxy-d-glucono-1,5-lactone Sulfonylhydrazones: Synthesis and Evaluation as Inhibitors of Human OGA and HexB Enzymes". PubMed, 2022. [Link]
-
Kalra, S., et al. "Efficacy and Cardiovascular Safety of Alpha Glucosidase Inhibitors". PubMed, 2021. [Link]
-
Birch, G. G., & Shamil, S. "Tastes, structure and solution properties of D-glucono-1,5-lactone". PubMed, 1997. [Link]
-
Birch, G. G., & Shamil, S. "Tastes, Structure and Solution Properties of D-Glucono-1,5-lactone". ResearchGate, 1997. [Link]
-
Okuda, K., et al. "Discovery of a Novel and Brain-Penetrant O-GlcNAcase Inhibitor via Virtual Screening, Structure-Based Analysis, and Rational Lead Optimization". Journal of Medicinal Chemistry, 2021. [Link]
-
Macauley, M. S., & Vocadlo, D. J. "Mechanism, Structure, and Inhibition of O-GlcNAc Processing Enzymes". PubMed, 2010. [Link]
-
Ramu, M. "How to dissolve small inhibitor molecules for binding assay?". ResearchGate, 2013. [Link]
-
Alzheimer's Drug Discovery Foundation. "O-GlcNAcase Inhibitors". ADDF. Accessed January 16, 2026. [Link]
-
Patsnap Synapse. "What are OGA inhibitors and how do they work?". Patsnap Synapse. Accessed January 16, 2026. [Link]
Sources
- 1. 2-Acetamido-2-deoxy-d-glucono-1,5-lactone Sulfonylhydrazones: Synthesis and Evaluation as Inhibitors of Human OGA and HexB Enzymes [mdpi.com]
- 2. 2-Acetamido-2-deoxy-d-glucono-1,5-lactone Sulfonylhydrazones: Synthesis and Evaluation as Inhibitors of Human OGA and HexB Enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanism, Structure, and Inhibition of O-GlcNAc Processing Enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What are OGA inhibitors and how do they work? [synapse.patsnap.com]
- 5. scbt.com [scbt.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. carlroth.com:443 [carlroth.com:443]
- 8. bio.vu.nl [bio.vu.nl]
- 9. amano-enzyme.com [amano-enzyme.com]
- 10. Tastes, structure and solution properties of D-glucono-1,5-lactone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. medchemexpress.com [medchemexpress.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. synthose.com [synthose.com]
Troubleshooting & Optimization
Technical Support Center: Solubility and Formulation Guide for 2-Acetamido-2-deoxy-D-gluconhydroximo-1,5-lactone
Welcome to the technical support center for researchers working with 2-Acetamido-2-deoxy-D-gluconhydroximo-1,5-lactone. This guide provides in-depth answers, troubleshooting strategies, and step-by-step protocols to address common solubility challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the core chemical properties of this compound that dictate its behavior in aqueous solutions?
A1: Understanding the Molecule is Key to Solubilizing It
To effectively troubleshoot the solubility of this compound (hereafter referred to as NAG-lactone oxime), it's essential to understand its structure. It is a carbohydrate derivative with several functional groups that influence its polarity and stability.
-
Polar Backbone: The molecule is built on a D-glucosamine core, which is rich in hydroxyl (-OH) and acetamido (-NHAc) groups. These groups are polar and capable of forming hydrogen bonds with water, which contributes positively to its aqueous solubility.[1]
-
The Lactone Ring: A critical feature is the 1,5-lactone, which is a cyclic ester. While the oxygen atoms in the ring contribute to polarity, the overall structure is more rigid and less hydrophilic than its open-chain counterpart. The stability of this lactone ring is highly pH-dependent.[2][3]
-
The Oxime Group: The hydroximo (=N-OH) group adds another polar, hydrogen-bonding site.
The primary challenge arises from the delicate balance between these polar groups and the molecule's overall crystal lattice energy. If the energy required to break apart the solid-state crystal is greater than the energy gained from solvating the individual molecules in water, solubility will be poor.
The most critical factor to control is pH. The lactone ring is susceptible to hydrolysis, especially under alkaline conditions (pH > 8), which opens the ring to form the more soluble carboxylate salt.[2][4] However, this fundamentally changes the molecule and eliminates its specific biological activity as a lactone. Conversely, strongly acidic conditions (pH < 4) can also catalyze hydrolysis.[5] Therefore, maintaining a stable, intact compound requires careful pH control.
Q2: I'm trying to dissolve NAG-lactone oxime directly into my phosphate buffer (pH 7.2), but it's not working. What is the most common reason for this, and what should I try first?
A2: Adopt a Systematic Approach Starting with an Organic Stock Solution
Directly dissolving a crystalline powder in a buffer is often difficult, even for moderately soluble compounds. The issue is typically low dissolution rate, not necessarily absolute insolubility. The most reliable and standard laboratory practice is to first create a high-concentration stock solution in a water-miscible organic solvent and then dilute this stock into your final aqueous buffer.
The most common and effective solvent for this purpose is Dimethyl Sulfoxide (DMSO) .[6]
Here is the foundational workflow you should adopt:
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. The Role of pH and Ring-opening Hydrolysis Kinetics on Liposomal Release of Topotecan - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchportal.hw.ac.uk [researchportal.hw.ac.uk]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Addressing stability issues of 2-Acetamido-2-deoxy-D-gluconhydroximo-1,5-lactone over time
Technical Support Center: 2-Acetamido-2-deoxy-D-glucono-1,5-lactone
A Guide to Understanding and Mitigating Stability Issues in Experimental Settings
Welcome to the technical support guide for 2-Acetamido-2-deoxy-D-glucono-1,5-lactone (N-Acetyl-D-glucosamino-1,5-lactone). This resource is designed for researchers, scientists, and drug development professionals who utilize this potent glycosidase inhibitor in their work. The integrity of your experiments hinges on the stability of this compound. This guide provides in-depth, field-proven insights into the common stability challenges encountered with this molecule and offers robust solutions in a direct question-and-answer format.
Frequently Asked Questions (FAQs): Core Stability Concerns
Q1: What is the primary stability issue with 2-Acetamido-2-deoxy-D-glucono-1,5-lactone?
The principal stability concern is the hydrolysis of the internal ester bond (the lactone ring). In the presence of water, the cyclic 1,5-lactone can open to form the corresponding linear 2-acetamido-2-deoxy-D-gluconic acid. This open-chain form is generally inactive as a glycosidase inhibitor, as the cyclic structure mimics the transition state of the enzyme's substrate. Therefore, hydrolysis leads to a progressive loss of inhibitory activity in your sample. This process is an equilibrium reaction influenced by several factors.[1][2][3]
Q2: My new batch of the compound is a solid powder. How should I store it to ensure long-term stability?
Proper storage of the lyophilized powder is critical to prevent premature degradation. The compound is often hygroscopic and sensitive to moisture.[4][5][6]
-
Temperature: For maximum long-term stability, store the solid compound at -20°C.[6][7][8] Some suppliers may indicate storage at 2-8°C is acceptable for shorter periods.[9]
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to displace moisture and oxygen.[6][9]
-
Container: Keep the compound in a tightly sealed vial. For added protection, place the vial inside a desiccator containing a suitable drying agent.
Q3: I'm preparing an aqueous stock solution for my enzyme assays. What is the most critical factor to consider?
The pH of your aqueous solution is the most critical factor governing the rate of lactone hydrolysis.[1][10][11] The hydrolysis of the parent compound, D-glucono-1,5-lactone, is known to be accelerated by heat and high pH.[2]
-
Acidic Conditions (pH < 4): Can accelerate hydrolysis.
-
Neutral to Slightly Acidic (pH 6.0 - 7.0): This range generally represents the slowest rate of interconversion between the lactone and the open acid form.[1]
-
Alkaline Conditions (pH > 7.5): Significantly accelerates the rate of hydrolysis to the carboxylate salt form.[1][12]
Upon dissolution in neutral water, the gradual hydrolysis of the lactone to gluconic acid will cause the pH of the solution to decrease over time.[3] It is imperative to control the pH with an appropriate buffer system for your experiment.
Q4: I prepared a stock solution in buffer last week. Today, my inhibition assay results are inconsistent and show weaker inhibition. Why?
This is a classic symptom of compound degradation. Over time in an aqueous buffer, a significant portion of the active lactone has likely hydrolyzed to the inactive open-chain carboxylic acid. For reproducible and accurate results, it is strongly recommended to prepare fresh solutions immediately before each experiment . If you must store a solution, flash-freeze aliquots in liquid nitrogen and store them at -80°C for the shortest possible duration. However, even with freezing, some degradation can occur upon thawing.
Troubleshooting Guide: Common Experimental Issues
Scenario 1: Unexpected Peaks in HPLC/LC-MS Analysis
-
Problem: You run a quality control check on your stock solution and observe a new, more polar peak eluting earlier than the main compound peak.
-
Causality: This new peak is almost certainly the hydrolyzed 2-acetamido-2-deoxy-D-gluconic acid. The carboxylic acid group makes the molecule more polar than its parent lactone, resulting in a shorter retention time on a reverse-phase HPLC column.
-
Troubleshooting Protocol:
-
Confirm Identity: If your system is connected to a mass spectrometer, check the mass of the new peak. It should correspond to the mass of the parent lactone + 18.015 g/mol (the mass of H₂O).
-
Assess Purity: Integrate the peak areas to determine the percentage of the remaining active lactone. Most suppliers guarantee a purity of ≥90.0% for the solid product.[7] A significant secondary peak indicates substantial degradation.
-
Corrective Action: Discard the degraded stock solution and prepare a fresh solution from the solid powder. Ensure your dissolution buffer is at an optimal pH and that the solution is used immediately.
-
Scenario 2: Variable Enzyme Inhibition Across Experiments
-
Problem: You are performing kinetic studies, and the calculated Ki or IC₅₀ values for the inhibitor vary significantly from day to day.
-
Causality: Assuming all other experimental parameters are constant, this variability often points to inconsistent concentrations of the active inhibitor. This can be caused by using solutions of different ages or solutions that have been stored improperly.
-
Workflow for Ensuring Consistency:
-
Standardize Solution Prep: Adopt a strict protocol where the inhibitor solution is the last component prepared before starting the assay.
-
Minimize Time in Solution: Add the inhibitor to the assay plate or reaction tubes as close to the reaction initiation time as possible.
-
Temperature Control: Keep the stock solution on ice throughout the experimental setup period. Higher temperatures accelerate hydrolysis.[2][13]
-
pH Verification: Always verify the pH of your final assay buffer after all components (except the enzyme/substrate) have been added.
-
Data & Workflow Visualizations
Key Stability Factors Summarized
| Parameter | Solid Compound Storage | Aqueous Solution Handling | Rationale |
| Temperature | -20°C for long-term storage[6][7][8] | Keep on ice; use immediately | Slows the rate of hydrolysis[2][13] |
| pH | N/A (store dry) | Use buffer pH 6.0-7.0; avoid pH > 7.5 | Hydrolysis is rapid at alkaline pH[1][12] |
| Moisture | Store in a desiccator under inert gas[6][9] | Use anhydrous solvents for non-aqueous stocks | The compound is hygroscopic; water is required for hydrolysis[4][5] |
| Time | Stable for months/years if stored correctly | Prepare fresh for each experiment | Hydrolysis begins immediately upon dissolution in water |
Primary Degradation Pathway: Lactone Hydrolysis
The diagram below illustrates the fundamental stability issue: the reversible hydrolysis of the active cyclic lactone into the inactive open-chain carboxylic acid.
Caption: Reversible hydrolysis of the lactone to its inactive open-chain acid form.
Experimental Protocol: Preparing a Stable Working Solution
This protocol is designed to maximize the concentration of the active lactone form for an enzyme inhibition assay.
-
Pre-Requisites:
-
Calibrate your pH meter.
-
Prepare your chosen assay buffer (e.g., MES, Phosphate) and adjust it to the final desired pH (ideally between 6.0 and 7.0).
-
Allow the solid 2-Acetamido-2-deoxy-D-glucono-1,5-lactone vial to equilibrate to room temperature for 15-20 minutes before opening to prevent water condensation on the cold powder.
-
-
Stock Solution Preparation (e.g., 10 mM):
-
Weigh the required amount of the compound in a microcentrifuge tube. For example, for 1 mL of a 10 mM solution (MW = 219.19 g/mol ), weigh 2.19 mg.
-
Add a small volume of high-purity water or your assay buffer (e.g., 500 µL) to dissolve the powder. Gently vortex.
-
Bring the final volume to 1 mL with the assay buffer.
-
Crucially, place the stock solution on ice immediately.
-
-
Assay Plate Preparation:
-
Prepare your serial dilutions for the dose-response curve by diluting the iced stock solution directly into the assay buffer that has been pre-chilled.
-
Add all other reaction components (e.g., buffer, enzyme) to the assay plate.
-
Add the inhibitor dilutions to the plate as the final step before adding the substrate to initiate the reaction.
-
-
Execution:
-
Initiate the enzymatic reaction and measure the activity as per your established protocol.
-
Discard any unused inhibitor solution after the experiment is complete. Do not store and reuse aqueous solutions.
-
References
-
Pharmaffiliates. 2-Acetamido-2-deoxy-D-glucono-1,5-lactone.[Link]
-
NIH. Lactone Ring-opening Equilibria in Methanol by 1H NMR Analysis.[Link]
-
MDPI. Investigation of Lactones as Innovative Bio-Sourced Phase Change Materials for Latent Heat Storage. (2019-04-03). [Link]
-
ResearchGate. Effects of Heat Treatment on Lactone Content of Butter and Margarine.[Link]
-
PubMed. The effects of surface lactone hydrolysis and temperature on the specific and nonspecific interactions between phenobarbital and activated carbon surfaces.[Link]
-
NIH. The Role of pH and Ring-opening Hydrolysis Kinetics on Liposomal Release of Topotecan.[Link]
-
MDPI. Thermodynamic Properties of γ- and δ-Lactones: Exploring Alkyl Chain Length Effect and Ring-Opening Reactions for Green Chemistry Applications.[Link]
-
ResearchGate. Mechanisms of Lactone Hydrolysis in Neutral and Alkaline Conditions.[Link]
-
ResearchGate. Influence of pH and HSA on the equilibrium levels of total lactone and...[Link]
-
MDPI. 2-Acetamido-2-deoxy-d-glucono-1,5-lactone Sulfonylhydrazones: Synthesis and Evaluation as Inhibitors of Human OGA and HexB Enzymes.[Link]
-
PubMed. On the inhibition of beta-N-acetyl-D-glucosaminidase by 2-acetamido-2-deoxy-D-glucono-(1-5)-lactone.[Link]
-
Slideshare. pH stability profile.[Link]
-
PubMed. Tastes, structure and solution properties of D-glucono-1,5-lactone.[Link]
-
PubMed. 2-Acetamido-2-deoxy-d-glucono-1,5-lactone Sulfonylhydrazones: Synthesis and Evaluation as Inhibitors of Human OGA and HexB Enzymes.[Link]
-
ResearchGate. 2-Acetamido-2-deoxy-d-glucono-1,5-lactone Sulfonylhydrazones: Synthesis and Evaluation as Inhibitors of Human OGA and HexB Enzymes.[Link]
-
ResearchGate. Formation of 2- N -acetyl-2-deoxy-glucono-1,5-lactone ( right ) by oxidation of the anomeric hydroxyl position C1 of the terminal N acetylglucosamine.[Link]
-
NIH. Determination of 2-acetamido-2-deoxy-D-galactose and mechanism of formation of chromogens.[Link]
-
PubMed. TRANSFORMATION AND HYDROLYSIS OF D-GLUCONO-GAMMA AND DELTA-LACTONE.[Link]
-
NIH. 2-Deoxyglucose and hydroxychloroquine HPLC-MS-MS analytical methods and pharmacokinetic interactions after oral co-administration in male rats.[Link]
-
Glycobiology. 2-Acetamido-4,6-O-benzylidene-2-deoxy-D-gluconohydroximo-1,5-lactone.[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Tastes, structure and solution properties of D-glucono-1,5-lactone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. spectrumchemical.com [spectrumchemical.com]
- 5. fishersci.fr [fishersci.fr]
- 6. 2-Acetamido-2-deoxy-D-glucono-1,5-lactone [srdpharma.com]
- 7. 2-Acetamido-2-deoxy-D-glucono-1,5-lactone 2-Acetamido-2-deoxy-D-glucono-d-lactone 19026-22-3 [sigmaaldrich.com]
- 8. biosynth.com [biosynth.com]
- 9. pharmaffiliates.com [pharmaffiliates.com]
- 10. The Role of pH and Ring-opening Hydrolysis Kinetics on Liposomal Release of Topotecan - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. The effects of surface lactone hydrolysis and temperature on the specific and nonspecific interactions between phenobarbital and activated carbon surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing the effective concentration of 2-Acetamido-2-deoxy-D-gluconhydroximo-1,5-lactone in cell-based assays
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 2-Acetamido-2-deoxy-D-gluconhydroximo-1,5-lactone, a competitive inhibitor of O-GlcNAcase (OGA). The objective is to provide a comprehensive framework for determining its optimal effective concentration in cell-based assays, ensuring robust on-target activity while minimizing cytotoxicity and off-target effects.
Understanding the Mechanism and its Importance
The addition and removal of O-linked β-N-acetylglucosamine (O-GlcNAc) from serine and threonine residues of nuclear and cytoplasmic proteins is a critical post-translational modification. This dynamic process, known as O-GlcNAc cycling, is regulated by just two enzymes: O-GlcNAc transferase (OGT), which adds the sugar moiety, and O-GlcNAcase (OGA), which removes it.[1][2][3] This cycle rivals phosphorylation in its importance, modulating everything from signal transduction and transcription to protein stability.[4][5]
This compound, hereafter referred to as LOGNAc for brevity, functions by inhibiting OGA. This blockage leads to a global increase, or hyper-O-GlcNAcylation, of cellular proteins, allowing researchers to study the downstream consequences of this modification.
Frequently Asked Questions (FAQs)
Q1: What is this compound (LOGNAc) and how does it work?
LOGNAc is a transition-state analogue inhibitor of O-GlcNAcase (OGA), the enzyme that removes O-GlcNAc from proteins.[6] By binding to the active site of OGA, it prevents the hydrolysis of O-GlcNAc from substrates, leading to a net increase in the O-GlcNAcylation levels of proteins within the cell. This makes it a valuable chemical tool to probe the function of this post-translational modification.
Q2: Why is finding the optimal concentration so critical?
The goal of using any inhibitor is to achieve a specific biological effect through on-target activity. This requires working within an optimal concentration window, often called the "therapeutic window" in a clinical context.
-
Below the window: The concentration is too low to effectively inhibit OGA, leading to no observable change in O-GlcNAcylation and false-negative results.
-
Above the window: The concentration is excessively high, which can lead to cytotoxicity or off-target effects, confounding data interpretation.[4][7] For instance, some OGA inhibitors have been shown to affect synaptic plasticity at high concentrations.[7] The optimal concentration maximizes the increase in O-GlcNAcylation while having a minimal impact on cell viability.
Q3: How does LOGNAc's potency compare to other common OGA inhibitors?
LOGNAc is considered a less potent inhibitor compared to widely used compounds like PUGNAc or Thiamet-G. One study indicates that LOGNAc is approximately 30 times less potent than PUGNAc.[6] This is a critical consideration when designing your initial dose-response experiments, as higher concentrations of LOGNAc will be required to achieve the same level of OGA inhibition as more potent alternatives. For example, Thiamet-G has a Ki of ~20-21 nM for human OGA and shows cellular effects (EC50) around 30 nM.[8][9] Therefore, initial LOGNAc concentrations should be explored in the higher micromolar range.
Q4: What are the primary methods to confirm that LOGNAc is working in my cells?
The most direct and widely used method is to measure the global O-GlcNAcylation levels in cell lysates via Western blotting.[1][10] Using an antibody that recognizes the O-GlcNAc modification (e.g., RL2 or CTD110.6), you can visualize the dose-dependent increase in signal across a broad range of proteins. This provides direct evidence of target engagement.[11][12]
Experimental Workflow for Optimizing LOGNAc Concentration
This section outlines a systematic approach to determine the optimal concentration of LOGNAc for your specific cell line and experimental conditions.
Protocol 1: Dose-Response and Target Engagement Analysis
This protocol establishes the effective concentration 50 (EC50) for LOGNAc-induced hyper-O-GlcNAcylation.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
LOGNAc powder
-
Sterile DMSO (for stock solution)
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE equipment and reagents
-
Western blot equipment
-
Primary antibodies: Anti-O-GlcNAc (e.g., RL2 or CTD110.6), loading control antibody (e.g., anti-β-actin, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding: Seed cells in appropriate culture plates (e.g., 6-well plates) at a density that will result in 70-80% confluency at the time of harvesting. Allow cells to adhere overnight.
-
Inhibitor Preparation: Prepare a 100 mM stock solution of LOGNAc in sterile DMSO. Make serial dilutions in complete culture medium to achieve the final desired concentrations. A suggested starting range is 0, 1, 5, 10, 25, 50, 100, 250, and 500 µM. Include a "vehicle control" with the highest equivalent concentration of DMSO.
-
Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of LOGNAc or vehicle control.
-
Incubation: Incubate the cells for a predetermined period. A 16-24 hour incubation is a common starting point for OGA inhibitors.[13]
-
Cell Lysis: After incubation, wash the cells twice with ice-cold PBS. Add ice-cold lysis buffer to each well, scrape the cells, and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[11]
-
Western Blotting:
-
Normalize all samples to the same protein concentration (e.g., 20-30 µg per lane).
-
Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane and probe with the primary anti-O-GlcNAc antibody.
-
Wash and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Strip and re-probe the membrane for a loading control protein.
-
-
Analysis: Quantify the band intensities for the entire lane in the O-GlcNAc blot using densitometry software. Normalize this value to the corresponding loading control. Plot the normalized O-GlcNAc levels against the log of the LOGNAc concentration and fit a dose-response curve to determine the EC50 value.
Protocol 2: Parallel Cytotoxicity Assessment
This protocol determines the cytotoxic concentration 50 (CC50) and should be run in parallel with the dose-response experiment.
Materials:
-
96-well clear-bottom plates
-
Reagents for a viability assay (e.g., MTT, Resazurin, or a commercial kit like CellTiter-Glo®)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density. Use multiple wells for each condition (n=3 to 6).
-
Treatment: Treat the cells with the exact same concentrations of LOGNAc and vehicle control as in Protocol 1. Include a "no cells" blank control and an "untreated cells" control.
-
Incubation: Incubate for the same duration as Protocol 1.
-
Viability Assay: Perform the viability assay according to the manufacturer's instructions.
-
Analysis: Measure the absorbance or fluorescence. Normalize the results to the vehicle control (set to 100% viability). Plot cell viability (%) against the log of the LOGNAc concentration and fit a curve to determine the CC50 value.
Step 3: Defining the Optimal Concentration
After completing the experiments, you can define the optimal working concentration range.
| Parameter | Description | Ideal Outcome |
| EC50 | The concentration at which 50% of the maximal increase in O-GlcNAcylation is observed. | A clear, sigmoidal dose-response curve. |
| CC50 | The concentration at which 50% of the cells are no longer viable. | Should be significantly higher than the EC50. |
| Optimal Range | The range of concentrations that produces a near-maximal O-GlcNAc signal (>80%) with minimal cytotoxicity (>90% viability). | Typically between the EC50 and 10-fold below the CC50. |
Example Analysis: If your EC50 is determined to be 50 µM and your CC50 is 400 µM, a good starting concentration for your functional assays would be in the 75-150 µM range, as this should provide robust target engagement well below the threshold for significant cytotoxicity.
Troubleshooting Guide
Problem: I'm not seeing any increase in global O-GlcNAcylation after treatment.
-
Potential Cause 1: Concentration is too low. As LOGNAc is less potent than other OGA inhibitors, the concentrations used may be insufficient.[6]
-
Solution: Expand your dose-response curve to include higher concentrations (e.g., up to 1 mM), ensuring you run a parallel cytotoxicity assay.
-
-
Potential Cause 2: Inhibitor instability or degradation. The compound may have degraded due to improper storage or repeated freeze-thaw cycles.
-
Solution: Prepare a fresh stock solution from powder. Aliquot stocks to minimize freeze-thaw cycles. Check the manufacturer's recommendations for storage (typically -20°C).
-
-
Potential Cause 3: Low endogenous OGA activity. The chosen cell line may have very low basal OGA activity or low O-GlcNAc cycling, making it difficult to observe an increase upon inhibition.
-
Solution: Use a positive control inhibitor with known potency, such as Thiamet-G, to confirm that O-GlcNAc levels can be increased in your cell line.[8]
-
-
Potential Cause 4: Technical issue with Western blotting. The anti-O-GlcNAc antibody may not be working optimally, or there could be transfer issues.
-
Solution: Validate your antibody using a positive control lysate from cells known to have high O-GlcNAc levels or cells treated with a potent OGA inhibitor. Ensure proper protein transfer and use a robust detection reagent.
-
Problem: I'm observing significant cell death even at low concentrations.
-
Potential Cause 1: Concentration is too high for the specific cell line. Cell lines exhibit differential sensitivity to chemical compounds.
-
Solution: Perform a more granular dose-response curve at lower concentrations to precisely identify the toxicity threshold.
-
-
Potential Cause 2: Prolonged incubation time. The cytotoxic effects may be time-dependent.
-
Solution: Conduct a time-course experiment (e.g., treat for 6, 12, and 24 hours) to find the shortest incubation time that yields a sufficient increase in O-GlcNAcylation.
-
-
Potential Cause 3: Off-target effects. At certain concentrations, the compound may be hitting other cellular targets, leading to toxicity. While LOGNAc is an analogue of the natural substrate, off-target effects can never be fully excluded without further testing.
-
Solution: Ensure the observed phenotype is specifically due to OGA inhibition. This can be attempted by rescuing the phenotype with OGA overexpression or by demonstrating a similar effect with a structurally different OGA inhibitor.
-
Problem: My results are highly variable between experiments.
-
Potential Cause 1: Inconsistent cell culture practices. Variations in cell passage number, seeding density, or confluency at the time of treatment can significantly alter cellular metabolism and response to inhibitors.
-
Solution: Implement strict standardization of all cell culture parameters. Use cells within a defined low-passage number range and ensure consistent seeding density and confluency for all experiments.
-
-
Potential Cause 2: Inconsistent inhibitor preparation. Errors in preparing stock solutions or serial dilutions are a common source of variability.
-
Solution: Always prepare fresh dilutions from a validated, single-use aliquot of the stock solution for each experiment. Calibrate pipettes regularly.
-
-
Potential Cause 3: Components in cell culture media. Serum concentration can affect the bioavailability and effective concentration of small molecules.
-
Solution: Keep the serum percentage and media formulation consistent across all experiments. If switching to serum-free conditions, re-optimization of the LOGNAc concentration is required.
-
References
-
Mishra, S., et al. (2022). Inhibition of O-GlcNAcylation Decreases the Cytotoxic Function of Natural Killer Cells. Frontiers in Immunology. Available from: [Link]
-
Swain, A., et al. (2024). Synaptic Toxicity of OGA Inhibitors and the Failure of Ceperognastat. bioRxiv. Available from: [Link]
-
Tan, E. P., et al. (2021). A Genetically Encoded Assay System to Quantify O-GlcNAc Transferase (OGT) Activity in Live Cells. Angewandte Chemie International Edition. Available from: [Link]
-
Mishra, S., et al. (2022). Inhibition of O-GlcNAcylation Decreases the Cytotoxic Function of Natural Killer Cells. National Center for Biotechnology Information. Available from: [Link]
- Not available.
-
Swain, A., et al. (2024). Synaptic Toxicity of OGA Inhibitors and the Failure of Ceperognastat. bioRxiv. Available from: [Link]
-
Kochan, J., et al. (2021). Overview of the Assays to Probe O-Linked β-N-Acetylglucosamine Transferase Binding and Activity. Molecules. Available from: [Link]
- Not available.
-
Worthen, R. J., et al. (2013). Methods for the Detection, Study, and Dynamic Profiling of O-GlcNAc Glycosylation. Journal of Visualized Experiments. Available from: [Link]
-
Peng, W., et al. (2017). Direct Monitoring of Protein O-GlcNAcylation by High-Resolution Native Mass Spectrometry. Analytical Chemistry. Available from: [Link]
- Not available.
-
Sunden, F., et al. (2023). Enzyme-based assay for quantification of UDP-GlcNAc in cells and tissues. Cell Reports Methods. Available from: [Link]
-
Borodkin, V. S., et al. (2014). Versatile O-GlcNAc Transferase Assay for High-Throughput Identification of Enzyme Variants, Substrates, and Inhibitors. Bioconjugate Chemistry. Available from: [Link]
-
Borodkin, V. S., et al. (2014). Versatile O-GlcNAc Transferase Assay for High-Throughput Identification of Enzyme Variants, Substrates, and Inhibitors. ACS Publications. Available from: [Link]
- Not available.
-
Macauley, M. S., et al. (2010). Inhibition of O-GlcNAcase Using a Potent and Cell-Permeable Inhibitor Does Not Induce Insulin Resistance in 3T3-L1 Adipocytes. Chemistry & Biology. Available from: [Link]
- Not available.
-
Kiss, M., et al. (2022). 2-Acetamido-2-deoxy-d-glucono-1,5-lactone Sulfonylhydrazones: Synthesis and Evaluation as Inhibitors of Human OGA and HexB Enzymes. International Journal of Molecular Sciences. Available from: [Link]
- Not available.
- Not available.
- Not available.
-
Kiss, M., et al. (2022). 2-Acetamido-2-deoxy-d-glucono-1,5-lactone Sulfonylhydrazones: Synthesis and Evaluation as Inhibitors of Human OGA and HexB Enzymes. ResearchGate. Available from: [Link]
- Not available.
-
Kiss, M., et al. (2022). 2-Acetamido-2-deoxy-d-glucono-1,5-lactone Sulfonylhydrazones: Synthesis and Evaluation as Inhibitors of Human OGA and HexB Enzymes. PubMed. Available from: [Link]
- Not available.
- Not available.
-
Dorfmueller, H. C., et al. (2010). Cell-Penetrant, Nanomolar O-GlcNAcase Inhibitors Selective against Lysosomal Hexosaminidases. Chemistry & Biology. Available from: [Link]
- Not available.
-
PatSnap. (2024). What are OGA inhibitors and how do they work?. Patsnap Synapse. Available from: [Link]
- Not available.
- Not available.
Sources
- 1. Overview of the Assays to Probe O-Linked β-N-Acetylglucosamine Transferase Binding and Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Versatile O-GlcNAc Transferase Assay for High-Throughput Identification of Enzyme Variants, Substrates, and Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are OGA inhibitors and how do they work? [synapse.patsnap.com]
- 4. Synaptic Toxicity of OGA Inhibitors and the Failure of Ceperognastat - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. dea.lib.unideb.hu [dea.lib.unideb.hu]
- 7. Synaptic Toxicity of OGA Inhibitors and the Failure of Ceperognastat | bioRxiv [biorxiv.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
- 10. A Genetically Encoded Assay System to Quantify O‐GlcNAc Transferase (OGT) Activity in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Methods for the Detection, Study, and Dynamic Profiling of O-GlcNAc Glycosylation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cell-Penetrant, Nanomolar O-GlcNAcase Inhibitors Selective against Lysosomal Hexosaminidases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Inhibition of O-GlcNAcase Using a Potent and Cell-Permeable Inhibitor Does Not Induce Insulin Resistance in 3T3-L1 Adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
Common challenges in the multi-step synthesis of 2-Acetamido-2-deoxy-D-gluconhydroximo-1,5-lactone
Introduction: Welcome to the technical support guide for the synthesis of 2-Acetamido-2-deoxy-D-gluconhydroximo-1,5-lactone and its derivatives. This molecule is a potent inhibitor of human O-GlcNAcase (OGA) and holds significant therapeutic potential.[1][2][3] However, its synthesis is a multi-step process involving sensitive intermediates and challenging transformations inherent to carbohydrate chemistry. This guide is structured to address common practical challenges encountered during the synthesis, providing not just solutions but also the underlying chemical principles to empower your research.
Part 1: Foundational Concepts & General FAQs
This section addresses high-level strategic questions that are crucial for the success of the entire synthetic campaign.
Question: Why is a multi-step synthesis involving protecting groups essential for modifying carbohydrates like D-glucosamine?
Answer: Carbohydrates are densely functionalized, presenting multiple hydroxyl (-OH) groups with similar reactivity, in addition to the amine group on glucosamine.[4][5] Attempting a direct, single-step conversion to the target lactone oxime would result in a complex, inseparable mixture of products due to non-selective reactions at every -OH group.
A robust protecting group strategy is therefore not just a preliminary step but the cornerstone of the entire synthesis.[6][7] By temporarily masking the hydroxyl groups (e.g., as acetyl esters), we can:
-
Isolate Reactivity: Direct the desired chemical transformations to the specific sites of interest—the anomeric carbon (C1) and the N-acetyl group.
-
Improve Solubility: The acetylated intermediates are significantly more soluble in common organic solvents (like dichloromethane or chloroform) than the highly polar, unprotected sugar, which simplifies handling and purification.[8]
-
Control Stereochemistry: The nature of the protecting group at the C2 position can influence the stereochemical outcome of reactions at the anomeric center, a phenomenon known as neighboring group participation.[7][9]
The overall workflow is designed to sequentially modify the molecule, revealing the required functionality at each stage while keeping the others masked until the final deprotection step.
Caption: General synthetic workflow from D-glucosamine.
Part 2: Troubleshooting Guide by Synthetic Stage
This section provides specific troubleshooting advice for key transformations in a typical synthetic sequence.
Stage 1: Oxime/Hydrazone Formation from the Protected Sugar
The formation of an oxime or a related derivative like a sulfonylhydrazone is a critical condensation reaction. A published route involves the condensation of N-acetyl-3,4,6-tri-O-acetyl-d-glucosamine with an arenesulfonylhydrazine.[1][10]
Question: My condensation reaction to form the hydrazone intermediate is slow, incomplete, and gives a poor yield. What are the critical parameters to optimize?
Answer: This is a classic equilibrium reaction, and its success hinges on carefully controlling reaction conditions to favor product formation. Several factors could be at play:
-
pH Control is Paramount: Oxime and hydrazone formation is notoriously pH-dependent.[11][12] The reaction requires a mildly acidic environment (typically pH 4-5).
-
Too Acidic (pH < 4): The nitrogen nucleophile (hydroxylamine or hydrazine) becomes protonated, losing its nucleophilicity and rendering it unable to attack the electrophilic carbonyl carbon.
-
Too Basic (pH > 6): The rate of reaction drops as there is insufficient acid to catalyze the dehydration step (elimination of water).
-
Solution: If not using a pre-established protocol, buffer the reaction medium or add a catalytic amount of a mild acid like acetic acid. Monitor the pH throughout the reaction.
-
-
Water Removal: The reaction produces water as a byproduct. According to Le Châtelier's principle, its accumulation can shift the equilibrium back towards the starting materials.
-
Solution: Perform the reaction in a solvent that allows for azeotropic removal of water using a Dean-Stark apparatus. Alternatively, adding a dehydrating agent like anhydrous magnesium sulfate or molecular sieves can be effective.
-
-
Reagent Purity: The purity of both the protected sugar and the hydrazine derivative is crucial. Impurities can introduce side reactions or poison catalysts.
Caption: The "Goldilocks Zone" for pH in oxime/hydrazone formation.
Stage 2: Oxidation to the Glucono-1,5-lactone
The conversion of the anomeric center to the lactone is a key oxidative step. A common and effective method for this transformation on similar substrates is the use of activated manganese dioxide (MnO₂).[10]
Question: My MnO₂ oxidation is sluggish, requires a large excess of reagent, and still results in a low yield of the desired lactone. How can I improve this step?
Answer: The success of a heterogeneous oxidation with MnO₂ is almost entirely dependent on the activity of the reagent. Commercial MnO₂ varies widely in quality.
-
Activation is Not Optional: You must use "activated" MnO₂. This refers to a specific crystalline form with a high surface area, which is essential for efficient oxidation.
-
Field Protocol: Even if you purchase high-quality activated MnO₂, it is best practice to re-activate it immediately before use. Heat the MnO₂ powder at 110-120 °C under high vacuum for several hours to remove adsorbed water, which deactivates surface sites.
-
-
Reaction Stoichiometry and Conditions:
-
Stoichiometry: A large excess of MnO₂ (by weight, often 10-20 equivalents) is typical for these reactions to ensure a sufficient number of active sites are available as the reaction proceeds and the surface becomes coated with byproducts.
-
Solvent: The reaction is often performed in an inert, anhydrous solvent like dichloromethane (CH₂Cl₂) or chloroform (CHCl₃).[10]
-
Temperature: These oxidations are frequently run at reflux to increase the reaction rate.[10]
-
-
Monitoring the Reaction:
-
Follow the reaction's progress by Thin Layer Chromatography (TLC), monitoring the disappearance of the starting material. The reaction is complete when the starting material spot is gone. Be aware that the product may be difficult to visualize on TLC without specific stains.
-
Experimental Protocol: MnO₂ Oxidation
This protocol is adapted from established procedures for the synthesis of related glucono-1,5-lactone sulfonylhydrazones.[3][10]
-
Reagent Activation: Place commercially available activated MnO₂ in a round-bottom flask. Heat at 110 °C under high vacuum for at least 4 hours. Allow to cool to room temperature under an inert atmosphere (N₂ or Argon).
-
Reaction Setup: To a solution of the hydrazone intermediate (100 mg, 1 equiv.) in anhydrous CH₂Cl₂ (4-5 mL), add the freshly activated MnO₂ (15-20 equiv. by weight, e.g., 300-350 mg for a ~0.18 mmol scale reaction).
-
Reaction Execution: Heat the suspension to reflux and stir vigorously.
-
Monitoring: Monitor the reaction by TLC (e.g., hexane:acetone 1:1) until the starting material is consumed (typically 18-24 hours).
-
Workup: Cool the reaction mixture to room temperature. Filter the suspension through a pad of Celite® to remove the MnO₂ solids. Wash the Celite® pad thoroughly with additional CH₂Cl₂ or ethyl acetate.
-
Purification: Combine the filtrates and concentrate under reduced pressure. The resulting crude residue should be purified by column chromatography on silica gel.
Stage 3: Final Deprotection and Purification
Removing the O-acetyl protecting groups is the final step to yield the target molecule. This is typically achieved by aminolysis or methanolysis.
Question: During the final deprotection using ammonia in methanol, my yield is low, and I'm isolating a complex mixture. What is causing this, and how can I prevent it?
Answer: The primary challenge in the deprotection step is the stability of the target molecule itself under the reaction conditions. The gluconhydroximo-1,5-lactone contains two potentially labile functional groups: the lactone and the oxime/hydrazone.
-
Lactone Ring Instability: The 1,5-lactone is a cyclic ester.[13] In the presence of a base (like ammonia) and a nucleophilic solvent (like methanol or residual water), it is susceptible to hydrolysis or methanolysis, which opens the ring to form the corresponding gluconate salt or methyl ester. This is often the primary cause of yield loss.[14][15]
-
Oxime/Hydrazone Stability: While generally more stable, the oxime or hydrazone linkage can also be susceptible to degradation under harsh basic conditions.
Troubleshooting & Optimization Summary Table
| Problem | Potential Cause(s) | Recommended Solution(s) | Key Parameter(s) |
| Low Yield in Condensation | Incorrect pH; Water accumulation; Impure reagents. | Use a buffered system (pH 4-5); Use a Dean-Stark trap or molecular sieves; Recrystallize starting materials. | pH, Water Content |
| Sluggish Oxidation | Inactive MnO₂; Insufficient reagent; Adsorbed water. | Activate MnO₂ by heating under vacuum before use; Use a 15-20x weight excess; Use anhydrous solvents. | MnO₂ Activity |
| Product Degradation during Deprotection | Lactone ring opening by base; Extended reaction time. | Carefully monitor the reaction by TLC and quench immediately upon completion; Use milder conditions (e.g., catalytic NaOMe in MeOH at 0°C). | Reaction Time, Temp. |
| Purification Difficulties | Co-elution of similar polarity compounds; Final product is highly polar and water-soluble. | For protected intermediates, use gradient elution in column chromatography; For the final product, consider reverse-phase (C18) chromatography or ion-exchange if applicable.[8][16] | Stationary/Mobile Phase |
By understanding the chemical principles behind each step and anticipating these common challenges, you can significantly improve the efficiency, yield, and reproducibility of your synthesis of this compound.
References
-
Protecting Group Strategies in Carbohydrate Chemistry. Wiley-VCH. [Link]
-
Novel protecting groups in carbohydrate chemistry. Comptes Rendus Chimie. [Link]
-
Protecting Group Strategies in Carbohydrate Chemistry | Request PDF. ResearchGate. [Link]
-
Strategies to Purify Carbohydrate-Based Compounds. Teledyne ISCO. [Link]
-
Protective group strategies in carbohydrate and peptide chemistry. Scholarly Publications Leiden University. [Link]
-
Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations. Molecules. [Link]
- Process for the purification of sugars and their derivatives.
-
Recent Liquid Chromatographic Approaches and Developments for the Separation and Purification of Carbohydrates. ACS Chemical Biology. [Link]
-
HPLC-Based Automated Synthesis and Purification of Carbohydrates. Chemistry – A European Journal. [Link]
-
Nitrosation of sugar oximes: preparation of 2-glycosyl-1-hydroxydiazene-2-oxides. Carbohydrate Research. [Link]
-
2-Acetamido-2-deoxy-d-glucono-1,5-lactone Sulfonylhydrazones: Synthesis and Evaluation as Inhibitors of Human OGA and HexB Enzymes. International Journal of Molecular Sciences. [Link]
-
Isolation and purification of carbohydrate components in functional food: a review. Food & Function. [Link]
-
Functionalized Sugar Oximes: Synthesis and Utilization for Structurally Diverse Scaffolds. Juniper Publishers. [Link]
-
Mechanism for aminooxy glycoside formation via reaction between reducing sugars and O,N-disubstituted hydroxylamines. ResearchGate. [Link]
-
2-Acetamido-2-deoxy-d-glucono-1,5-lactone Sulfonylhydrazones: Synthesis and Evaluation as Inhibitors of Human OGA and HexB Enzymes. ResearchGate. [Link]
-
2-Acetamido-2-deoxy- d -glucono-1,5-lactone Sulfonylhydrazones: Synthesis and Evaluation as Inhibitors of Human OGA and HexB Enzymes. UCLan CLOK. [Link]
-
2-Acetamido-2-deoxy-d-glucono-1,5-lactone Sulfonylhydrazones: Synthesis and Evaluation as Inhibitors of Human OGA and HexB Enzymes. PubMed. [Link]
-
Construction of Interglycosidic N−O Linkage via Direct Glycosylation of Sugar Oximes. Organic Letters. [Link]
-
Tastes, structure and solution properties of D-glucono-1,5-lactone. Chemical Senses. [Link]
-
2-Acetamido-2-deoxy-d-glucono-1,5-lactone Sulfonylhydrazones: Synthesis and Evaluation as Inhibitors of Human OGA and HexB Enzymes. Semantic Scholar. [Link]
-
Tastes, Structure and Solution Properties of D-Glucono-1,5-lactone. ResearchGate. [Link]
-
Synthesis of 2-azido-2-deoxy- and 2-acetamido-2-deoxy-D-manno derivatives as versatile building blocks. Arkivoc. [Link]
-
Green Approach for Synthesis of Oximes by Using Natural Acids. Journal of Survey in Fisheries Sciences. [Link]
-
Formation of oximes and hydrazones. Khan Academy. [Link]
-
A rapid, convenient, solventless green approach for the synthesis of oximes using grindstone chemistry. Beilstein Journal of Organic Chemistry. [Link]
-
Formation of an Oxime from a Ketone. YouTube. [Link]
- Process for the synthesis of 2-deoxy-D-glucose.
Sources
- 1. researchgate.net [researchgate.net]
- 2. 2-Acetamido-2-deoxy- d -glucono-1,5-lactone Sulfonylhydrazones: Synthesis and Evaluation as Inhibitors of Human OGA and HexB Enzymes - Lancashire Online Knowledge [knowledge.lancashire.ac.uk]
- 3. 2-Acetamido-2-deoxy-d-glucono-1,5-lactone Sulfonylhydrazones: Synthesis and Evaluation as Inhibitors of Human OGA and HexB Enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. application.wiley-vch.de [application.wiley-vch.de]
- 5. Novel protecting groups in carbohydrate chemistry [comptes-rendus.academie-sciences.fr]
- 6. researchgate.net [researchgate.net]
- 7. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 8. teledynelabs.com [teledynelabs.com]
- 9. Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 2-Acetamido-2-deoxy-d-glucono-1,5-lactone Sulfonylhydrazones: Synthesis and Evaluation as Inhibitors of Human OGA and HexB Enzymes [mdpi.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. usbio.net [usbio.net]
- 14. Tastes, structure and solution properties of D-glucono-1,5-lactone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Recent Liquid Chromatographic Approaches and Developments for the Separation and Purification of Carbohydrates - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Off-Target Effects of 2-Acetamido-2-deoxy-D-gluconhydroximo-1,5-lactone
Welcome to the technical support guide for 2-Acetamido-2-deoxy-D-gluconhydroximo-1,5-lactone. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on the effective use of this O-GlcNAcase (OGA) inhibitor while minimizing potential off-target effects. This guide offers troubleshooting advice and frequently asked questions to ensure the scientific integrity of your experiments.
I. Foundational Knowledge: Understanding the Tool
This compound is a potent inhibitor of O-GlcNAcase (OGA), the enzyme responsible for removing O-linked N-acetylglucosamine (O-GlcNAc) modifications from nuclear and cytoplasmic proteins.[1] This dynamic post-translational modification, regulated by OGA and O-GlcNAc transferase (OGT), is crucial for a multitude of cellular processes, including signal transduction and transcription.[1][2][3]
While this inhibitor is a valuable tool, ensuring that the observed biological effects are a direct result of OGA inhibition is paramount for accurate data interpretation. The primary concern with OGA inhibitors is their potential to cross-react with structurally related enzymes, particularly lysosomal hexosaminidases (HexA and HexB).[4][5] Non-specific inhibition of these enzymes can lead to cellular artifacts, confounding experimental outcomes.[4][6]
This guide will walk you through a systematic approach to experimental design and validation, empowering you to confidently attribute your findings to the on-target activity of this compound.
II. Troubleshooting Guide: A Proactive Approach to Experimental Design
This section provides actionable steps to mitigate and identify potential off-target effects before they become confounding variables in your research.
Issue 1: Determining the Optimal Inhibitor Concentration
A common pitfall is using an excessively high concentration of the inhibitor, which increases the likelihood of off-target effects.[7]
Solution: Perform a Dose-Response Curve to Determine the EC50
The goal is to identify the lowest concentration of the inhibitor that elicits the desired biological response.
Step-by-Step Protocol:
-
Cell Seeding: Plate your cells at a density that will not lead to over-confluence during the experiment.
-
Inhibitor Dilution Series: Prepare a serial dilution of this compound in your cell culture medium. A typical range to start with is 1 nM to 100 µM.
-
Treatment: Treat the cells with the different inhibitor concentrations for a predetermined time, based on your experimental goals.
-
Endpoint Analysis: Measure a downstream marker of OGA inhibition. This could be the global O-GlcNAcylation level (using Western blotting with an O-GlcNAc specific antibody) or a specific biological phenotype.
-
Data Analysis: Plot the response against the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 (the concentration that produces 50% of the maximal effect).
-
Working Concentration Selection: For your experiments, use a concentration that is at or slightly above the EC50 to ensure target engagement while minimizing off-target risks.
Causality Explained: By establishing a clear dose-dependent effect, you can be more confident that the observed activity is due to the inhibitor and not a non-specific toxic effect.[7]
Issue 2: Confirming On-Target Engagement
It is crucial to verify that the inhibitor is indeed interacting with its intended target, OGA, in your experimental system.
Solution: Direct Measurement of OGA Activity
Several biochemical assays can be used to directly measure OGA activity in cell lysates or with purified enzyme.[2][3]
Step-by-Step Protocol (Example using a Fluorogenic Substrate):
-
Lysate Preparation: Prepare cell lysates from both control and inhibitor-treated cells.
-
Assay Setup: In a microplate, combine the cell lysate with a fluorogenic OGA substrate, such as 4-methylumbelliferyl-N-acetyl-β-D-glucosaminide (4-MU-GlcNAc).
-
Incubation: Incubate the reaction at 37°C for a specific time.
-
Reaction Quench: Stop the reaction by adding a high pH buffer.
-
Fluorescence Measurement: Read the fluorescence at the appropriate excitation and emission wavelengths.
-
Data Analysis: Compare the OGA activity in the inhibitor-treated samples to the control samples. A significant decrease in activity in the treated samples confirms on-target engagement.
dot
Caption: Workflow for OGA Activity Assay.
Issue 3: Distinguishing On-Target from Off-Target Phenotypes
The ultimate goal is to confidently attribute any observed cellular phenotype to the specific inhibition of OGA.
Solution: Employing Orthogonal Approaches for Target Validation
Relying on a single method is insufficient. A multi-pronged approach provides a more robust validation of your findings.[8][9]
| Validation Strategy | Description | Rationale |
| Structurally Unrelated Inhibitor | Use an OGA inhibitor with a different chemical scaffold to see if it recapitulates the same phenotype. | If two different inhibitors produce the same effect, it is more likely due to on-target OGA inhibition. |
| Inactive Control Compound | Use a structurally similar but biologically inactive analog of the inhibitor. | This helps to rule out effects caused by the chemical structure of the compound itself, independent of its inhibitory activity.[7] |
| Genetic Knockdown/Knockout | Use siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate OGA expression. | This is considered the gold standard for target validation. If the genetic approach phenocopies the inhibitor's effect, it provides strong evidence for on-target activity.[9] |
| Washout Experiment | If the inhibitor is reversible, removing it from the culture medium should reverse the biological effect. | This demonstrates that the observed phenotype is dependent on the continuous presence of the inhibitor. |
III. Frequently Asked Questions (FAQs)
Q1: What are the known off-targets for this compound?
The most well-characterized off-targets for this class of inhibitors are the lysosomal β-hexosaminidases (HexA and HexB).[4][5] While this compound and its derivatives are designed for greater selectivity towards OGA, it is still crucial to assess their activity against these related enzymes, especially at higher concentrations.[4][5]
Q2: How can I test for off-target effects on β-hexosaminidases?
You can perform a similar enzymatic assay as described for OGA, but using a substrate specific for β-hexosaminidases, such as 4-methylumbelliferyl-N-acetyl-β-D-glucosaminide-6-sulfate. By comparing the inhibitory activity of your compound against both OGA and β-hexosaminidases, you can determine its selectivity profile.
Q3: My cells are showing signs of toxicity. Is it due to the inhibitor?
It's possible. All small molecule inhibitors can have cytotoxic effects at high concentrations.[7] To address this:
-
Perform a cell viability assay (e.g., MTT or trypan blue exclusion) in parallel with your dose-response experiments.
-
Use the lowest effective concentration as determined by your EC50 analysis.
-
Include a vehicle-only control to account for any effects of the solvent (e.g., DMSO).[7]
Q4: I am not seeing any effect from the inhibitor. What should I do?
There are several potential reasons for a lack of effect:
-
Inhibitor Instability: Ensure the inhibitor is stored correctly and has not degraded.[7]
-
Insufficient Concentration or Incubation Time: Re-evaluate your dose-response curve and consider extending the treatment duration.
-
Cell Type Specificity: The role of O-GlcNAcylation can be highly cell-type specific.[10] The phenotype you are looking for may not be present in your chosen cell line.
-
Assay Sensitivity: Your endpoint assay may not be sensitive enough to detect the changes induced by the inhibitor.
dot
Caption: Troubleshooting workflow for lack of inhibitor effect.
IV. Concluding Remarks
The responsible use of chemical probes like this compound is fundamental to rigorous scientific inquiry. By implementing the strategies outlined in this guide, you can significantly increase the confidence in your experimental outcomes and contribute to a more accurate understanding of the biological roles of O-GlcNAcylation.
V. References
-
Kim, E. Y., & Lee, J. H. (2017). In Vitro Biochemical Assays for O-GlcNAc-Processing Enzymes. Methods in Molecular Biology, 1606, 1-11. [Link]
-
Semantic Scholar. (n.d.). In Vitro Biochemical Assays for O-GlcNAc-Processing Enzymes. Retrieved from [Link]
-
National Center for Biotechnology Information. (2021). Overview of the Assays to Probe O-Linked β-N-Acetylglucosamine Transferase Binding and Activity. Molecules, 26(4), 1045. [Link]
-
National Center for Biotechnology Information. (2014). Versatile O-GlcNAc Transferase Assay for High-Throughput Identification of Enzyme Variants, Substrates, and Inhibitors. Bioconjugate Chemistry, 25(7), 1235-1243. [Link]
-
Biomedical Research Service Center. (n.d.). O-GlcNAcase (OGA, NAG or MGEA5) Assay Kit. Retrieved from [Link]
-
Chen, Y. C., & Smider, V. V. (2013). Targeted Inhibitor Design: Lessons from Small Molecule Drug Design, Directed Evolution, and Vaccine Research. Chemical Engineering & Process Technology, 1(4), 1004. [Link]
-
National Center for Biotechnology Information. (2012). Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening. Assay Guidance Manual. [Link]
-
Assay Genie. (2024). Advantages of Small Molecule Inhibitors in Therapeutic Interventions. Retrieved from [Link]
-
TBC. (2022). 2-Acetamido-2-deoxy-d-glucono-1,5-lactone Sulfonylhydrazones: Synthesis and Evaluation as Inhibitors of Human OGA and HexB Enzymes. International Journal of Molecular Sciences, 23(3), 1037. [Link]
-
National Center for Biotechnology Information. (2012). Mechanism of Action Assays for Enzymes. Assay Guidance Manual. [Link]
-
Leaback, D. H. (1968). On the inhibition of beta-N-acetyl-D-glucosaminidase by 2-acetamido-2-deoxy-D-glucono-(1-5)-lactone. Biochemical and Biophysical Research Communications, 32(6), 1025-1030. [Link]
-
Sygnature Discovery. (n.d.). Target Validation. Retrieved from [Link]
-
National Center for Biotechnology Information. (2022). 2-Acetamido-2-deoxy-d-glucono-1,5-lactone Sulfonylhydrazones: Synthesis and Evaluation as Inhibitors of Human OGA and HexB Enzymes. International Journal of Molecular Sciences, 23(3), 1037. [Link]
-
TBC. (2021). Biophysical Techniques for Target Validation and Drug Discovery in Transcription-Targeted Therapy. International Journal of Molecular Sciences, 22(11), 5873. [Link]
-
YouTube. (2021). Getting to First-in-Human for Small Molecules and Biologics. Retrieved from [Link]
-
WJBPHS. (n.d.). Target identification and validation in research. Retrieved from [Link]
-
ResearchGate. (2022). 2-Acetamido-2-deoxy-d-glucono-1,5-lactone Sulfonylhydrazones: Synthesis and Evaluation as Inhibitors of Human OGA and HexB Enzymes. Retrieved from [Link]
-
National Center for Biotechnology Information. (2021). A standard operating procedure for an enzymatic activity inhibition assay. European Biophysics Journal, 50(3-4), 345-352. [Link]
-
Patsnap. (2024). What are OGA inhibitors and how do they work?. Retrieved from [Link]
-
National Center for Biotechnology Information. (2022). The Beginner's Guide to O-GlcNAc: From Nutrient Sensitive Pathway Regulation to Its Impact on the Immune System. Frontiers in Immunology, 12, 804893. [Link]
-
Alzheimer's Drug Discovery Foundation. (n.d.). O-GlcNAcase Inhibitors. Retrieved from [Link]
-
bioRxiv. (2025). Synaptic Toxicity of OGA Inhibitors and the Failure of Ceperognastat. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 2-acetamido-2-deoxy-D-glucono-delta-lactone. PubChem. Retrieved from [Link]
Sources
- 1. What are OGA inhibitors and how do they work? [synapse.patsnap.com]
- 2. In Vitro Biochemical Assays for O-GlcNAc-Processing Enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In Vitro Biochemical Assays for O‐GlcNAc‐Processing Enzymes | Semantic Scholar [semanticscholar.org]
- 4. mdpi.com [mdpi.com]
- 5. 2-Acetamido-2-deoxy-d-glucono-1,5-lactone Sulfonylhydrazones: Synthesis and Evaluation as Inhibitors of Human OGA and HexB Enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. resources.biomol.com [resources.biomol.com]
- 8. sygnaturediscovery.com [sygnaturediscovery.com]
- 9. wjbphs.com [wjbphs.com]
- 10. The Beginner’s Guide to O-GlcNAc: From Nutrient Sensitive Pathway Regulation to Its Impact on the Immune System - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting guide for OGA inhibition experiments using 2-Acetamido-2-deoxy-D-gluconhydroximo-1,5-lactone
Welcome to the technical support center for O-GlcNAcase (OGA) inhibition experiments. This guide is specifically designed for researchers, scientists, and drug development professionals utilizing OGA inhibitors, with a focus on compounds based on the 2-acetamido-2-deoxy-D-glucono-1,5-lactone scaffold. O-GlcNAcylation is a dynamic post-translational modification crucial to cellular function, and its dysregulation is implicated in numerous diseases.[1][2] Inhibiting OGA, the enzyme that removes O-GlcNAc, is a key strategy for studying this process and developing potential therapeutics.[3]
This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to help you navigate the complexities of your experiments and achieve reliable, interpretable results.
The O-GlcNAc Cycle and OGA Inhibition
The levels of O-GlcNAc on nuclear and cytoplasmic proteins are tightly regulated by two enzymes: O-GlcNAc Transferase (OGT), which adds the sugar moiety, and O-GlcNAcase (OGA), which removes it.[4][5][6] Small molecule inhibitors are invaluable tools for elevating cellular O-GlcNAc levels to study the functional consequences.[3] 2-Acetamido-2-deoxy-D-gluconhydroximo-1,5-lactone and related compounds are competitive inhibitors that mimic the transition state of the OGA-catalyzed reaction.[7]
Caption: The O-GlcNAc cycling pathway and the point of intervention for OGA inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound belongs to a class of OGA inhibitors based on a gluconolactone scaffold. It acts as a competitive inhibitor by mimicking the oxocarbenium ion-like transition state of the substrate during enzymatic hydrolysis by OGA.[7] The lactone ring structure is key to this mimicry. It's important to note that various derivatives, such as sulfonylhydrazones and semicarbazones, have been synthesized from the parent lactone to improve potency and selectivity.[2][8][9]
Q2: How should I prepare and store my inhibitor stock solution?
Proper handling is critical for maintaining the inhibitor's potency.
-
Solubility: The parent lactone is soluble in water and methanol.[10] For cell culture use, dissolve in a sterile, biocompatible solvent like DMSO or ethanol at a high concentration (e.g., 10-50 mM) to create a stock solution.
-
Storage: Store the solid compound in a desiccated, dark environment at -20°C.[10][11] Stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C. We recommend preparing fresh dilutions in culture media for each experiment.
| Property | Value | Source |
| Molecular Formula | C₈H₁₃NO₆ | [10][12] |
| Molecular Weight | 219.19 g/mol | [10][11] |
| Appearance | White to Off-White Solid | [10] |
| Storage | -20°C, Hygroscopic, Inert Atmosphere | [10] |
| Solvents | Methanol, Water | [10] |
Q3: What are the major off-target effects I should be aware of?
The primary concern with many first-generation OGA inhibitors, including some lactone derivatives, is a lack of selectivity against lysosomal β-hexosaminidases (HexA and HexB).[8][13]
-
Mechanism: OGA and HexA/B share a similar substrate-assisted catalytic mechanism.[8]
-
Consequences: Non-specific inhibition of HexA/B can lead to the accumulation of lysosomal gangliosides, which can cause cellular toxicity and produce phenotypes that mimic neurodegenerative conditions like Tay-Sachs and Sandhoff diseases.[8] This can seriously confound experimental results.
-
Mitigation: When interpreting your data, consider the possibility of off-target effects. If possible, use a more selective OGA inhibitor (e.g., Thiamet-G) as a positive control or for comparative studies.[13][14][15]
Troubleshooting Guide: Unexpected Experimental Outcomes
Caption: Standard workflow for treating cells with an OGA inhibitor and preparing lysates.
-
Cell Seeding: Plate your cells of interest at a density that will result in 70-80% confluency at the time of harvest.
-
Adherence: Allow cells to adhere and grow for 24 hours under standard culture conditions.
-
Treatment: Prepare fresh dilutions of your lactone inhibitor and vehicle (e.g., DMSO) in complete culture medium. Aspirate the old medium from the cells and replace it with the treatment medium.
-
Incubation: Return the cells to the incubator for the desired treatment duration (e.g., 6-24 hours).
-
Harvesting:
-
Place the culture plate on ice. Aspirate the medium and wash the cells twice with ice-cold PBS.
-
Add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with a protease inhibitor cocktail and a potent OGA inhibitor (e.g., 50 µM Thiamet-G).
-
Scrape the cells, transfer the lysate to a pre-chilled microfuge tube, and incubate on ice for 30 minutes.
-
Clarify the lysate by centrifuging at ~14,000 x g for 15 minutes at 4°C.
-
-
Quantification: Transfer the supernatant to a new tube. Determine the protein concentration using a standard method like a BCA or Bradford assay.
-
Storage: Add SDS-PAGE loading buffer to the lysates for immediate analysis or store the clarified lysates at -80°C for future use.
Protocol 3: Western Blot Analysis of O-GlcNAc Levels
-
SDS-PAGE: Load equal amounts of protein (20-40 µg) per lane onto an appropriate percentage polyacrylamide gel. Run the gel until adequate separation is achieved.
-
Transfer: Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in Tris-Buffered Saline with 0.1% Tween-20 (TBST) containing 5% Bovine Serum Albumin (BSA). Note: Do not use non-fat dry milk for blocking when using lectins. [16]4. Primary Antibody Incubation: Incubate the membrane with an O-GlcNAc-specific antibody (e.g., CTD110.6, 1:2500 dilution) in the blocking buffer overnight at 4°C with gentle agitation.
-
Specificity Control (Recommended): On a duplicate blot, perform the primary antibody incubation in the presence of 100-500 mM free N-acetylglucosamine (GlcNAc) to compete away the specific signal. [16]6. Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Final Washes: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Use an enhanced chemiluminescence (ECL) substrate to detect the signal with an appropriate imaging system.
-
Normalization: Strip and re-probe the blot for a loading control protein (e.g., β-actin, GAPDH) to ensure equal protein loading across all lanes.
References
-
Clark, P. M., Dweck, J. F., Mason, D. E., Hart, C. R., Buck, S. B., Peters, E. C., Agnew, B. J., Hsieh-Wilson, L. C. (2008). Direct in-gel fluorescence detection and cellular imaging of O-GlcNAc-modified proteins. Journal of the American Chemical Society, 130(35), 11576–11577. Available from: [Link]
-
Dennis, R. J., Taylor, E. J., Macauley, M. S., Stubbs, K. A., Turkenburg, J. P., Hart, S. J., Black, G. N., Vocadlo, D. J., Davies, G. J. (2006). Inhibition of a bacterial O-GlcNAcase homologue by lactone and lactam derivatives: structural, kinetic and thermodynamic analyses. Journal of the American Chemical Society, 128(43), 14033-14041. Available from: [Link]
-
Biomedical Research Service Center. (n.d.). BMR O-GlcNAcase (OGA) Assay Kit. Available from: [Link]
-
Kiss, M., Timári, I., Barna, T., Mészáros, Z., Slámová, K., Bojarová, P., Křen, V., Hayes, J. M., & Somsák, L. (2022). 2-Acetamido-2-deoxy-d-glucono-1,5-lactone Sulfonylhydrazones: Synthesis and Evaluation as Inhibitors of Human OGA and HexB Enzymes. International journal of molecular sciences, 23(3), 1037. Available from: [Link]
-
Kim, E. J., Kang, D. O., Lee, S., & Koh, I. (2014). Versatile O-GlcNAc Transferase Assay for High-Throughput Identification of Enzyme Variants, Substrates, and Inhibitors. Bioconjugate chemistry, 25(5), 845–851. Available from: [Link]
-
Nshanian, M., & Hsieh-Wilson, L. C. (2019). Direct Monitoring of Protein O-GlcNAcylation by High-Resolution Native Mass Spectrometry. Accounts of chemical research, 52(11), 3237–3247. Available from: [Link]
-
Macauley, M. S., & Vocadlo, D. J. (2010). Mechanism, Structure, and Inhibition of O-GlcNAc Processing Enzymes. Current opinion in structural biology, 20(5), 589–597. Available from: [Link]
-
Ahmed, O., Bourouh, M., & Affar, E. B. (2022). Immunoprecipitation and Western blot-based detection of protein O-GlcNAcylation in cells. STAR protocols, 3(1), 101089. Available from: [Link]
-
Zachara, N. E., & Hart, G. W. (2006). Detection and Analysis of Proteins Modified by O-Linked N-Acetylglucosamine. Current protocols in protein science, Chapter 12, Unit 12.8. Available from: [Link]
-
Lee, H. J., & Cho, J. W. (2017). In Vitro Biochemical Assays for O-GlcNAc-Processing Enzymes. ChemistryOpen, 6(4), 464–470. Available from: [Link]
-
Borne, P. M., & Hsieh-Wilson, L. C. (2020). A Genetically Encoded Assay System to Quantify O-GlcNAc Transferase (OGT) Activity in Live Cells. Chembiochem : a European journal of chemical biology, 21(18), 2608–2612. Available from: [Link]
-
Kim, E. J., Kang, D. O., Lee, S., & Koh, I. (2014). Versatile O-GlcNAc Transferase Assay for High-Throughput Identification of Enzyme Variants, Substrates, and Inhibitors. Bioconjugate chemistry, 25(5), 845–851. Available from: [Link]
-
Timári, I., Kiss, M., Barna, T., Mészáros, Z., Slámová, K., Bojarová, P., Křen, V., Hayes, J. M., & Somsák, L. (2021). Nanomolar inhibition of human OGA by 2-acetamido-2-deoxy-d-glucono-1,5-lactone semicarbazone derivatives. European journal of medicinal chemistry, 223, 113649. Available from: [Link]
-
Kiss, M., Timári, I., Barna, T., Mészáros, Z., Slámová, K., Bojarová, P., Křen, V., Hayes, J. M., & Somsák, L. (2022). 2-Acetamido-2-deoxy-d-glucono-1,5-lactone Sulfonylhydrazones: Synthesis and Evaluation as Inhibitors of Human OGA and HexB Enzymes. International journal of molecular sciences, 23(3), 1037. Available from: [Link]
-
Culp, J. H., et al. (2022). Discovery and clinical translation of ceperognastat, an O-GlcNAcase (OGA) inhibitor, for the treatment of Alzheimer's disease. Alzheimer's & dementia : the journal of the Alzheimer's Association, 18(11), 2136–2149. Available from: [Link]
-
Pande, V., et al. (2022). O-GlcNAcase Inhibitor ASN90 is a Multimodal Drug Candidate for Tau and α-Synuclein Proteinopathies. ACS chemical neuroscience, 13(10), 1477–1492. Available from: [Link]
-
Alzheimer's Drug Discovery Foundation. (n.d.). O-GlcNAcase Inhibitors. Cognitive Vitality Reports. Available from: [Link]
-
Culp, J. H., et al. (2022). Discovery and clinical translation of ceperognastat, an O-GlcNAcase (OGA) inhibitor, for the treatment of Alzheimer's disease. Alzheimer's & Dementia, 18(11), 2136-2149. Available from: [Link]
-
DeRhodes, H. A., & Hsieh-Wilson, L. C. (2021). Methods for Studying Site-Specific O-GlcNAc Modifications: Successes, Limitations, and Important Future Goals. JACS Au, 1(12), 2132–2147. Available from: [Link]
-
Ma, J., & Hart, G. W. (2021). New Insights Into the Biology of Protein O-GlcNAcylation: Approaches and Observations. Frontiers in endocrinology, 12, 709151. Available from: [Link]
-
Dennis, R. J., et al. (2006). Structural insights into the mechanism and inhibition of eukaryotic O-GlcNAc hydrolysis. The EMBO journal, 25(9), 1959–1967. Available from: [Link]
-
Kiss, M., et al. (2022). 2-Acetamido-2-deoxy-d-glucono-1,5-lactone Sulfonylhydrazones: Synthesis and Evaluation as Inhibitors of Human OGA and HexB Enzymes. International Journal of Molecular Sciences, 23(3), 1037. Available from: [Link]
-
Ferenbach, A. T., & Hart, G. W. (2020). Understanding and exploiting the roles of O-GlcNAc in neurodegenerative diseases. The Journal of biological chemistry, 295(30), 10214–10231. Available from: [Link]
-
Yuzwa, S. A., et al. (2012). Inhibition of O-GlcNAcase leads to elevation of O-GlcNAc tau and reduction of tauopathy and cerebrospinal fluid tau in rTg4510 mice. Molecular neurodegeneration, 7, 39. Available from: [Link]
-
Leaback, D. H. (1968). On the inhibition of beta-N-acetyl-D-glucosaminidase by 2-acetamido-2-deoxy-D-glucono-(1-5)-lactone. Biochemical and biophysical research communications, 32(6), 1025–1030. Available from: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Nanomolar inhibition of human OGA by 2-acetamido-2-deoxy-d-glucono-1,5-lactone semicarbazone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of a bacterial O-GlcNAcase homologue by lactone and lactam derivatives: structural, kinetic and thermodynamic analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bmrservice.com [bmrservice.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Versatile O-GlcNAc Transferase Assay for High-Throughput Identification of Enzyme Variants, Substrates, and Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. 2-Acetamido-2-deoxy-d-glucono-1,5-lactone Sulfonylhydrazones: Synthesis and Evaluation as Inhibitors of Human OGA and HexB Enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 2-Acetamido-2-deoxy-D-glucono-1,5-lactone [srdpharma.com]
- 11. 2-Acetamido-2-deoxy-D-glucono-1,5-lactone 2-Acetamido-2-deoxy-D-glucono-d-lactone 19026-22-3 [sigmaaldrich.com]
- 12. scbt.com [scbt.com]
- 13. Mechanism, Structure, and Inhibition of O-GlcNAc Processing Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. O-GlcNAcase Inhibitor ASN90 is a Multimodal Drug Candidate for Tau and α-Synuclein Proteinopathies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Understanding and exploiting the roles of O-GlcNAc in neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Detection and Analysis of Proteins Modified by O-Linked N-Acetylglucosamine - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Guide: Purification of 2-Acetamido-2-deoxy-D-gluconhydroximo-1,5-lactone and Its Analogs
This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the purification of 2-Acetamido-2-deoxy-D-gluconhydroximo-1,5-lactone and its structural analogs. These compounds, while valuable as potential enzyme inhibitors and research tools, present unique purification challenges due to their inherent chemical properties. This document moves beyond simple protocols to explain the underlying principles, enabling you to troubleshoot and optimize your purification strategy effectively.
Section 1: Fundamental Principles & Key Considerations
The purification strategy for this class of molecules is dictated by two primary chemical features: the polarity endowed by the carbohydrate backbone and the stability of the hydroximo-lactone moiety.
-
Lactone Ring Stability: The 1,5-lactone (a cyclic ester) is susceptible to hydrolysis, which opens the ring to form the corresponding gluconic acid derivative.[1][2] This reaction is accelerated by heat and non-neutral pH, particularly basic conditions.[2][3] Consequently, maintaining anhydrous or mildly acidic conditions and low temperatures is critical to preserving the integrity of the target compound.
-
Hydroximo- (Oxime) Group: The oxime group (C=N-OH) can exist as (E) and (Z) isomers.[4] While one isomer is typically more energetically favorable, the presence of both can lead to peak broadening or the appearance of multiple spots/peaks during chromatography.[4] Purification conditions should be chosen to avoid isomerization if a single isomer is desired.
-
Polarity and Solubility: As carbohydrate derivatives, these molecules are typically highly polar and soluble in polar solvents like water, methanol, and DMSO.[5][6] This high polarity can cause strong, sometimes irreversible, binding to polar stationary phases like silica gel, leading to low recovery.[5]
General Purification Workflow
The purification process typically involves a multi-step approach, starting with crude workup followed by one or more chromatographic steps. The specific choices depend on the nature of the impurities and the scale of the reaction.
Caption: General experimental workflow for purification.
Section 2: Troubleshooting Common Purification Issues
This section addresses specific problems encountered during purification in a question-and-answer format.
Q: My final product shows a second spot on TLC or a second peak in HPLC that appears over time. I suspect it's the hydrolyzed open-chain acid. How can I prevent this and purify my lactone?
A: This is the most common issue. Lactone hydrolysis is often the culprit.[1][3]
-
Causality: The presence of water, even trace amounts in solvents, or exposure to basic/strongly acidic conditions catalyzes the opening of the lactone ring. The resulting carboxylic acid is significantly more polar and will behave differently during chromatography.
-
Preventative Measures:
-
Use Anhydrous Solvents: Always use freshly dried, anhydrous solvents for both the reaction workup and chromatography.
-
Control pH: During aqueous workups, use slightly acidic buffers (e.g., pH 5-6) and avoid bases. If a base is necessary, use it at low temperatures (0 °C) for the shortest possible time. For chromatography, adding a trace amount of acetic or formic acid to the mobile phase can suppress hydrolysis of the lactone.
-
Low Temperature: Perform all purification steps, including solvent removal via rotary evaporation, at low temperatures (<30°C) to minimize the rate of hydrolysis.[2][5] For final solvent removal from pure fractions, freeze-drying (lyophilization) is the ideal method as it avoids heat entirely.[5]
-
-
Purification Strategy: If hydrolysis has already occurred, purification can be challenging. Reversed-phase HPLC with a shallow gradient of acetonitrile in water (buffered to a slightly acidic pH, e.g., with 0.1% formic acid) is often the best method to resolve the more polar hydroxy acid from the desired lactone.[7]
Q: I'm getting very low recovery after my silica gel column. The product seems to be stuck on the column. What is happening?
A: This points to irreversible adsorption, a common problem with highly polar, poly-hydroxylated compounds like carbohydrate derivatives.[5]
-
Causality: The numerous hydroxyl and amide groups on your molecule can form strong hydrogen bonds with the silanol groups (Si-OH) on the surface of the silica gel. This strong interaction prevents the mobile phase from eluting the compound effectively.
-
Solutions:
-
Deactivate the Silica: Before loading your sample, flush the column with your eluent system containing a small amount of a competitive binder, such as 0.5-1% triethylamine or pyridine. This base will occupy the most acidic sites on the silica, reducing the strong interaction with your product.
-
Use a More Polar Mobile Phase: Increase the polarity of your eluent system. For example, if you are using an ethyl acetate/hexane system, switch to a dichloromethane/methanol system. A typical gradient might be from 1% to 20% methanol in dichloromethane.[8]
-
Change the Stationary Phase: If the problem persists, silica gel may not be the right choice.
-
Reversed-Phase (C18): This is an excellent alternative for polar compounds. Elution is performed with a polar mobile phase like water/acetonitrile or water/methanol.[9]
-
HILIC (Hydrophilic Interaction Liquid Chromatography): HILIC columns are specifically designed for polar compounds and use a high organic mobile phase (like acetonitrile) with a small amount of aqueous buffer.[5]
-
-
Q: My compound streaks badly on the TLC plate and the column, leading to poor separation of impurities. How can I get sharp bands?
A: Streaking is usually caused by unfavorable interactions with the stationary phase, poor solubility in the mobile phase, or overloading.
-
Causality: The compound is likely interacting too strongly or in multiple ways with the silica gel. It may also be partially ionized, leading to a "smear" rather than a compact spot.
-
Solutions:
-
Mobile Phase Modifiers: Add a small amount of a modifier to your eluent to disrupt these secondary interactions.
-
For potentially acidic compounds (or to suppress silanol acidity), add ~1% acetic acid or formic acid.
-
For potentially basic compounds, add ~1% triethylamine or ammonia in methanol.[9]
-
-
Sample Loading: Ensure your crude sample is fully dissolved before loading. For column chromatography, consider "dry loading" by adsorbing your sample onto a small amount of silica gel, drying it, and then carefully adding the powder to the top of your column. This often results in sharper bands.
-
Reduce Sample Load: Overloading the column or TLC plate is a common cause of streaking. Try running the purification with less material.
-
Section 3: Standardized Purification Protocols
These protocols provide a starting point for purification. Optimization will be necessary based on your specific analog and impurity profile.
Protocol 1: Flash Chromatography on Silica Gel (For Protected Analogs)
This method is suitable for analogs where hydroxyl groups have been protected (e.g., with acetyl groups), rendering the molecule less polar.[8][10]
-
Column Preparation: Select a column size appropriate for your sample amount (typically a 40:1 to 100:1 ratio of silica weight to crude product weight). Pack the column as a slurry in the initial, low-polarity mobile phase (e.g., 100% Dichloromethane).
-
Sample Preparation: Dissolve the crude product in a minimum amount of the mobile phase or dichloromethane. Alternatively, perform a dry load by adsorbing the product onto a small amount of silica.
-
Loading and Elution: Carefully load the sample onto the top of the column. Begin elution with the low-polarity solvent and gradually increase the polarity by adding methanol.
-
Fraction Collection: Collect fractions and monitor them by TLC, staining with potassium permanganate or ceric molybdate stain to visualize the carbohydrate.
-
Pooling and Concentration: Combine the fractions containing the pure product and remove the solvent under reduced pressure at low temperature (<30°C).
| Parameter | Recommended Starting Condition | Rationale |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard for moderately polar organic compounds. |
| Mobile Phase | Dichloromethane (DCM) / Methanol (MeOH) | Good balance of polarity for protected carbohydrates. |
| Gradient | Step gradient from 0% to 15% MeOH in DCM | Allows for elution of non-polar impurities first, then the product. |
| Detection | TLC with KMnO₄ or CAM stain | Carbohydrates often have poor UV absorbance.[9] |
Protocol 2: Reversed-Phase Flash Chromatography (For Deprotected, Polar Analogs)
This is the preferred method for the final, deprotected, and highly polar target compounds.[9]
-
Column Equilibration: Use a C18-packed column. Equilibrate the column with at least 5 column volumes of the initial mobile phase (e.g., 100% water with 0.1% formic acid).
-
Sample Preparation: Dissolve the crude product in a minimum amount of water or DMSO.[5] Filter the sample through a 0.45 µm filter to remove particulates.
-
Loading and Elution: Inject or load the sample onto the column. Begin elution with the highly aqueous mobile phase and apply a gradient of increasing organic solvent (acetonitrile or methanol).
-
Fraction Collection & Analysis: Collect fractions and monitor by analytical HPLC-MS or TLC (if a suitable mobile phase can be found).
-
Product Isolation: Combine pure fractions. As removing water/acetonitrile can be difficult, freeze-drying (lyophilization) is the recommended method to obtain the final solid product without thermal degradation.[5]
| Parameter | Recommended Starting Condition | Rationale |
| Stationary Phase | Reversed-Phase C18 Silica | Retains polar compounds better than normal phase silica. |
| Mobile Phase | Water / Acetonitrile (ACN) with 0.1% Formic Acid | Formic acid maintains an acidic pH to prevent lactone hydrolysis. |
| Gradient | Linear gradient from 0% to 40% ACN in Water | Elutes highly polar impurities first, followed by the target compound. |
| Detection | HPLC with ELSD, CAD, or Mass Spec | Necessary for compounds lacking a strong UV chromophore.[5] |
Section 4: Frequently Asked Questions (FAQs)
Q: What are the ideal storage conditions for the purified this compound? A: Based on supplier data for similar compounds, the purified product should be stored as a solid at -20°C under an inert atmosphere (e.g., argon or nitrogen) in a desiccator.[11] This minimizes exposure to moisture and prevents hydrolysis.
Q: My compound is not visible under a UV lamp on the TLC plate. How can I visualize it? A: Most simple carbohydrate derivatives do not have a strong UV chromophore. Use a chemical stain for visualization. After eluting your TLC plate, dry it completely and dip it into one of the following stains, followed by gentle heating with a heat gun:
-
Potassium Permanganate (KMnO₄) stain: Stains most organic compounds that can be oxidized, appearing as yellow/brown spots on a purple background.
-
Ceric Ammonium Molybdate (CAM) stain: A general-purpose stain that gives dark blue spots with a wide variety of functional groups.
Q: Is recrystallization a viable method for final purification? A: Yes, recrystallization can be an excellent final step to achieve high purity if your compound is crystalline.[12][13] However, finding a suitable solvent system can be difficult due to the compound's high polarity. Common systems to try include methanol/acetone, ethanol/diethyl ether, or water/isopropanol. The crude material should be reasonably pure (>90%) before attempting recrystallization, otherwise, it may "oil out." A preliminary chromatographic step is often required.
References
- Ghanem, A., & Bánóczi, G. (2016). Gram-Scale Purification of Two Sesquiterpene Lactones from Chartolepsis Intermedia Boiss.
- Silver, J. (2025). How do we purify the product (carbohydrate chemistry) that produce some decompositions?
- Papandreou, G., Tong, M. K., & Ganem, B. (1993). Amidine, amidrazone, and amidoxime derivatives of monosaccharide aldonolactams: synthesis and evaluation as glycosidase inhibitors. Journal of the American Chemical Society.
-
Sajtos, F., et al. (2022). 2-Acetamido-2-deoxy-d-glucono-1,5-lactone Sulfonylhydrazones: Synthesis and Evaluation as Inhibitors of Human OGA and HexB Enzymes. International Journal of Molecular Sciences, 23(3), 1037. [Link]
- Katsuta, H., & Iguchi, K. (n.d.). Lactone purification method.
-
Arrault, A., et al. (2019). Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors. Molecules, 24(13), 2470. [Link]
- Teledyne ISCO. (n.d.).
-
Sajtos, F., et al. (2022). 2-Acetamido-2-deoxy-d-glucono-1,5-lactone Sulfonylhydrazones: Synthesis and Evaluation as Inhibitors of Human OGA and HexB Enzymes. PubMed. [Link]
- Sigma-Aldrich. (n.d.).
-
Birch, G. G., & Shamil, S. (1997). Tastes, structure and solution properties of D-glucono-1,5-lactone. Chemical Senses, 22(1), 53-65. [Link]
-
Stewart, C. F., et al. (2001). High-performance liquid chromatographic technique for the simultaneous determination of lactone and hydroxy acid forms of camptothecin and SN-38 in tissue culture media and cancer cells. Analytical Biochemistry, 297(1), 69-77. [Link]
- ChemicalBook. (n.d.). 2-ACETAMIDO-2-DEOXY-D-GLUCONO-1,5-LACTONE. ChemicalBook.
-
McKay, M. J., & Nguyen, H. M. (2023). A Hitchhiker's Guide to Problem Selection in Carbohydrate Synthesis. ACS Central Science. [Link]
- McKay, M. J., & Nguyen, H. M. (2023).
- Arrault, A., et al. (2019). Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors. Molecules.
-
Kumazawa, T., et al. (2000). Sensitive high-performance liquid chromatographic method for the determination of the lactone form and the lactone plus hydroxy-acid forms of the new camptothecin derivative DX-8951 in human plasma using fluorescence detection. Journal of Chromatography B: Biomedical Sciences and Applications, 740(2), 237-45. [Link]
- Wang, Y., et al. (2022). Simulation, Synthesis, and Degradation of Thioester-Engineered Polyacrylate Latex.
- ResearchGate. (n.d.). Amidoxime syntheses using hydroxylamine.
-
Arrault, A., et al. (2019). Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors. PubMed. [Link]
- Li, Z. (2014). Preparation method of 2-deoxy-D-glucose.
Sources
- 1. Tastes, structure and solution properties of D-glucono-1,5-lactone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. High-performance liquid chromatographic technique for the simultaneous determination of lactone and hydroxy acid forms of camptothecin and SN-38 in tissue culture media and cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. D-(+)-Glucono-1,5-lactone CAS#: 90-80-2 [m.chemicalbook.com]
- 7. Sensitive high-performance liquid chromatographic method for the determination of the lactone form and the lactone plus hydroxy-acid forms of the new camptothecin derivative DX-8951 in human plasma using fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. teledynelabs.com [teledynelabs.com]
- 10. 2-Acetamido-2-deoxy-d-glucono-1,5-lactone Sulfonylhydrazones: Synthesis and Evaluation as Inhibitors of Human OGA and HexB Enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. biosynth.com [biosynth.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. CN103910767A - Preparation method of 2-deoxy-D-glucose - Google Patents [patents.google.com]
Technical Support Center: Interpreting Anomalous Data from Experiments Involving 2-Acetamido-2-deoxy-D-glucono-1,5-lactone and Its Derivatives
A Senior Application Scientist's Guide for Researchers
Welcome to the technical support center for researchers utilizing 2-Acetamido-2-deoxy-D-glucono-1,5-lactone and its related compounds. This guide is designed to help you navigate the complexities of using this powerful O-GlcNAcase (OGA) inhibitor, troubleshoot anomalous data, and ensure the integrity of your experimental outcomes.
A Note on Nomenclature: The compound "2-Acetamido-2-deoxy-D-gluconhydroximo-1,5-lactone" specified in the topic appears to be a specific derivative, possibly an oxime or a related structure, of the more extensively documented OGA inhibitor, 2-Acetamido-2-deoxy-D-glucono-1,5-lactone (also known as N-Acetylglucosamino-1,5-lactone). This guide will focus on the parent lactone and its well-characterized derivatives (e.g., sulfonylhydrazones). The principles and troubleshooting steps outlined here provide a robust framework for interpreting data from any derivative, though the specific chemical properties of a 'hydroximo' group—such as stability, cell permeability, and binding kinetics—should be independently considered.
Section 1: Foundational Knowledge - Understanding Your Inhibitor
Before troubleshooting, it's crucial to have a firm grasp of the inhibitor's mechanism and handling requirements. Anomalous data often originates from a misunderstanding of these fundamentals.
FAQ: What is the mechanism of action for 2-Acetamido-2-deoxy-D-glucono-1,5-lactone?
This compound is a competitive inhibitor of O-GlcNAcase (OGA), the sole enzyme responsible for removing O-linked β-N-acetylglucosamine (O-GlcNAc) from serine and threonine residues of nuclear and cytoplasmic proteins.[1][2] The lactone moiety mimics the oxazolinium ion intermediate of the natural substrate during catalysis, allowing it to bind tightly to the OGA active site and prevent the hydrolysis of O-GlcNAc from modified proteins.[1][3] By inhibiting OGA, this compound leads to an increase in the overall level of protein O-GlcNAcylation within cells.
FAQ: What are the critical stability and handling considerations for this inhibitor?
The 1,5-lactone is prone to hydrolysis, which opens the ring structure and renders it inactive as an inhibitor.[4] This chemical instability is a primary source of experimental variability and perceived low potency.
| Parameter | Recommendation | Rationale & Causality |
| Storage | Store solid compound at -20°C or lower, under dessication. | The compound is hygroscopic; moisture can accelerate hydrolysis even in solid form. Low temperatures slow degradation. |
| Solvents | Prepare stock solutions in anhydrous DMSO. Aliquot and store at -80°C. | DMSO is a suitable solvent. Aliquoting prevents multiple freeze-thaw cycles which can introduce moisture and degrade the compound. |
| Aqueous Buffers | Prepare fresh dilutions in assay buffer immediately before use. Avoid prolonged storage in aqueous solutions. | The lactone ring is susceptible to hydrolysis in aqueous environments. The rate of hydrolysis is pH and temperature-dependent. |
| pH | Maintain assay pH near neutral (6.0-7.5). Avoid highly acidic or basic conditions. | The lactone is more stable at a slightly acidic to neutral pH. Basic conditions significantly accelerate hydrolysis. |
| Controls | Always include a "no-inhibitor" vehicle control (e.g., DMSO) in every experiment. | This is essential to establish baseline enzyme activity and to ensure the solvent itself is not affecting the assay. |
Section 2: Troubleshooting Anomalous In Vitro Enzyme Kinetics
Anomalies in purified enzyme assays are often the first sign of a problem. Correctly interpreting these data is key to validating your inhibitor before moving to more complex cellular models.
FAQ: Why is my observed inhibitory potency (IC₅₀/Kᵢ) much lower than expected?
If your calculated IC₅₀ or Kᵢ values are in the high micromolar or even millimolar range, when literature suggests nanomolar potency for some derivatives[5][6], it points to a significant issue.
Primary Cause: Inhibitor Inactivity. The most common reason is the hydrolysis of the lactone ring, as detailed above. If the majority of your compound has been hydrolyzed to the inactive open-chain form, you are essentially titrating a much lower concentration of active inhibitor than you assume.
Secondary Cause: Flawed Assay Setup.
-
Sub-optimal Buffer Conditions: Incorrect pH can both harm your enzyme and degrade your inhibitor.
-
Excessive Enzyme Concentration: Using too much enzyme can deplete the substrate too quickly, violating the assumptions of steady-state kinetics.[7]
-
Substrate Concentration: For a competitive inhibitor, the apparent IC₅₀ is dependent on the substrate concentration used in the assay (Cheng-Prusoff relationship). High substrate concentrations will require higher inhibitor concentrations to achieve 50% inhibition.
Protocol: Validating Inhibitor Potency in an In Vitro OGA Assay
This protocol provides a self-validating framework to obtain reliable kinetic data.
-
Component Preparation:
-
Enzyme: Use a fresh aliquot of purified OGA. Confirm its activity with a positive control substrate (e.g., p-nitrophenyl-N-acetyl-β-D-glucosaminide or a fluorescent equivalent).[3][8]
-
Inhibitor: Prepare a fresh 10 mM stock solution of 2-Acetamido-2-deoxy-D-glucono-1,5-lactone in anhydrous DMSO.
-
Buffer: Prepare a suitable assay buffer, e.g., 50 mM Sodium Cacodylate, pH 6.5, with 1 mg/mL BSA to prevent enzyme denaturation at low concentrations.[9]
-
-
Enzyme Titration (Assay Linearization):
-
Determine the enzyme concentration that results in a linear reaction rate for at least 30-60 minutes, consuming <10% of the substrate. This ensures steady-state conditions.
-
-
No-Inhibitor Control (V₀):
-
Run the reaction with the optimized enzyme concentration and a substrate concentration approximately equal to its Kₘ. This provides the baseline V₀ (initial velocity).
-
-
No-Enzyme Control:
-
Incubate the substrate in the assay buffer without enzyme for the full duration of the experiment. This is critical to measure the rate of non-enzymatic substrate degradation, which should be subtracted from all other readings.
-
-
Inhibitor Titration:
-
Perform the assay with a range of inhibitor concentrations (e.g., 8-12 points, spanning from expected Kᵢ/100 to expected Kᵢ*100).
-
Crucially, add the freshly diluted inhibitor to the assay plate immediately before initiating the reaction by adding the enzyme or substrate.
-
-
Data Analysis:
-
Plot the reaction velocity as a function of inhibitor concentration. Fit the data to a suitable dose-response curve to determine the IC₅₀.
-
Confirm the mode of inhibition (e.g., competitive) by performing the experiment at multiple substrate concentrations and analyzing the data using Lineweaver-Burk or non-linear regression models.[10][11][12] For competitive inhibition, Vₘₐₓ should remain constant while the apparent Kₘ increases with inhibitor concentration.[11][12]
-
Section 3: Interpreting Unexpected Results in Cell-Based Assays
Cellular systems introduce new layers of complexity, including permeability, metabolism, and off-target effects.
FAQ: I'm not seeing the expected increase in cellular O-GlcNAcylation. Why?
If Western blotting with a pan-O-GlcNAc antibody (like RL2 or CTD110.6) shows no change after inhibitor treatment, consider these possibilities:
-
Poor Cell Permeability: While some derivatives are cell-permeable[13][14][15], the parent lactone may have limited ability to cross the cell membrane. The efficiency can be cell-type dependent.
-
Inhibitor Degradation/Metabolism: The compound may be rapidly hydrolyzed in the cell culture medium or metabolized by the cells before it can reach its target.
-
Cellular Homeostasis: Cells have homeostatic mechanisms to regulate O-GlcNAc levels.[2] Prolonged inhibition of OGA can lead to compensatory changes, such as altered expression of OGA or OGT, which might mask the initial effect.[2]
-
Insufficient Dose or Time: The concentration or incubation time may be inadequate. A full dose-response and time-course experiment is essential.
FAQ: I'm observing unexpected cellular toxicity or off-target phenotypes. What are the likely causes?
Primary Cause: Inhibition of Lysosomal Hexosaminidases. The most significant off-target effect of many N-Acetylglucosamino-1,5-lactone-based inhibitors is the inhibition of the structurally related lysosomal enzymes Hexosaminidase A (HexA) and Hexosaminidase B (HexB).[5][6][16] These enzymes are crucial for ganglioside degradation. Their inhibition can lead to lysosomal storage defects, mimicking aspects of Tay-Sachs or Sandhoff disease, which can manifest as cellular toxicity.[5] Many derivatives of this lactone show poor selectivity between OGA and HexB.[6][16]
| Inhibitor Class | Target | Selectivity Profile | Potential Off-Target Effect |
| Lactone Derivatives | OGA | Often low selectivity vs. HexA/HexB.[6][16] | Lysosomal dysfunction due to HexA/B inhibition. |
| PUGNAc | OGA | Poor selectivity.[1] | Multiple off-target effects reported.[1] |
| Thiamet-G | OGA | High selectivity over HexA/B. | Considered a more selective tool compound. |
| GlcNAcstatins | OGA | Very high selectivity (up to 900,000-fold).[13] | Minimal HexA/B-related off-target effects.[13] |
Secondary Cause: O-GlcNAc-Mediated Stress. While acute increases in O-GlcNAcylation can be cytoprotective, chronic, and global hyper-O-GlcNAcylation can disrupt cellular processes, alter signaling pathways, and induce cellular stress, which may be misinterpreted as a specific phenotype.[17]
Sources
- 1. Understanding and exploiting the roles of O-GlcNAc in neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. O-GlcNAcase Expression is Sensitive to Changes in O-GlcNAc Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-Acetamido-2-deoxy-d-glucono-1,5-lactone Sulfonylhydrazones: Synthesis and Evaluation as Inhibitors of Human OGA and HexB Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The inhibition of N-acetyl-beta-D-glucosaminase by the (1-4)-and (1-5)-lactones of N-acetylglucosaminic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. 2-Acetamido-2-deoxy-d-glucono-1,5-lactone Sulfonylhydrazones: Synthesis and Evaluation as Inhibitors of Human OGA and HexB Enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Interpreting enzyme and receptor kinetics: keeping it simple, but not too simple - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. bmrservice.com [bmrservice.com]
- 9. Enzymatic assay of nucleocytoplasmic O-linked β-N-acetylglucosaminyltransferase (O-GlcNAc transferase, OGT) - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. reddit.com [reddit.com]
- 11. bio.libretexts.org [bio.libretexts.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Cell-Penetrant, Nanomolar O-GlcNAcase Inhibitors Selective against Lysosomal Hexosaminidases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Inhibition of O-GlcNAcase Using a Potent and Cell-Permeable Inhibitor Does Not Induce Insulin Resistance in 3T3-L1 Adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Inhibition of O-GlcNAcase using a potent and cell-permeable inhibitor does not induce insulin resistance in 3T3-L1 adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. alzdiscovery.org [alzdiscovery.org]
Refining experimental protocols for enhanced reproducibility with 2-Acetamido-2-deoxy-D-gluconhydroximo-1,5-lactone
A Guide for Researchers Utilizing 2-Acetamido-2-deoxy-D-gluconhydroximo-1,5-lactone and Related Compounds
Welcome to the technical support hub for researchers working with O-GlcNAcase (OGA) inhibitors. This guide is designed to provide in-depth technical and practical advice to enhance the reproducibility of your experiments involving this compound and its closely related precursor, 2-Acetamido-2-deoxy-D-glucono-1,5-lactone. While specific literature on the hydroximo-lactone derivative is sparse, the principles outlined here are grounded in the well-documented behavior of gluconolactones and the general best practices for OGA inhibition assays.
Our goal is to move beyond simple procedural lists and delve into the causality behind experimental choices. This resource is structured as a dynamic FAQ and troubleshooting guide to directly address the common challenges encountered in the lab.
Understanding the Tool: Physicochemical Properties
A clear understanding of your inhibitor's properties is the first step toward reproducible results. Below is a summary of the key characteristics of the foundational compound, 2-Acetamido-2-deoxy-D-glucono-1,5-lactone.
| Property | Value | Source |
| Synonyms | N-Acetylglucosamino-1,5-lactone, 2-Acetamido-2-deoxy-D-gluconolactone | [1] |
| Molecular Formula | C₈H₁₃NO₆ | |
| Molecular Weight | 219.19 g/mol | |
| CAS Number | 19026-22-3 | |
| Appearance | White to Off-White Solid | |
| Storage Temperature | -20°C, Hygroscopic | |
| Solubility | Water, Methanol |
The Central Mechanism: O-GlcNAc Cycling
To effectively use an OGA inhibitor, it's crucial to understand its place in cellular signaling. O-GlcNAcylation is a dynamic post-translational modification where a single N-acetylglucosamine (O-GlcNAc) sugar is attached to serine or threonine residues of nuclear and cytoplasmic proteins.[2] This process is governed by two key enzymes: O-GlcNAc Transferase (OGT), which adds the sugar, and O-GlcNAcase (OGA), which removes it.[3] This constant cycling is vital for regulating a multitude of cellular processes, and its dysregulation is implicated in diseases like Alzheimer's, diabetes, and cancer.[4] Your inhibitor directly targets OGA, shifting the equilibrium towards a state of hyper-O-GlcNAcylation.
Frequently Asked Questions (FAQs)
Q1: How should I store and handle the inhibitor?
A1: The compound is hygroscopic and should be stored at -20°C under an inert atmosphere. Before use, allow the vial to equilibrate to room temperature before opening to prevent condensation of moisture onto the compound. For long-term storage of solutions, prepare aliquots in an appropriate solvent (e.g., DMSO for cellular assays, or assay buffer for in vitro assays) and store at -80°C to minimize freeze-thaw cycles.
Q2: What is the primary cause of inconsistent results with this inhibitor?
A2: The most likely culprit is the instability of the lactone ring in aqueous solutions. Glucono-δ-lactone, a similar compound, hydrolyzes in water to form gluconic acid, a process that is accelerated by heat and higher pH.[5] This hydrolysis opens the lactone ring, which is critical for binding to the OGA active site. The resulting linear gluconic acid form is not an effective inhibitor. Therefore, preparing fresh solutions of the inhibitor in your assay buffer immediately before each experiment is paramount for reproducibility.
Q3: How do I choose the right concentration range for my experiments?
A3: For initial in vitro enzyme inhibition assays, a broad concentration range is recommended, spanning from picomolar to high micromolar, to determine the IC50 value. A typical starting point would be a 10-point, 3-fold serial dilution starting from 100 µM. For cellular assays, higher concentrations may be needed to account for cell permeability and intracellular metabolism.[6] It is advisable to perform a dose-response experiment to determine the optimal concentration for achieving the desired increase in O-GlcNAcylation without inducing cytotoxicity.[7]
Q4: Can I use this inhibitor to differentiate between OGA and lysosomal hexosaminidases?
A4: This can be challenging. Many early-generation OGA inhibitors show cross-reactivity with lysosomal β-hexosaminidases (HexA/B) due to similarities in their active sites.[8] To assess selectivity, you should perform a parallel inhibition assay using purified lysosomal hexosaminidase and compare the IC50 values.[9] More advanced, highly selective inhibitors have been developed by modifying the N-acyl substituent to exploit differences in the active site pockets of OGA and hexosaminidases.[10]
Troubleshooting Guide
This section provides a systematic approach to resolving common issues.
In-Depth Troubleshooting Scenarios
-
Problem: High variability in IC50 values between experiments.
-
Primary Cause & Rationale: As highlighted, the lactone ring is susceptible to hydrolysis. The rate of hydrolysis is dependent on time, temperature, and pH.[11] If you prepare a stock solution in aqueous buffer and use it over several hours or for multiple experiments, the effective concentration of the active inhibitor will decrease over time, leading to inconsistent results.
-
Solution:
-
Prepare Fresh: Always prepare the inhibitor dilutions in assay buffer immediately before adding them to the assay plate.
-
pH Control: Ensure your assay buffer is at a neutral or slightly acidic pH (6.5-7.5), as high pH accelerates hydrolysis.
-
Temperature: Keep all components, including the inhibitor dilutions, on ice until you are ready to start the reaction.[12]
-
-
-
Problem: The inhibitor shows lower than expected potency.
-
Primary Cause & Rationale: Aside from hydrolysis, this could be an issue with enzyme or substrate concentration. The apparent IC50 of a competitive inhibitor can be influenced by the substrate concentration. Additionally, if the enzyme concentration is too high, it can lead to what is known as "tight binding" inhibition, which can skew IC50 values.[13]
-
Solution:
-
Enzyme Titration: Ensure you are using an appropriate concentration of OGA in your assay. The enzyme concentration should be well below the determined Ki of the inhibitor.
-
Substrate Concentration: Run the assay at a substrate concentration close to its Km value. This ensures the assay is sensitive to competitive inhibitors.
-
Positive Control: Include a well-characterized OGA inhibitor, such as Thiamet-G, in your assay to confirm that the enzyme and assay conditions are optimal.[14]
-
-
-
Problem: In a cellular assay, there is no increase in total O-GlcNAcylation after treatment.
-
Primary Cause & Rationale: This could be due to poor cell permeability of the compound, rapid metabolism of the inhibitor by the cells, or insufficient treatment time.
-
Solution:
-
Permeability: While many glycosidase inhibitors are designed to be cell-permeable, this should be verified. Consider using a permeabilizing agent in a control experiment, though this is not suitable for live-cell studies.
-
Time Course: Perform a time-course experiment, treating cells for various durations (e.g., 4, 8, 12, 24 hours) to determine the optimal treatment time.[15]
-
Dose Response: As mentioned in the FAQ, ensure you are using a high enough concentration to see an effect. Perform a dose-response curve and assess O-GlcNAcylation levels by Western blot.
-
Cytotoxicity: High concentrations of any compound can be toxic. Perform a cytotoxicity assay (e.g., MTT or LDH assay) to ensure the treatment is not simply causing cell death.
-
-
Experimental Protocols
Protocol 1: In Vitro OGA Inhibition Assay using a Fluorogenic Substrate
This protocol provides a framework for determining the IC50 of an inhibitor against purified human OGA.
Materials:
-
Purified recombinant human OGA
-
Fluorogenic substrate: 4-Methylumbelliferyl N-acetyl-β-D-glucosaminide (4-MU-GlcNAc)[9]
-
Assay Buffer: 50 mM HEPES, 100 mM NaCl, 0.1% BSA, pH 7.0
-
Inhibitor stock solution (e.g., 10 mM in DMSO)
-
Stop Solution: 0.5 M Sodium Carbonate, pH 10.5
-
96-well black, flat-bottom plates[12]
-
Fluorescence plate reader (Excitation: 365 nm, Emission: 445 nm)
Procedure:
-
Inhibitor Dilution: Prepare a serial dilution of your inhibitor in the Assay Buffer. It is critical to perform this step immediately before use.
-
Assay Plate Setup:
-
Add 25 µL of Assay Buffer to the "no enzyme" control wells.
-
Add 25 µL of the various inhibitor concentrations to the experimental wells.
-
Add 25 µL of Assay Buffer (with a corresponding amount of DMSO as a vehicle control) to the "no inhibitor" (100% activity) wells.
-
-
Enzyme Addition: Add 25 µL of diluted OGA enzyme (at a pre-determined optimal concentration) to all wells except the "no enzyme" controls.
-
Pre-incubation: Gently mix the plate and pre-incubate for 15 minutes at 37°C to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add 50 µL of the 4-MU-GlcNAc substrate (at a concentration near its Km, typically 200-400 µM) to all wells to start the reaction.
-
Incubation: Incubate the plate at 37°C for 30-60 minutes, protected from light. The incubation time should be optimized to ensure the reaction remains in the linear range.
-
Reaction Termination: Add 100 µL of Stop Solution to all wells. This will stop the enzymatic reaction and shift the pH to maximize the fluorescence of the 4-methylumbelliferone product.
-
Data Acquisition: Read the fluorescence on a plate reader.
-
Data Analysis:
-
Subtract the background fluorescence from the "no enzyme" wells.
-
Normalize the data to the "no inhibitor" control (100% activity).
-
Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Western Blot Analysis of Total O-GlcNAcylation in Cultured Cells
This protocol outlines the steps to assess changes in protein O-GlcNAcylation following inhibitor treatment.
Procedure:
-
Cell Culture and Treatment: Plate cells to be 70-80% confluent at the time of treatment. Treat cells with various concentrations of the OGA inhibitor or a vehicle control for an optimized duration (e.g., 12-24 hours).
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease inhibitors and a broad-spectrum OGA inhibitor (like PUGNAc or Thiamet-G at 50 µM) to preserve the O-GlcNAc modification during sample processing.[16]
-
Scrape the cells, collect the lysate, and clarify by centrifugation at ~14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification: Determine the protein concentration of the supernatant using a standard method (e.g., BCA assay).
-
SDS-PAGE and Western Blotting:
-
Normalize all samples to the same protein concentration (e.g., 20-30 µg per lane).
-
Separate proteins on an SDS-PAGE gel and transfer to a nitrocellulose or PVDF membrane.[17]
-
Block the membrane for 1 hour at room temperature with 5% BSA or non-fat milk in TBST.
-
Incubate the membrane with a primary antibody specific for O-GlcNAc (e.g., RL2 or CTD110.6) overnight at 4°C.
-
Wash the membrane extensively with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and develop with an enhanced chemiluminescence (ECL) substrate.
-
Image the blot.
-
-
Analysis and Normalization:
-
A general increase in signal across multiple bands indicates successful OGA inhibition.
-
To ensure equal loading, strip the blot and re-probe with an antibody against a loading control protein (e.g., GAPDH or β-actin).
-
References
-
Kim, E., et al. (2007). Enzymatic characterization of O-GlcNAcase isoforms using a fluorogenic GlcNAc substrate. PubMed. Available at: [Link]
-
Wikipedia. (n.d.). Glucono-δ-lactone. Wikipedia. Available at: [Link]
-
Kim, E., et al. (2007). Enzymatic characterization of O-GlcNAcase isoforms using a fluorogenic GlcNAc substrate. PMC. Available at: [Link]
-
Daou, S., et al. (2022). Immunoprecipitation and Western blot-based detection of protein O-GlcNAcylation in cells. STAR Protocols. Available at: [Link]
-
Semsey, S., et al. (2012). Determination of spontaneous hydrolysis rate constants of gluconolactone (GL) and 6-phosphogluconolactone (6PGL). ResearchGate. Available at: [Link]
-
van Dijken, J. P., et al. (1995). Novel Pathway for Alcoholic Fermentation of δ-Gluconolactone in the Yeast Saccharomyces bulderi. PMC. Available at: [Link]
-
Pocker, Y., & Green, E. (1973). Hydrolysis of D-glucono-.delta.-lactone. I. General acid-base catalysis, solvent deuterium isotope effects, and transition state characterization. Journal of the American Chemical Society. Available at: [Link]
-
Thompson, A. D., et al. (2019). Identifying potentially O-GlcNAcylated proteins using metabolic labeling, bioorthogonal enrichment, and Western blotting. PubMed Central. Available at: [Link]
-
Hsieh-Wilson, L. A., et al. (2017). Methods for the Detection, Study, and Dynamic Profiling of O-GlcNAc Glycosylation. PMC. Available at: [Link]
-
Ataman Kimya. (n.d.). GLUCONO DELTA LACTONE. Ataman Kimya. Available at: [Link]
-
Boo, J., et al. (2023). A fluorescent probe to simultaneously detect both O-GlcNAcase and phosphatase. Frontiers in Chemistry. Available at: [Link]
-
Biomedical Research Service Center. (n.d.). BMR O-GlcNAcase (OGA) Assay Kit. Biomedical Research Service Center. Available at: [Link]
-
Takeda, S., et al. (2021). Discovery of a Novel and Brain-Penetrant O-GlcNAcase Inhibitor via Virtual Screening, Structure-Based Analysis, and Rational Lead Optimization. Journal of Medicinal Chemistry. Available at: [Link]
-
Zachara, N. E., & Hart, G. W. (2016). DETECTION AND ANALYSIS OF PROTEINS MODIFIED BY O-LINKED N-ACETYLGLUCOSAMINE. PMC. Available at: [Link]
-
Leśniak, W., & Poznański, J. (2021). A standard operating procedure for an enzymatic activity inhibition assay. European Biophysics Journal. Available at: [Link]
-
Wang, Z., et al. (2022). Fluorescent Detection of O-GlcNAc via Tandem Glycan Labeling. PMC. Available at: [Link]
-
National Center for Biotechnology Information. (2012). Mechanism of Action Assays for Enzymes. Assay Guidance Manual. Available at: [Link]
-
El-Hossary, E. M., et al. (2021). Overview of the Assays to Probe O-Linked β-N-Acetylglucosamine Transferase Binding and Activity. Molecules. Available at: [Link]
-
Chen, Y., et al. (2024). A New Potent Inhibitor against α-Glucosidase Based on an In Vitro Enzymatic Synthesis Approach. Molecules. Available at: [Link]
-
van Aalten, D. M. F., et al. (2014). O-GlcNAcase: Promiscuous Hexosaminidase or Key Regulator of O-GlcNAc Signaling?. Journal of Biological Chemistry. Available at: [Link]
-
Dorfmueller, H. C., et al. (2010). Cell-Penetrant, Nanomolar O-GlcNAcase Inhibitors Selective against Lysosomal Hexosaminidases. Chemistry & Biology. Available at: [Link]
-
Vocadlo, D. J., et al. (2019). Catalytic mechanism of OGA and lysosomal β-hexosaminidases and some recollections on the discovery of Thiamet-G. ResearchGate. Available at: [Link]
-
Selnick, H. G., et al. (2019). Discovery of MK-8719, a Potent O-GlcNAcase Inhibitor as a Potential Treatment for Tauopathies. Journal of Medicinal Chemistry. Available at: [Link]
-
Mphahlele, M. J., et al. (2022). In vitro α–Glucosidase Inhibition, Cytotoxicity, SAR, Swiss ADME Prediction and Molecular Docking Study of New N–Substituted Hydantoin Derivatives. ChemistrySelect. Available at: [Link]
-
PCR Biosystems. (n.d.). What troubleshooting is recommended if the reaction is being inhibited?. PCR Biosystems. Available at: [Link]
-
Al-Ostoot, F. H., et al. (2023). Design, synthesis, in vitro anti-α-glucosidase evaluations, and computational studies of new phthalimide-phenoxy-1,2,3-triazole-N-phenyl (or benzyl) acetamides as potential anti-diabetic agents. Scientific Reports. Available at: [Link]
-
Alzheimer's Drug Discovery Foundation. (n.d.). O-GlcNAcase Inhibitors. Alzheimer's Drug Discovery Foundation. Available at: [Link]
-
RSC Publishing. (2022). Hot articles. RSC Advances Blog. Available at: [Link]
-
Semantic Scholar. (n.d.). New selective inhibitors of α‐glucosidase for the treatment of type 2 diabetes mellitus. Semantic Scholar. Available at: [Link]
Sources
- 1. scbt.com [scbt.com]
- 2. DETECTION AND ANALYSIS OF PROTEINS MODIFIED BY O-LINKED N-ACETYLGLUCOSAMINE - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Overview of the Assays to Probe O-Linked β-N-Acetylglucosamine Transferase Binding and Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. alzdiscovery.org [alzdiscovery.org]
- 5. Glucono-δ-lactone - Wikipedia [en.wikipedia.org]
- 6. A New Potent Inhibitor against α-Glucosidase Based on an In Vitro Enzymatic Synthesis Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro α–Glucosidase Inhibition, Cytotoxicity, SAR, Swiss ADME Prediction and Molecular Docking Study of New N–Substituted Hydantoin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Cell-Penetrant, Nanomolar O-GlcNAcase Inhibitors Selective against Lysosomal Hexosaminidases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Novel Pathway for Alcoholic Fermentation of δ-Gluconolactone in the Yeast Saccharomyces bulderi - PMC [pmc.ncbi.nlm.nih.gov]
- 12. docs.abcam.com [docs.abcam.com]
- 13. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. assets.fishersci.com [assets.fishersci.com]
- 17. Immunoprecipitation and Western blot-based detection of protein O-GlcNAcylation in cells - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Senior Application Scientist's Guide to Validating hOGA Inhibition by 2-Acetamido-2-deoxy-D-gluconhydroximo-1,5-lactone
Welcome to a comprehensive guide designed for researchers, scientists, and drug development professionals. This document provides an in-depth comparison of methodologies to validate the inhibitory activity of 2-Acetamido-2-deoxy-D-gluconhydroximo-1,5-lactone on human O-GlcNAcase (hOGA). Our focus is not merely on protocols but on the scientific rationale behind each experimental choice, ensuring robust and reproducible data.
The dynamic post-translational modification of nuclear and cytoplasmic proteins by O-linked β-N-acetylglucosamine (O-GlcNAc) is a critical regulatory mechanism in a vast array of cellular processes.[1] The cycling of this modification is governed by two highly conserved enzymes: O-GlcNAc transferase (OGT), which adds the sugar moiety, and O-GlcNAcase (hOGA), which removes it.[1][2] Given the implication of aberrant O-GlcNAc signaling in pathologies such as neurodegenerative diseases, type 2 diabetes, and cancer, hOGA has emerged as a significant therapeutic target.[3]
This compound and its derivatives represent a class of compounds designed to inhibit hOGA. Validating their efficacy and mechanism of action requires a multi-faceted approach, moving from initial biochemical characterization to confirmation of target engagement in a cellular environment. This guide will compare and contrast the essential validation techniques, providing both the "how" and the "why" to empower your research.
I. Foundational Analysis: In Vitro Biochemical Assays
The initial step in validating a potential inhibitor is to characterize its direct interaction with the purified target enzyme. These biochemical assays are fundamental for determining key inhibitory parameters such as potency (IC₅₀) and the equilibrium dissociation constant (Kᵢ), as well as for elucidating the thermodynamic and kinetic profiles of the interaction.
A. Enzyme Kinetic Assays: Determining Potency and Inhibition Modality
Enzyme kinetic assays are the bedrock for quantifying an inhibitor's potency. The core principle involves measuring the rate of the enzymatic reaction in the presence and absence of the inhibitor. For hOGA, this is typically achieved using a substrate that produces a detectable signal upon cleavage.
Causality Behind Experimental Choices:
-
Substrate Selection: A common choice is a chromogenic substrate like p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNP-GlcNAc) or a more sensitive fluorogenic substrate such as 4-methylumbelliferyl-GlcNAc (4-MU-GlcNAc).[4] The cleavage of these substrates by hOGA releases p-nitrophenol or 4-methylumbelliferone, respectively, which can be quantified spectrophotometrically or fluorometrically. The choice depends on the required sensitivity and available instrumentation.
-
Assay Conditions: Maintaining a stable pH and temperature is crucial for reproducible enzyme activity.[5] The reaction buffer should be optimized to ensure the enzyme is in its most active state and that the inhibitor is soluble.
-
Determining Inhibition Type: By varying the concentrations of both the substrate and the inhibitor, one can determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive) using analyses like Dixon or Cornish-Bowden plots.[6][7] This is critical for understanding how the inhibitor interacts with the enzyme. For instance, derivatives of 2-acetamido-2-deoxy-D-glucono-1,5-lactone have been shown to be competitive inhibitors of hOGA.[8]
Experimental Protocol: hOGA Inhibition Assay
-
Preparation: Prepare serial dilutions of this compound in the assay buffer (e.g., 50 mM sodium phosphate, 100 mM NaCl, 0.1% BSA, pH 6.5).
-
Enzyme Addition: In a 96-well microplate, add 25 µL of the inhibitor dilutions. To this, add 25 µL of purified recombinant hOGA enzyme solution. Include wells with buffer instead of inhibitor as a positive control (100% activity) and wells with buffer and no enzyme as a negative control (background).
-
Pre-incubation: Gently mix and pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add 50 µL of the fluorogenic substrate 4-MU-GlcNAc to all wells to start the reaction. The final substrate concentration should be at or near its Kₘ value for sensitive detection of competitive inhibition.
-
Incubation: Incubate the plate at 37°C for 30 minutes.
-
Termination: Stop the reaction by adding 100 µL of a high pH stop buffer (e.g., 0.5 M sodium carbonate, pH 10.5). This also enhances the fluorescence of the liberated 4-methylumbelliferone.
-
Detection: Read the fluorescence at an excitation wavelength of ~360 nm and an emission wavelength of ~450 nm.
-
Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the positive control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
B. Isothermal Titration Calorimetry (ITC): A Thermodynamic Deep Dive
While kinetic assays provide potency, ITC offers a deeper understanding of the binding thermodynamics. It is the gold standard for directly measuring the heat released or absorbed during a binding event.[9][10] This allows for the simultaneous determination of the binding affinity (Kₐ or K₋), enthalpy (ΔH), entropy (ΔS), and stoichiometry (n) in a single, label-free experiment.[9][11]
Causality Behind Experimental Choices:
-
Why ITC? ITC provides a complete thermodynamic signature of the interaction. A favorable binding event (negative ΔG) can be driven by enthalpy (favorable bond formation, ΔH < 0) or entropy (increased disorder, ΔS > 0), or both. Understanding these driving forces is invaluable for lead optimization.
-
Buffer Matching: It is absolutely critical that the inhibitor and the protein are in an identical buffer.[11] Any mismatch in buffer components will generate heats of dilution that can obscure the true binding signal.
-
Concentration Matters: The concentration of the macromolecule in the cell and the ligand in the syringe must be carefully chosen. Typically, the cell concentration should be at least 10 times the expected K₋, and the syringe concentration should be 10-20 times the cell concentration to ensure a complete binding isotherm.[11]
C. Surface Plasmon Resonance (SPR): Unveiling Binding Kinetics
SPR is a powerful, label-free optical technique that provides real-time data on molecular interactions.[12][13] It allows for the precise measurement of association (kₐ or k₋) and dissociation (k₋ or k₋) rates, which together define the equilibrium dissociation constant (K₋ = k₋/kₐ).
Causality Behind Experimental Choices:
-
Why SPR? Two inhibitors can have the same K₋ but vastly different kinetic profiles. An inhibitor with a fast 'on-rate' and a slow 'off-rate' (long residence time) may have a more durable pharmacological effect than one with fast on/off rates. This kinetic information is crucial for drug development and cannot be obtained from standard kinetic assays or ITC.[14]
-
Immobilization Strategy: The hOGA enzyme is typically immobilized on a sensor chip. The method of immobilization (e.g., amine coupling, capture-based) must be chosen carefully to ensure the protein remains active and its binding site is accessible.
-
Analyte Concentration Range: A range of inhibitor concentrations, spanning from well below to well above the expected K₋, should be tested to obtain a full kinetic profile.
II. The Crucial Transition: Cell-Based Target Engagement
Confirming that an inhibitor can bind to its target in the complex milieu of a living cell is a critical validation step. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for demonstrating this target engagement.[15][16]
Cellular Thermal Shift Assay (CETSA): Proving the Hit in a Physiological Context
The principle of CETSA is based on ligand-induced thermal stabilization.[17] When a small molecule like this compound binds to its target protein (hOGA), it generally increases the protein's stability, making it more resistant to heat-induced denaturation and aggregation.[18]
Causality Behind Experimental Choices:
-
Why CETSA? A compound that is potent in a biochemical assay may fail in a cellular context due to poor permeability, rapid efflux, or metabolic instability. CETSA provides direct evidence that the inhibitor reaches and binds to hOGA inside intact cells, bridging the gap between biochemistry and cell biology.[15]
-
Temperature Gradient: A critical step is to determine the optimal temperature that causes a significant portion of unbound hOGA to precipitate, while leaving a detectable amount of soluble protein. This temperature is then used to assess the stabilizing effect of the inhibitor.
-
Detection Method: The amount of soluble hOGA remaining after the heat challenge can be quantified by various methods. Western blotting is a common and accessible technique. More advanced, high-throughput methods can use technologies like AlphaScreen or mass spectrometry.[16][17]
Experimental Protocol: CETSA for hOGA
-
Cell Treatment: Culture cells (e.g., HEK293T) to ~80% confluency. Treat the cells with various concentrations of this compound or a vehicle control (e.g., DMSO) for 1-2 hours.
-
Heating: Harvest the cells and resuspend them in a buffered saline solution. Aliquot the cell suspensions into PCR tubes. Heat the tubes to a range of temperatures (e.g., 40-60°C) for 3 minutes using a thermal cycler, followed by immediate cooling to 4°C.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or sonication.
-
Separation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes to pellet the aggregated, denatured proteins.
-
Quantification: Carefully collect the supernatant containing the soluble protein fraction. Analyze the amount of soluble hOGA in the supernatant by Western blot using a specific anti-hOGA antibody.
-
Analysis: A positive result is observed as a higher amount of soluble hOGA in the inhibitor-treated samples compared to the vehicle control at a given temperature, indicating thermal stabilization. This shift in the melting curve confirms target engagement.
Sources
- 1. In Vitro Biochemical Assays for O-GlcNAc-Processing Enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. O-GlcNAcase: Promiscuous Hexosaminidase or Key Regulator of O-GlcNAc Signaling? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-Acetamido-2-deoxy-d-glucono-1,5-lactone Sulfonylhydrazones: Synthesis and Evaluation as Inhibitors of Human OGA and HexB Enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2-Acetamido-2-deoxy-d-glucono-1,5-lactone Sulfonylhydrazones: Synthesis and Evaluation as Inhibitors of Human OGA and HexB Enzymes [mdpi.com]
- 5. Optimization and Validation of a Microscale In vitro Method to Assess α-Glucosidase Inhibition Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. knowledge.lancashire.ac.uk [knowledge.lancashire.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. ptacts.uspto.gov [ptacts.uspto.gov]
- 10. nuvisan.com [nuvisan.com]
- 11. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 12. Measuring antibody-antigen binding kinetics using surface plasmon resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Development of a Surface Plasmon Resonance Assay for the Characterization of Small-Molecule Binding Kinetics and Mechanism of Binding to Kynurenine 3-Monooxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 16. drugtargetreview.com [drugtargetreview.com]
- 17. Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
A comparative analysis of 2-Acetamido-2-deoxy-D-gluconhydroximo-1,5-lactone with other known OGA inhibitors
A Technical Guide for Researchers in Drug Discovery and Development
Introduction: The Critical Role of O-GlcNAc Cycling and OGA Inhibition
The dynamic post-translational modification of nuclear and cytoplasmic proteins with a single β-N-acetylglucosamine (O-GlcNAc) moiety is a fundamental regulatory mechanism akin to phosphorylation. This process, known as O-GlcNAc cycling, is governed by the interplay of two key enzymes: O-GlcNAc transferase (OGT), which adds the O-GlcNAc modification, and O-GlcNAcase (OGA), which removes it.[1][2] This enzymatic duo acts as a cellular rheostat, fine-tuning the function of thousands of proteins in response to various stimuli, including nutrient availability.[3]
Dysregulation of O-GlcNAc cycling has been implicated in the pathophysiology of numerous diseases, including neurodegenerative disorders like Alzheimer's disease, cancer, and diabetes.[4][5] Consequently, the pharmacological inhibition of OGA has emerged as a promising therapeutic strategy to elevate global O-GlcNAcylation levels and restore cellular homeostasis. This guide provides a comparative analysis of 2-Acetamido-2-deoxy-D-glucono-1,5-lactone derivatives with other well-established OGA inhibitors, namely Thiamet-G, PUGNAc, and NButGT. We will delve into their mechanisms of action, inhibitory potencies, selectivity profiles, and provide supporting experimental data and protocols to aid researchers in their drug discovery efforts.
The O-GlcNAc Cycling Pathway: A Dynamic Regulatory Hub
The O-GlcNAc cycling pathway is intricately linked to cellular metabolism, particularly the hexosamine biosynthetic pathway (HBP), which produces the donor substrate for OGT, UDP-GlcNAc. The levels of UDP-GlcNAc fluctuate with nutrient availability, thus coupling the cell's metabolic state to the O-GlcNAcylation of target proteins. These modified proteins are involved in a vast array of cellular processes, including signal transduction, transcription, and protein stability.[6][7] OGA, a member of the glycoside hydrolase family 84, catalyzes the removal of O-GlcNAc, thereby ensuring the dynamic and reversible nature of this modification.
Figure 1: O-GlcNAc Cycling Pathway Diagram
A Comparative Look at OGA Inhibitors
The development of potent and selective OGA inhibitors is crucial for dissecting the functional roles of O-GlcNAcylation and for therapeutic applications. Here, we compare 2-Acetamido-2-deoxy-D-glucono-1,5-lactone derivatives with Thiamet-G, PUGNAc, and NButGT.
2-Acetamido-2-deoxy-D-glucono-1,5-lactone and its Derivatives
While the specific "hydroximo" derivative mentioned in the topic is not extensively characterized in the literature as a potent OGA inhibitor, several other derivatives of 2-acetamido-2-deoxy-D-glucono-1,5-lactone have been synthesized and evaluated. These compounds, including semicarbazone and sulfonylhydrazone derivatives, have shown potent, competitive inhibition of human OGA (hOGA) in the nanomolar range.[8][9] A notable characteristic of these derivatives is their lack of significant selectivity for OGA over the functionally related lysosomal β-hexosaminidases (HexA and HexB).[9] This is a critical consideration for therapeutic development, as off-target inhibition of β-hexosaminidases can lead to lysosomal storage disorders.
Thiamet-G
Thiamet-G is a potent and highly selective OGA inhibitor with a Ki of approximately 21 nM for human OGA.[10] Its design was inspired by the transition state of the OGA catalytic mechanism, leading to its high affinity and selectivity.[11] Thiamet-G is cell-permeable and has been shown to cross the blood-brain barrier, making it a valuable tool for in vivo studies.[12][13] Numerous preclinical studies have demonstrated the efficacy of Thiamet-G in reducing pathological tau phosphorylation and aggregation in models of Alzheimer's disease.[14]
PUGNAc
O-(2-Acetamido-2-deoxy-D-glucopyranosylidene)amino-N-phenylcarbamate (PUGNAc) is one of the earliest and most widely used OGA inhibitors. While it effectively increases global O-GlcNAcylation, its utility is hampered by a significant lack of selectivity. PUGNAc inhibits lysosomal β-hexosaminidases with potency similar to that for OGA, which can lead to off-target effects and complicate the interpretation of experimental results.
NButGT
N-Butyldeoxynojirimycin-based inhibitors, such as NButGT (1,2-dideoxy-2'-propyl-α-D-glucopyranoso-[2,1-D]-Δ2'-thiazoline), were developed to improve selectivity over lysosomal hexosaminidases. NButGT and its derivatives exploit a conserved active-site pocket in OGA that is not present in other related enzymes, thereby achieving greater selectivity.[11] These inhibitors are also cell-permeable and have been used in in vivo studies to investigate the physiological roles of O-GlcNAcylation.
Quantitative Comparison of OGA Inhibitors
The following table summarizes the inhibitory potency (Ki) and selectivity of the discussed OGA inhibitors. It is important to note that these values are compiled from different studies and direct, head-to-head comparisons under identical assay conditions are limited.
| Inhibitor | Target Enzyme | Ki (nM) | Selectivity (vs. HexB) | Reference(s) |
| 2-Acetamido-2-deoxy-D-glucono-1,5-lactone 1-naphthalenesulfonylhydrazone | hOGA | 27 | ~0.25 (less selective) | [7][9] |
| hHexB | 6.8 | [7][9] | ||
| 2-acetamido-2-deoxy-d-glucono-1,5-lactone 4-(2-naphthyl)-semicarbazone | hOGA | 36 | Moderate | [8] |
| Thiamet-G | hOGA | 21 | High | [10] |
| PUGNAc | OGA | Varies (nM to µM range) | Low | Varies |
| NButGT | OGA | Varies (nM range) | High | [11] |
Experimental Methodologies
To facilitate reproducible research, we provide detailed protocols for key experiments in the study of OGA inhibitors.
OGA Enzyme Inhibition Assay (Fluorogenic Substrate)
This assay measures the ability of a compound to inhibit the enzymatic activity of OGA using a fluorogenic substrate, such as 4-methylumbelliferyl-N-acetyl-β-D-glucosaminide (4-MUG).
Sources
- 1. Regulating the Regulators: Mechanisms of Substrate Selection of the O-GlcNAc cycling enzymes OGT and OGA. | Semantic Scholar [semanticscholar.org]
- 2. O-GlcNAc transferase and O-GlcNAcase: achieving target substrate specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of a Novel and Brain-Penetrant O-GlcNAcase Inhibitor via Virtual Screening, Structure-Based Analysis, and Rational Lead Optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. O-GlcNAcase inhibitors as potential therapeutics for the treatment of Alzheimer's disease and related tauopathies: analysis of the patent literature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. O-GlcNAcylation protein disruption by Thiamet G promotes changes on the GBM U87-MG cells secretome molecular signature - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. A Sweet Embrace: Control of Protein–Protein Interactions by O-Linked β-N-Acetylglucosamine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 9. The Emerging Roles of Protein Interactions with O-GlcNAc Cycling Enzymes in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A potent mechanism-inspired O-GlcNAcase inhibitor that blocks phosphorylation of tau in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Understanding and exploiting the roles of O-GlcNAc in neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Thiamet-G-mediated inhibition of O-GlcNAcase sensitizes human leukemia cells to microtubule-stabilizing agent paclitaxel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Differential effects of an O-GlcNAcase inhibitor on tau phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Pharmacological inhibition of O-GlcNAcase (OGA) prevents cognitive decline and amyloid plaque formation in bigenic tau/APP mutant mice - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vivo Validation of O-GlcNAcase Inhibitors: A Case Study of 2-Acetamido-2-deoxy-D-gluconhydroximo-1,5-lactone
This guide provides a comprehensive framework for the in vivo validation of novel O-GlcNAcase (OGA) inhibitors, using 2-Acetamido-2-deoxy-D-gluconhydroximo-1,5-lactone as a focal point for a proposed investigational pathway. In the absence of published in vivo data for this specific molecule, we will draw objective comparisons with the well-characterized OGA inhibitor, Thiamet-G, to establish a benchmark for efficacy and outline a rigorous, data-driven validation strategy. This document is intended for researchers, scientists, and professionals in drug development with an interest in the therapeutic potential of OGA inhibition.
The Critical Role of O-GlcNAcylation in Cellular Homeostasis and Disease
O-GlcNAcylation is a dynamic and ubiquitous post-translational modification involving the attachment of a single N-acetylglucosamine (O-GlcNAc) sugar to serine and threonine residues of nuclear and cytoplasmic proteins.[1][2] This process is governed by the interplay of two key enzymes: O-GlcNAc transferase (OGT), which adds the O-GlcNAc moiety, and O-GlcNAcase (OGA), which removes it.[1][2] This "O-GlcNAc cycling" acts as a crucial cellular sensor, integrating metabolic cues, particularly from the hexosamine biosynthetic pathway which is dependent on glucose availability, with a vast array of cellular processes including signal transduction, transcription, and protein stability.[1][3]
Dysregulation of O-GlcNAc cycling has been implicated in the pathophysiology of numerous diseases, most notably in neurodegenerative disorders such as Alzheimer's and Parkinson's disease.[2][4] In the context of Alzheimer's disease, a reciprocal relationship has been observed between O-GlcNAcylation and the hyperphosphorylation of the tau protein, a hallmark of the disease.[5][6] Increased O-GlcNAcylation of tau has been shown to inhibit its pathological hyperphosphorylation and subsequent aggregation into neurofibrillary tangles.[5][6] Consequently, the inhibition of OGA has emerged as a promising therapeutic strategy to elevate global O-GlcNAc levels and confer neuroprotection.[2][5]
Mechanism of Action: OGA Inhibition
OGA inhibitors act by binding to the active site of the OGA enzyme, preventing the hydrolysis of O-GlcNAc from target proteins. This leads to a global increase in O-GlcNAcylation, thereby modulating the function of numerous proteins involved in cellular signaling and stress response. The therapeutic potential of OGA inhibitors is currently being explored in various disease contexts, including neurodegeneration, diabetes, and cancer.[7][8]
Benchmarking In Vivo Efficacy: The Case of Thiamet-G
Thiamet-G is a potent and selective OGA inhibitor that has been extensively studied in preclinical in vivo models.[5][9] Its ability to cross the blood-brain barrier and increase O-GlcNAc levels in the central nervous system has made it an invaluable tool for investigating the therapeutic potential of OGA inhibition in neurodegenerative diseases.[9][10]
Key In Vivo Findings for Thiamet-G:
-
Neuroprotection in Tauopathy Models: Chronic administration of Thiamet-G in transgenic mouse models of tauopathy has been shown to reduce tau pathology, decrease neuronal loss, and improve cognitive deficits.[11][12]
-
Modulation of Tau Phosphorylation: In vivo studies have demonstrated that Thiamet-G treatment leads to a significant reduction in the phosphorylation of tau at multiple disease-relevant sites in the brains of rodents.[6][10][12]
-
Target Engagement: Administration of Thiamet-G results in a dose-dependent increase in O-GlcNAc levels in the brain and peripheral tissues, confirming target engagement in vivo.[10][13]
-
Broad Therapeutic Potential: Beyond neurodegeneration, Thiamet-G has shown efficacy in models of diabetes, cardiovascular disease, and has been investigated for its ability to sensitize cancer cells to chemotherapy.[7][9]
The success of Thiamet-G in preclinical models has paved the way for the clinical development of other OGA inhibitors, with several compounds having entered Phase I and II clinical trials for Alzheimer's disease.[1][5]
A Proposed In Vivo Validation Pathway for this compound
While in vitro studies have demonstrated the potential of this compound and its derivatives as potent OGA inhibitors, its in vivo efficacy remains to be established.[8][14][15] The following section outlines a comprehensive and logical experimental workflow to validate its therapeutic potential, drawing upon the established paradigm of Thiamet-G.
Phase 1: Preclinical Pharmacokinetics and Target Engagement
The initial phase of in vivo testing is crucial to determine the drug-like properties of this compound.
Experimental Protocol: Pharmacokinetic and Brain Penetration Studies
-
Animal Model: C57BL/6 mice (male and female, 8-10 weeks old).
-
Administration: Administer this compound via intravenous (IV) and oral (PO) routes at a range of doses.
-
Sample Collection: Collect blood samples at multiple time points post-administration. At the terminal time point, collect brain tissue.
-
Analysis: Quantify the concentration of the compound in plasma and brain homogenates using LC-MS/MS.
-
Endpoint: Determine key pharmacokinetic parameters (e.g., half-life, clearance, bioavailability, and brain-to-plasma ratio).
Experimental Protocol: In Vivo Target Engagement
-
Animal Model: C57BL/6 mice.
-
Administration: Administer a single dose of this compound at a concentration determined from pharmacokinetic studies.
-
Sample Collection: Collect brain and peripheral tissues (e.g., liver, muscle) at various time points post-administration.
-
Analysis: Perform Western blot analysis on tissue lysates using an O-GlcNAc-specific antibody to assess global O-GlcNAcylation levels.
-
Endpoint: A significant increase in global O-GlcNAc levels in a dose- and time-dependent manner will confirm target engagement.
Visualizing the Experimental Workflow
Caption: Proposed workflow for in vivo validation.
Phase 2: Efficacy in a Disease-Relevant Animal Model
Based on the strong rationale for OGA inhibition in neurodegenerative diseases, a transgenic mouse model of tauopathy, such as the JNPL3 or P301L model, would be an appropriate choice to evaluate the therapeutic efficacy of this compound.[11]
Experimental Protocol: Chronic Efficacy Study in a Tauopathy Mouse Model
-
Animal Model: Transgenic mice expressing a human tau mutation (e.g., P301L) and wild-type littermate controls.
-
Treatment Groups:
-
Vehicle-treated wild-type mice
-
Vehicle-treated transgenic mice
-
This compound-treated transgenic mice
-
Thiamet-G-treated transgenic mice (positive control)
-
-
Administration: Chronic daily administration via the determined optimal route for a period of 3-6 months.
-
Behavioral Assessments: Conduct a battery of behavioral tests to assess cognitive function and motor deficits at baseline and regular intervals throughout the study (e.g., Morris water maze, rotarod).
-
Terminal Procedures: At the end of the treatment period, collect brain tissue for biochemical and histopathological analysis.
-
Biochemical Analysis:
-
Western blot analysis to measure levels of total and phosphorylated tau at specific pathological sites.
-
ELISA to quantify soluble and insoluble tau species.
-
Western blot to confirm sustained elevation of O-GlcNAc levels.
-
-
Histopathological Analysis:
-
Immunohistochemistry to assess the burden of neurofibrillary tangles and neuronal loss.
-
Staining for markers of neuroinflammation (e.g., microglia and astrocytes).
-
Comparative Data Summary: Benchmarking Against Thiamet-G
The following table provides a framework for comparing the expected outcomes for this compound against the established data for Thiamet-G.
| Parameter | Thiamet-G (Established Data) | This compound (Hypothetical Target Profile) |
| In Vitro Potency (Ki) | ~21 nM against human OGA[9] | Potent nanomolar inhibition of human OGA[8][14] |
| Blood-Brain Barrier Penetration | Yes[9][10] | To be determined; essential for CNS indications |
| In Vivo Target Engagement | Increased brain O-GlcNAc levels[10][13] | Dose-dependent increase in brain O-GlcNAc |
| Reduction of Tau Phosphorylation | Yes, at multiple pathological sites[6][10][12] | Significant reduction in p-tau levels |
| Improvement in Cognitive Deficits | Yes, in tauopathy models[12] | Reversal or attenuation of cognitive decline |
| Reduction in Tau Pathology | Decreased neurofibrillary tangles[11] | Reduced tangle pathology and neuronal loss |
Visualizing the O-GlcNAc Signaling Pathway and Therapeutic Intervention
Sources
- 1. alzdiscovery.org [alzdiscovery.org]
- 2. Understanding and exploiting the roles of O-GlcNAc in neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. O-GlcNAcase Inhibitor ASN90 is a Multimodal Drug Candidate for Tau and α-Synuclein Proteinopathies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. tandfonline.com [tandfonline.com]
- 6. alectos.com [alectos.com]
- 7. Inhibition of O-GlcNAcase sensitizes apoptosis and reverses bortezomib resistance in mantle cell lymphoma through modification of truncated Bid - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2-Acetamido-2-deoxy-d-glucono-1,5-lactone Sulfonylhydrazones: Synthesis and Evaluation as Inhibitors of Human OGA and HexB Enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. flag-tag-protein.com [flag-tag-protein.com]
- 10. leptin-116-130.com [leptin-116-130.com]
- 11. O-GlcNAcylation and neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. medchemexpress.com [medchemexpress.com]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
A Comparative Guide to the Structure-Activity Relationship of 2-Acetamido-2-deoxy-D-gluconhydroximo-1,5-lactone Derivatives as Enzyme Inhibitors
This guide provides an in-depth exploration of the structure-activity relationships (SAR) of 2-Acetamido-2-deoxy-D-gluconhydroximo-1,5-lactone derivatives. We will delve into a comparative analysis of their inhibitory activities against key enzymes, supported by experimental data and detailed protocols. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the design and optimization of enzyme inhibitors.
Introduction: The Significance of 2-Acetamido-2-deoxy-D-glucono-1,5-lactone and its Derivatives
The core molecule, 2-Acetamido-2-deoxy-D-glucono-1,5-lactone, serves as a foundational scaffold for a class of potent enzyme inhibitors.[1][2][3] Derivatives of this lactone have garnered significant attention for their ability to inhibit glycoside hydrolases, particularly human O-linked β-N-acetylglucosaminidase (hOGA) and human lysosomal hexosaminidases (hHexA and hHexB).[4][5][6] The modulation of these enzymes is of pharmacological relevance in a variety of diseases, including neurodegenerative disorders, cardiovascular diseases, type 2 diabetes, and cancer.[4][5][6]
Understanding the structure-activity relationship of these derivatives is paramount for the rational design of more potent and selective inhibitors. This guide will compare different classes of these derivatives, focusing on how specific structural modifications influence their inhibitory efficacy and selectivity.
The Core Scaffold and its Modifications
The 2-Acetamido-2-deoxy-D-glucono-1,5-lactone core provides a rigid framework that mimics the transition state of the enzymatic reaction. The primary points of modification are typically at the anomeric carbon, allowing for the introduction of various substituents to explore the binding pocket of the target enzymes. This guide will focus on two key classes of derivatives: sulfonylhydrazones and (thio)semicarbazones.
Figure 1: Core scaffold and major derivative classes.
Comparative Structure-Activity Relationship (SAR) Analysis
Sulfonylhydrazone Derivatives: Potent but Non-selective Inhibitors
A series of 2-acetamido-2-deoxy-d-glucono-1,5-lactone sulfonylhydrazones have been synthesized and evaluated as inhibitors of hOGA and hHexB.[4][5][6][7] These compounds have demonstrated potent nanomolar competitive inhibition of both enzymes.[4][5][7]
Table 1: Inhibitory Activity of Sulfonylhydrazone Derivatives against hOGA and hHexB
| Compound | Arene Substituent | hOGA Ki (nM) | hHexB Ki (nM) | Selectivity (hHexB/hOGA) |
| 5a | p-Tolyl | 130 | 33 | 0.25 |
| 5b | p-Bromophenyl | 110 | 25 | 0.23 |
| 5c | p-Nitrophenyl | 230 | 66 | 0.29 |
| 5d | p-Chlorophenyl | 120 | 28 | 0.23 |
| 5e | 2-Naphthyl | 46 | 12 | 0.26 |
| 5f | 1-Naphthalenesulfonyl | 27 | 6.8 | 0.25 |
Data sourced from Kiss et al., 2022.[4]
The data reveals that the nature of the aromatic substituent significantly influences inhibitory potency. The most potent inhibitor of hOGA in this series is the 1-naphthalenesulfonylhydrazone derivative (5f) , with a Ki of 27 nM.[4][5][6][7] However, a critical observation is the lack of significant selectivity between hOGA and hHexB, with all tested compounds showing a preference for inhibiting hHexB.[4][5][6][7] Computational studies suggest that these inhibitors bind in an s-cis conformation within the active site of hOGA.[4][6][8][7]
(Thio)semicarbazone Derivatives: Exploring Selectivity
Another important class of derivatives is the 2-acetamido-2-deoxy-D-glucono-1,5-lactone (thio)semicarbazones.[9] These compounds have also been identified as potent inhibitors of hOGA.[9]
Table 2: Inhibitory Activity of (Thio)semicarbazone Derivatives against hOGA
| Compound | Aromatic Substituent | hOGA Ki (nM) |
| 6a | Phenyl | ~250 |
| 6g | 2-Naphthyl | 36 |
Data sourced from ResearchGate, Request PDF.[9]
In this series, modifications to the urethane linking moiety and the aromatic residue have been explored to enhance potency and selectivity.[4][6] The 4-(2-naphthyl)-semicarbazone derivative (6g) emerged as a particularly potent analogue with a Ki of 36 nM.[9] While still highly potent, achieving significant selectivity over lysosomal β-hexosaminidases remains a challenge with these derivatives as well, with reported selectivity ratios (Ki(Hex)/Ki(OGA)) in the range of 1-2.[4][6]
Experimental Protocols
General Synthesis of 2-Acetamido-2-deoxy-D-glucono-1,5-lactone Sulfonylhydrazones
The synthesis of these derivatives generally follows a three-step process starting from D-glucosamine.[4][5][6]
Figure 2: General synthetic workflow.
Step 1: Condensation
-
N-acetyl-3,4,6-tri-O-acetyl-d-glucosamine is condensed with the desired arenesulfonylhydrazine.[4][5][6]
Step 2: Oxidation
-
The resulting product is oxidized to the corresponding glucono-1,5-lactone sulfonylhydrazone using manganese dioxide (MnO2).[4][5][6]
Step 3: Deprotection
-
The O-acetyl protecting groups are removed using ammonia in methanol (NH3/MeOH) to yield the final test compounds.[4][5][6]
Enzyme Inhibition Assay Protocol
The inhibitory potency of the synthesized compounds is evaluated using an enzyme kinetic assay.[4]
Materials:
-
Recombinant hOGA and hHexB enzymes.[4]
-
Fluorescent substrate, such as 4-methylumbelliferyl N-acetyl-β-D-glucosaminide (4-MU-GlcNAc).[4]
-
Assay buffer.
-
Synthesized inhibitor compounds.
Procedure:
-
Prepare a series of dilutions of the inhibitor compounds.
-
In a microplate, add the enzyme, assay buffer, and the inhibitor at various concentrations.
-
Pre-incubate the mixture.
-
Initiate the reaction by adding the fluorescent substrate.
-
Monitor the fluorescence intensity over time to determine the reaction rate.
-
Calculate the inhibition constants (Ki) by fitting the data to the appropriate inhibition model (e.g., competitive inhibition) using methods such as Dixon plots.[4]
Comparative Discussion and Future Perspectives
Both the sulfonylhydrazone and (thio)semicarbazone derivatives of 2-Acetamido-2-deoxy-D-glucono-1,5-lactone have proven to be potent, nanomolar inhibitors of hOGA. The SAR studies highlight that larger aromatic systems, such as naphthalene rings, generally lead to increased potency.
A significant challenge that remains is achieving high selectivity for hOGA over the structurally related hHexB. The lack of selectivity can lead to off-target effects, which is a major consideration in drug development. Future research should focus on modifications to the lactone scaffold and the appended side chains that can exploit subtle differences in the active sites of these enzymes to enhance selectivity.
The potent inhibition of hOGA by these compounds makes them promising candidates for further development as therapeutic agents for a range of diseases. Continued exploration of the SAR of this versatile scaffold will undoubtedly lead to the discovery of even more potent and selective inhibitors.
References
-
Kiss, M., Timári, I., Barna, T., Mészáros, Z., Slámová, K., Bojarová, P., Křen, V., Hayes, J. M., & Somsák, L. (2022). 2-Acetamido-2-deoxy-d-glucono-1,5-lactone Sulfonylhydrazones: Synthesis and Evaluation as Inhibitors of Human OGA and HexB Enzymes. International Journal of Molecular Sciences, 23(3), 1037. [Link]
-
2-Acetamido-2-deoxy-d-glucono-1,5-lactone Sulfonylhydrazones: Synthesis and Evaluation as Inhibitors of Human OGA and HexB Enzymes - Semantic Scholar. (n.d.). Retrieved January 16, 2026, from [Link]
-
2-Acetamido-2-deoxy-d-glucono-1,5-lactone Sulfonylhydrazones: Synthesis and Evaluation as Inhibitors of Human OGA and HexB Enzymes - PubMed. (2022, January 18). Retrieved January 16, 2026, from [Link]
-
Synthesis and Enzyme-Inhibition Studies of Phenylsemicarbazones derived from D-glucono-1,5-lactone and 2-acetamido-2-deoxy-D-glucono-1,5-lactone | Request PDF - ResearchGate. (n.d.). Retrieved January 16, 2026, from [Link]
-
2-Acetamido-2-deoxy-d-glucono-1,5-lactone Sulfonylhydrazones: Synthesis and Evaluation as Inhibitors of Human OGA and HexB Enzymes - ResearchGate. (2022, January). Retrieved January 16, 2026, from [Link]
-
2-Acetamido-2-deoxy- d -glucono-1,5-lactone Sulfonylhydrazones: Synthesis and Evaluation as Inhibitors of Human OGA and HexB Enzymes - Lancashire Online Knowledge. (2022). Retrieved January 16, 2026, from [Link]
Sources
- 1. biosynth.com [biosynth.com]
- 2. scbt.com [scbt.com]
- 3. 2-Acetamido-2-deoxy-D-glucono-1,5-lactone 2-Acetamido-2-deoxy-D-glucono-d-lactone 19026-22-3 [sigmaaldrich.com]
- 4. mdpi.com [mdpi.com]
- 5. 2-Acetamido-2-deoxy-d-glucono-1,5-lactone Sulfonylhydrazones: Synthesis and Evaluation as Inhibitors of Human OGA and HexB Enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 2-Acetamido-2-deoxy- d -glucono-1,5-lactone Sulfonylhydrazones: Synthesis and Evaluation as Inhibitors of Human OGA and HexB Enzymes - Lancashire Online Knowledge [knowledge.lancashire.ac.uk]
- 8. [PDF] 2-Acetamido-2-deoxy-d-glucono-1,5-lactone Sulfonylhydrazones: Synthesis and Evaluation as Inhibitors of Human OGA and HexB Enzymes | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
Evaluating different synthetic pathways for the production of 2-Acetamido-2-deoxy-D-gluconhydroximo-1,5-lactone
For Researchers, Scientists, and Drug Development Professionals
The pursuit of novel therapeutics often hinges on the efficient and reliable synthesis of complex molecules. 2-Acetamido-2-deoxy-D-gluconhydroximo-1,5-lactone and its parent compound, 2-Acetamido-2-deoxy-D-glucono-1,5-lactone, are significant targets in medicinal chemistry, particularly as inhibitors of human O-linked β-N-acetylglucosaminidase (OGA), an enzyme implicated in various diseases including neurodegenerative disorders and diabetes.[1][2][3] This guide provides an in-depth comparison of two prominent synthetic pathways for the production of these valuable compounds, offering insights into the strategic choices behind each method and presenting supporting experimental data to inform your research and development endeavors.
Introduction to the Synthetic Challenge
The core structure of 2-acetamido-2-deoxy-D-glucono-1,5-lactone presents a unique synthetic challenge, requiring the selective oxidation of the anomeric carbon of N-acetylglucosamine (GlcNAc) while preserving the stereochemistry and other functional groups. The further derivation to the hydroximo-1,5-lactone introduces an additional layer of complexity. This guide will dissect two distinct approaches: a direct oxidation route from a protected N-acetylglucosamine derivative and a pathway proceeding through an oxime intermediate.
Pathway 1: Direct Oxidation of a Protected N-Acetylglucosamine Derivative
This widely utilized pathway commences with the readily available starting material, D-glucosamine hydrochloride. The synthesis involves a multi-step sequence of protection and oxidation to achieve the desired lactone.
Rationale and Mechanistic Insights
The foundational principle of this pathway is the strategic protection of the hydroxyl groups to prevent undesired side reactions during the critical oxidation step. Acetylation of the amine and hydroxyl groups serves a dual purpose: it enhances the solubility of the sugar in organic solvents and deactivates the hydroxyl groups towards oxidation. The choice of manganese dioxide (MnO₂) as the oxidant is pivotal. MnO₂ is a relatively mild and selective oxidizing agent, particularly effective for the oxidation of hemiacetals to lactones without cleaving other sensitive functional groups. The reaction is believed to proceed through a radical mechanism on the surface of the MnO₂.
Experimental Workflow
The synthesis can be logically broken down into three key stages:
-
Preparation of Peracetylated N-Acetylglucosamine: D-glucosamine hydrochloride is first N-acetylated, followed by per-O-acetylation to yield 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-D-glucopyranose.
-
Formation of an N-Glycosyl Intermediate (Example with Arenesulfonyl Hydrazide): The peracetylated sugar is condensed with a nucleophile, such as an arenesulfonyl hydrazide, in the presence of an acid catalyst. This step is a precursor to the synthesis of sulfonylhydrazone derivatives but the principle of activating the anomeric position is key.
-
Oxidation to the Glucono-1,5-lactone Derivative: The crucial oxidation of the anomeric carbon is achieved using activated manganese dioxide in a suitable organic solvent.
Diagram of the Direct Oxidation Pathway
Caption: Workflow for the direct oxidation pathway.
Detailed Experimental Protocol (Adapted from Kiss et al., 2022)[1]
Step 1: Synthesis of 1-(2-Acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-d-glucopyranosyl)-2-arenesulfonyl Hydrazines A solution of 200 mg (0.58 mmol) of 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-α,β-d-glucopyranose, 0.87 mmol of an arenesulfonyl hydrazide, and 0.058 mmol of p-toluenesulfonic acid in 4 mL of chloroform is boiled under reflux for 4 hours. The reaction progress is monitored by TLC (hexane:acetone, 1:1). After completion, the mixture is cooled in an ice bath, and the white precipitate is filtered off. If necessary, the product is purified by column chromatography.
Step 2: Synthesis of 2-Acetamido-3,4,6-tri-O-acetyl-2-deoxy-d-glucono-1,5-lactone Arenesulfonylhydrazones Activated MnO₂ (e.g., 325 mg, 3.74 mmol for a p-chlorobenzenesulfonylhydrazone derivative) is added to a solution of 100 mg of the product from Step 1 in anhydrous dichloromethane (4 mL). The mixture is heated to reflux for 20 hours. Completion of the reaction is monitored by TLC (hexane:acetone, 1:1). The MnO₂ is then removed by filtration under diminished pressure, and the filtrate is concentrated. The residue is purified by column chromatography (hexane:acetone, 2:1).
Step 3: Deprotection The O-acetyl protecting groups are removed by treatment with ammonia in methanol (NH₃/MeOH) to yield the final test compounds.[1]
Pathway 2: Synthesis via an Oxime Intermediate
An alternative and elegant approach to the hydroximo-1,5-lactone core involves the formation of an oxime from N-acetylglucosamine, followed by an oxidative cyclization. This pathway offers a different strategic approach to the construction of the target molecule.
Rationale and Mechanistic Insights
This pathway hinges on the reactivity of the aldehyde group of the open-chain form of N-acetylglucosamine with hydroxylamine to form an oxime. The subsequent step is a crucial oxidative cyclization to form the hydroximo-1,5-lactone. This intramolecular oxidation is a key transformation, and its success is dependent on the choice of the oxidizing agent and reaction conditions. This route can potentially be more direct if the starting material is readily available in its open-chain form or if the oxime formation is efficient from the cyclic hemiacetal. An unambiguous synthesis of a related hydroximo-1,5-lactone has been described involving the oxidation of an oxime intermediate followed by deprotection.[4]
Experimental Workflow
This synthetic route can be conceptualized in two main stages:
-
Formation of N-Acetyl-D-glucosamine Oxime: N-acetyl-D-glucosamine is reacted with hydroxylamine hydrochloride in the presence of a base to form the corresponding oxime.
-
Oxidative Cyclization to the Hydroximo-1,5-lactone: The purified oxime is then subjected to an oxidation reaction that promotes the cyclization to the desired lactone.
Diagram of the Oxime Intermediate Pathway
Caption: Workflow for the oxime intermediate pathway.
Postulated Experimental Protocol
Step 1: Preparation of N-Acetyl-D-glucosamine Oxime N-acetyl-D-glucosamine would be dissolved in a suitable solvent, such as aqueous ethanol or pyridine. An excess of hydroxylamine hydrochloride and a base (e.g., sodium acetate or pyridine) would be added. The reaction mixture would be stirred at room temperature or with gentle heating until the starting material is consumed, as monitored by TLC. The product would then be isolated and purified, likely through crystallization or chromatography.
Step 2: Oxidation of the Oxime to the Hydroximo-1,5-lactone The purified N-acetyl-D-glucosamine oxime would be dissolved in an appropriate solvent, such as dichloromethane or ethyl acetate. A suitable oxidizing agent, such as a peroxy acid (e.g., m-chloroperoxybenzoic acid, m-CPBA) or another selective oxidant, would be added portion-wise at a controlled temperature (likely cooled in an ice bath). The reaction would be monitored by TLC for the disappearance of the oxime and the formation of the lactone. Upon completion, the reaction would be quenched, and the product isolated and purified by chromatography. The unambiguous synthesis of a related hydroximo-1,5-lactone involved oxidation of the corresponding oxime.[4]
Comparative Analysis
| Parameter | Pathway 1: Direct Oxidation | Pathway 2: Oxime Intermediate |
| Starting Material | D-Glucosamine hydrochloride | N-Acetyl-D-glucosamine |
| Key Transformation | MnO₂ oxidation of a protected hemiacetal | Oxidative cyclization of an oxime |
| Number of Steps | Generally more steps due to protection/deprotection | Potentially fewer steps |
| Reagents | Acetic anhydride, pyridine, arenesulfonyl hydrazide, p-toluenesulfonic acid, MnO₂, NH₃/MeOH | Hydroxylamine hydrochloride, base, oxidizing agent (e.g., m-CPBA) |
| Yields | Overall yields for derivatives are reported in the range of 26–44% over five steps.[1] Yields for the oxidation step itself can be moderate to good (e.g., 56-77% for specific derivatives).[1] | Yields are highly dependent on the efficiency of the oxidative cyclization step, which can be variable. |
| Scalability | The use of MnO₂ can be cumbersome on a large scale due to its heterogeneous nature and the need for filtration of large quantities. | May be more amenable to scale-up if the oxidative cyclization is high-yielding and uses homogenous reagents. |
| Selectivity | The use of protecting groups ensures high selectivity in the oxidation step. | Potential for side reactions during the oxidation of the unprotected oxime. |
| Versatility | The protected lactone intermediate can be used to synthesize a variety of derivatives. | The final product is the hydroximo-lactone, which may be further modified. |
Conclusion
Both synthetic pathways offer viable routes to this compound and its related compounds.
-
Pathway 1 (Direct Oxidation) is a well-established and reliable method, particularly for the synthesis of various derivatives from a common intermediate. Its multi-step nature involving protection and deprotection is a drawback, and the use of a heterogeneous oxidant can pose challenges for large-scale production.
-
Pathway 2 (Oxime Intermediate) presents a potentially more direct and atom-economical approach. However, the critical oxidative cyclization step requires careful optimization to achieve high yields and selectivity, and the stability of the unprotected oxime under oxidative conditions needs to be considered.
The choice of synthetic route will ultimately depend on the specific research or development goals. For the generation of a library of diverse derivatives, the modularity of Pathway 1 is advantageous. For a more direct synthesis of the hydroximo-1,5-lactone, further investigation and optimization of Pathway 2 could prove highly rewarding. This guide provides the foundational knowledge and experimental context to empower researchers to make informed decisions in their synthetic endeavors.
References
-
Kiss, M., Timári, I., Barna, T., Mészáros, Z., Slámová, K., Bojarová, P., Křen, V., Hayes, J. M., & Somsák, L. (2022). 2-Acetamido-2-deoxy-d-glucono-1,5-lactone Sulfonylhydrazones: Synthesis and Evaluation as Inhibitors of Human OGA and HexB Enzymes. International Journal of Molecular Sciences, 23(3), 1037. [Link]
- Macauley, M. S., Bubb, A. K., Martínez-Fleites, C., Davies, G. J., & Vocadlo, D. J. (2005). Elevation of O-GlcNAc levels in 3T3-L1 adipocytes with PUGNAc is associated with a decrease in both insulin- and glucose-stimulated glucose uptake. Journal of Biological Chemistry, 280(44), 36659-36667.
- Yuzwa, S. A., Macauley, M. S., Heinonen, J. E., Shan, X., Dennis, R. J., He, Y., ... & Vocadlo, D. J. (2008). A potent and selective inhibitor of O-GlcNAcase provides insight into the chemical nature of O-GlcNAc homeostasis.
-
Inouye, Y., Onodera, K., Kitaoka, S., & Hirii, T. (1955). A Simplified Preparation of N-Acetyl-D-glucosamine. Bulletin of the Institute for Chemical Research, Kyoto University, 33(6), 270-271. [Link]
- Chen, G., & Zamecka, D. (2012). An efficient synthesis of 1, 6-anhydro-N-acetylmuramic acid from N-acetylglucosamine. Beilstein journal of organic chemistry, 8, 1599.
- Zhan, C. G., & Li, X. (2007). U.S. Patent No. 7,227,019. Washington, DC: U.S.
Sources
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-Acetamido-2-deoxy-D-gluconhydroximo-1,5-lactone
This guide provides an in-depth, procedural framework for the safe and compliant disposal of 2-Acetamido-2-deoxy-D-gluconhydroximo-1,5-lactone. As a trusted partner in your research, we are committed to providing essential safety information that extends beyond the product itself, ensuring the well-being of our scientific community and the protection of our environment. The following protocols are designed for researchers, scientists, and drug development professionals, synthesizing technical accuracy with practical, field-proven insights.
Introduction to this compound and Its Significance
This compound and its close analogs, such as 2-acetamido-2-deoxy-D-glucono-1,5-lactone, are carbohydrate derivatives of significant interest in biochemical research.[1][2] They are primarily utilized as inhibitors of glycoside hydrolases, particularly O-GlcNAcase (OGA) and β-hexosaminidases.[1][2][3][4] The inhibition of these enzymes is a key area of investigation in the study of various cellular processes and diseases, including neurodegenerative disorders like Alzheimer's, diabetes, and cancer.[4][5][6][7] Given its role in sensitive biological assays, understanding the chemical nature and handling requirements of this compound is paramount for both experimental integrity and laboratory safety.
While specific hazard data for this compound is not extensively documented, its structural similarity to other non-hazardous carbohydrate compounds suggests a low toxicity profile.[8][9][10] However, the absence of comprehensive hazard information necessitates a cautious approach. Therefore, it is prudent to handle this compound in accordance with good industrial hygiene and safety practices, treating it as a potentially hazardous chemical.[9][11]
Hazard Assessment and Risk Mitigation
2.1. Known and Potential Hazards:
-
Chemical Stability: The compound is generally stable under normal laboratory conditions. However, it may be sensitive to moisture and light.[10][12][13]
-
Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases, which could lead to decomposition or other hazardous reactions.[9][12]
-
Toxicological Information: The toxicological properties have not been fully investigated.[11] As such, direct contact with skin, eyes, and inhalation of dust should be avoided.[9][14]
2.2. Personal Protective Equipment (PPE):
To mitigate the risks associated with handling this compound, the following personal protective equipment is mandatory:
-
Eye and Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[9][14]
-
Skin Protection: Wear appropriate protective gloves (e.g., nitrile) and a lab coat to prevent skin exposure.[9][14]
-
Respiratory Protection: For operations that may generate dust, a NIOSH-approved respirator is recommended. Under normal use with adequate ventilation, respiratory protection may not be required.[9][11]
Spill Management Protocol
In the event of a spill, immediate and appropriate action is crucial to prevent exposure and contamination.
Step-by-Step Spill Cleanup:
-
Evacuate and Secure: If the spill is large or in a poorly ventilated area, evacuate personnel and restrict access to the area.
-
Don PPE: Before addressing the spill, ensure you are wearing the appropriate PPE as outlined in section 2.2.
-
Contain the Spill: For solid spills, carefully sweep up the material and place it into a suitable, labeled container for disposal. Avoid generating dust.[9]
-
Decontaminate the Area: Wipe the spill area with a damp cloth or paper towel. Decontaminate the area with a suitable laboratory detergent and water.
-
Dispose of Contaminated Materials: All materials used for cleanup (e.g., gloves, paper towels, contaminated clothing) should be placed in a sealed bag and disposed of as chemical waste.[15]
Proper Disposal Procedures
The guiding principle for the disposal of this compound is that it should not be released into the environment.[9] Do not dispose of this chemical down the drain or in the regular trash.
4.1. Decontamination of Laboratory Ware:
-
Initial Rinse: Rinse all contaminated glassware and equipment with a suitable organic solvent (e.g., ethanol or acetone) to dissolve any remaining compound. Collect this solvent rinse in a designated hazardous waste container for halogenated or non-halogenated organic waste, as appropriate.[16]
-
Washing: After the initial solvent rinse, wash the glassware with a standard laboratory detergent and water.
-
Final Rinse: Perform a final rinse with deionized water.
4.2. Disposal of Unused or Expired Chemical:
Unused or expired this compound must be disposed of as hazardous chemical waste.
-
Packaging: Ensure the chemical is in its original container or a compatible, tightly sealed container.[17]
-
Labeling: The container must be clearly labeled as hazardous waste, including the full chemical name: "this compound," the CAS number (132152-76-2), and an indication of the potential hazards (e.g., "Caution: Handle with care").[8]
-
Storage: Store the labeled waste container in a designated satellite accumulation area, segregated from incompatible materials.[17]
-
Collection: Arrange for collection by your institution's environmental health and safety (EHS) department or a licensed chemical waste disposal contractor.
4.3. Disposal of Contaminated Materials:
All disposable items that have come into contact with the chemical, such as gloves, weigh boats, and paper towels, must be disposed of as solid chemical waste.
-
Collection: Place all contaminated solid waste into a designated, clearly labeled, and sealed waste bag or container.[15]
-
Disposal: Dispose of the container through your institution's chemical waste program.
Waste Segregation and Labeling: A Critical Step
Proper segregation and labeling of chemical waste are essential for safe handling and disposal.
-
Segregation: Store waste containers of this compound away from strong acids, bases, and oxidizers.[17]
-
Labeling: All waste containers must be clearly labeled with their contents. Never mix unknown waste with other chemicals.[15]
Visual Guide: Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound and associated materials.
Caption: Decision workflow for the disposal of materials contaminated with this compound.
Quantitative Data and Properties Summary
| Property | Value | Source |
| Chemical Name | This compound | [8] |
| CAS Number | 132152-76-2 | [8] |
| Molecular Formula | C8H14N2O6 | [8] |
| Molecular Weight | 234.21 g/mol | [8] |
| Appearance | White to Off-White Solid | |
| Storage Temperature | -20°C | [1][18] |
| Solubility | Soluble in water and methanol | [1] |
| WGK (Water Hazard Class) | WGK 3 (highly hazardous to water) for the related compound 2-Acetamido-2-deoxy-D-glucono-1,5-lactone | [18] |
References
-
Material Safety Data Sheet - beta-(1,4)-2-Acetamido-2-deoxy-D-glucose. Cole-Parmer. [Link]
-
2-Acetamido-2-deoxy-d-glucono-1,5-lactone Sulfonylhydrazones: Synthesis and Evaluation as Inhibitors of Human OGA and HexB Enzymes. MDPI. [Link]
-
Targeted Covalent Inhibition of O-GlcNAc Transferase in Cells. PMC - NIH. [Link]
-
O-GlcNAcase Inhibitors. Alzheimer's Drug Discovery Foundation. [Link]
-
safety data sheet - glucono delta lactone sg. Jungbunzlauer. [Link]
-
Inhibition of O-GlcNAc transferase (OGT) by peptidic hybrids. RSC Publishing. [Link]
-
O-GlcNAcase Inhibitor ASN90 is a Multimodal Drug Candidate for Tau and α-Synuclein Proteinopathies. PMC - PubMed Central. [Link]
-
2-Acetamido-2-deoxy-d-glucono-1,5-lactone Sulfonylhydrazones: Synthesis and Evaluation as Inhibitors of Human OGA and HexB Enzymes. PubMed. [Link]
-
Chemical Waste Management Guide. Technion - Israel Institute of Technology. [Link]
-
Hazardous Materials Disposal Guide. Nipissing University. [Link]
-
Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]
-
NIH Waste Disposal Guide 2022. National Institutes of Health. [Link]
Sources
- 1. 2-Acetamido-2-deoxy-D-glucono-1,5-lactone [srdpharma.com]
- 2. scbt.com [scbt.com]
- 3. O-GlcNAcase Inhibitor ASN90 is a Multimodal Drug Candidate for Tau and α-Synuclein Proteinopathies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-Acetamido-2-deoxy-d-glucono-1,5-lactone Sulfonylhydrazones: Synthesis and Evaluation as Inhibitors of Human OGA and HexB Enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2-Acetamido-2-deoxy-d-glucono-1,5-lactone Sulfonylhydrazones: Synthesis and Evaluation as Inhibitors of Human OGA and HexB Enzymes [mdpi.com]
- 6. Targeted Covalent Inhibition of O-GlcNAc Transferase in Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. alzdiscovery.org [alzdiscovery.org]
- 8. This compound - Safety Data Sheet [chemicalbook.com]
- 9. fishersci.com [fishersci.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 12. fishersci.fr [fishersci.fr]
- 13. spectrumchemical.com [spectrumchemical.com]
- 14. file.medchemexpress.com [file.medchemexpress.com]
- 15. safety.net.technion.ac.il [safety.net.technion.ac.il]
- 16. nipissingu.ca [nipissingu.ca]
- 17. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 18. 2-Acetamido-2-deoxy-D-glucono-1,5-lactone 2-Acetamido-2-deoxy-D-glucono-d-lactone 19026-22-3 [sigmaaldrich.com]
Personal protective equipment for handling 2-Acetamido-2-deoxy-D-gluconhydroximo-1,5-lactone
A Researcher's Guide to Safely Handling 2-Acetamido-2-deoxy-D-gluconhydroximo-1,5-lactone
Navigating the frontiers of drug development and biochemical research requires not only scientific acumen but also an unwavering commitment to safety. This guide provides essential, experience-driven insights into the safe handling of this compound, a compound of interest in the study of enzyme inhibition, particularly in research related to neurodegenerative diseases, diabetes, and cancer.[1][2] While specific hazard data for this compound is not extensively documented, a thorough analysis of its structure and the safety profiles of analogous compounds allows for a robust and reliable safety protocol.
This document moves beyond a simple checklist, offering a deep dive into the "why" behind each recommendation. By understanding the principles of containment and exposure prevention, researchers can cultivate a culture of safety that protects both themselves and the integrity of their work.
Hazard Assessment: A Proactive Approach
A comprehensive hazard assessment is the cornerstone of laboratory safety. For this compound, which is typically a solid or powder, the primary routes of exposure are inhalation of airborne particles and direct contact with skin and eyes.[3] Although not classified as hazardous under OSHA's 2012 Hazard Communication Standard, good laboratory practice dictates treating all chemicals with a degree of caution.[3] Analogous compounds like gluconolactone may cause mild irritation to the skin, eyes, and respiratory tract.[4]
| Potential Hazard | Route of Exposure | Mitigation Strategy |
| Airborne Particulates | Inhalation | Work in a well-ventilated area or use a chemical fume hood. |
| Direct Contact | Skin, Eyes | Wear appropriate personal protective equipment (PPE). |
| Ingestion | Oral | Do not eat, drink, or smoke in laboratory areas.[5] |
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of PPE is not a one-size-fits-all approach; it is a dynamic process that adapts to the specific experimental context. The following recommendations are based on a risk assessment for handling this compound in a typical research laboratory setting.
Core PPE Requirements
-
Eye Protection : Chemical safety goggles or safety glasses with side shields are mandatory to protect against splashes or airborne particles.[3]
-
Hand Protection : Chemical-resistant gloves, such as nitrile gloves, are essential to prevent skin contact. For tasks with a higher risk of splashes or prolonged handling, consider double-gloving.[6]
-
Body Protection : A standard laboratory coat should be worn to protect against spills. Ensure it is fully buttoned.
-
Footwear : Closed-toe shoes are required in all laboratory environments.
Task-Specific PPE Selection Workflow
The following diagram illustrates a logical workflow for selecting the appropriate level of PPE based on the experimental procedure.
Caption: A workflow diagram for selecting appropriate PPE.
Operational and Disposal Plans: A Step-by-Step Guide
Adherence to a clear and concise operational plan is critical for minimizing risk and ensuring the reproducibility of your research.
Step-by-Step Handling Protocol
-
Preparation : Before handling the compound, ensure your work area is clean and uncluttered. Designate a specific area for handling the compound.
-
Donning PPE : Put on your lab coat, followed by safety glasses or goggles, and finally, your gloves.
-
Handling the Compound :
-
If weighing the solid, do so in a chemical fume hood or a balance enclosure to minimize the generation of airborne dust.[5]
-
Use a spatula or other appropriate tool to transfer the solid. Avoid creating dust clouds.
-
If preparing a solution, add the solid to the solvent slowly to avoid splashing.
-
-
Post-Handling :
-
Clean any spills immediately according to your laboratory's standard operating procedures.
-
Wipe down the work area with an appropriate solvent.
-
-
Doffing PPE : Remove your PPE in the reverse order you put it on: gloves first, then your lab coat, and finally your eye protection. This minimizes the risk of cross-contamination.
-
Hand Washing : Wash your hands thoroughly with soap and water after removing your gloves.[5]
Disposal Plan
Proper disposal of chemical waste is not just a regulatory requirement; it is a responsibility to the environment and the safety of others.
-
Contaminated PPE : Dispose of used gloves and any other disposable PPE in the appropriate solid waste container designated for chemically contaminated items.
-
Excess Compound and Solutions : Dispose of unused this compound and its solutions in a designated hazardous waste container. Do not pour chemicals down the drain.[3] Follow your institution's specific guidelines for chemical waste disposal.
Storage and Incompatibilities
Proper storage is crucial for maintaining the stability of the compound and preventing hazardous reactions.
-
Storage Conditions : Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.[3] Some sources recommend refrigeration.[3]
-
Incompatible Materials : Avoid contact with strong acids and strong bases.[3]
By integrating these safety protocols into your daily laboratory practices, you can handle this compound with confidence and precision, fostering a research environment where both scientific discovery and personal safety are paramount.
References
-
Redox. (2021). Safety Data Sheet: Gluconodeltalactone. Retrieved from [Link]
-
Kovacs, L., et al. (2022). 2-Acetamido-2-deoxy-d-glucono-1,5-lactone Sulfonylhydrazones: Synthesis and Evaluation as Inhibitors of Human OGA and HexB Enzymes. International Journal of Molecular Sciences, 23(3), 1037. Retrieved from [Link]
-
CHEMM. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]
-
Princeton University Environmental Health and Safety. (n.d.). Cryogenic Liquid PPE. Retrieved from [Link]
-
University of California, Santa Barbara Environmental Health and Safety. (n.d.). Personal Protective Equipment Requirements for Laboratories. Retrieved from [Link]
-
Roquette. (2022). Safety Data Sheet: Glucono Delta Lactone SG. Retrieved from [Link]
-
MDPI. (2022). 2-Acetamido-2-deoxy-D-glucono-1,5-lactone Sulfonylhydrazones: Synthesis and Evaluation as Inhibitors of Human OGA and HexB Enzymes. Retrieved from [Link]
-
SAMS Solutions. (2024). Protective Gear for Chemical Handling Must-Have Equipment. Retrieved from [Link]
-
Hazchem Safety Ltd. (n.d.). What PPE Is Needed For Cryogenic Fluid?. Retrieved from [Link]
-
LookChem. (n.d.). 2-acetamido-2-deoxy-D-glucono-.delta.-lactone. Retrieved from [Link]
Sources
- 1. 2-Acetamido-2-deoxy-d-glucono-1,5-lactone Sulfonylhydrazones: Synthesis and Evaluation as Inhibitors of Human OGA and HexB Enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. fishersci.com [fishersci.com]
- 4. redox.com [redox.com]
- 5. fishersci.fr [fishersci.fr]
- 6. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
